FMOC-DL-2-pyridylalanine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-pyridin-2-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4/c26-22(27)21(13-15-7-5-6-12-24-15)25-23(28)29-14-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-12,20-21H,13-14H2,(H,25,28)(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXIVJCDZOMUITR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=CC=N4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Applications of Fmoc-DL-2-pyridylalanine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of N-α-(9-Fluorenylmethoxycarbonyl)-DL-2-pyridylalanine (Fmoc-DL-2-pyridylalanine) and its application in solid-phase peptide synthesis (SPPS). This non-natural amino acid derivative is a valuable building block for the synthesis of modified peptides with unique structural and functional characteristics.
Core Chemical Properties
This compound is a white to slightly yellow crystalline powder. Its key chemical and physical properties are summarized in the table below, compiled from various chemical suppliers and databases. The data largely pertains to the individual L- and D-enantiomers, with the properties of the DL-racemic mixture being comparable for non-chiral attributes.
| Property | Value | Citations |
| Molecular Formula | C₂₃H₂₀N₂O₄ | [][2][3][4] |
| Molecular Weight | 388.42 g/mol | [][3][4] |
| Appearance | White to slightly yellow powder | [][5] |
| Melting Point | 154.5 °C (for D-enantiomer) | [] |
| Purity (Typical) | ≥97.0% (HPLC) | [4] |
| Solubility | Soluble in Dimethylformamide (DMF), Dichloromethane (DCM), and Dimethyl sulfoxide (DMSO). | [][6] |
| Storage Conditions | 2-8°C, desiccated, protected from light. | [][4][5][7] |
Stability and Handling
Proper handling and storage are crucial to maintain the integrity of this compound:
-
Thermal Stability : The compound is stable at room temperature for short periods.[] For long-term storage, temperatures of -20°C or lower are recommended to minimize degradation.[7]
-
Moisture Sensitivity : It is advisable to store the compound under a dry, inert atmosphere (e.g., argon or nitrogen) as moisture can facilitate hydrolysis.[7] Containers should be allowed to warm to room temperature before opening to prevent condensation.[7]
-
Light Sensitivity : The fluorenyl (Fmoc) group is sensitive to UV light and can undergo photodegradation.[7] Therefore, the compound should be stored in a light-protected container.
-
Chemical Stability : The Fmoc protecting group is highly labile to basic conditions, a property exploited for its removal during SPPS.[7] Contact with bases, including secondary amines like piperidine, will initiate deprotection. It is generally stable under acidic conditions.[7]
Experimental Protocols in Solid-Phase Peptide Synthesis (SPPS)
This compound is primarily used as a building block in Fmoc-based SPPS. The following sections detail the standard methodologies for its incorporation into a growing peptide chain.
Fmoc Deprotection
The removal of the N-terminal Fmoc group is a critical step to expose the free amine for the subsequent coupling reaction.
Protocol: Standard Fmoc Deprotection
-
Resin Swelling : Swell the peptidyl-resin in DMF for approximately 30 minutes in a reaction vessel.
-
Initial Deprotection : Drain the DMF and add a solution of 20% (v/v) piperidine in DMF to the resin. Agitate the mixture for 5-7 minutes.
-
Final Deprotection : Drain the piperidine solution and add a fresh portion of 20% piperidine in DMF. Continue agitation for an additional 15-20 minutes to ensure complete removal of the Fmoc group.
-
Washing : Drain the deprotection solution. Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct. The resin is now ready for the next coupling step.
Amino Acid Coupling
The coupling of this compound to the deprotected N-terminus of the resin-bound peptide requires activation of its carboxylic acid moiety. Several coupling reagents can be employed for this purpose.
Protocol: Coupling using HBTU/DIPEA
-
Activation of this compound : In a separate vial, dissolve this compound (3 equivalents relative to the resin's substitution level) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate; 2.9 equivalents) in DMF.
-
Base Addition : Add N,N-Diisopropylethylamine (DIPEA; 6 equivalents) to the amino acid solution. Vortex the mixture for 1-2 minutes to pre-activate the amino acid.
-
Coupling Reaction : Drain the washing solvent from the deprotected peptidyl-resin. Immediately add the activated this compound solution to the resin.
-
Reaction Time : Agitate the reaction vessel at room temperature for 1-2 hours.
-
Washing : After the coupling is complete, drain the reaction solution and wash the resin extensively with DMF (3-5 times) to remove excess reagents and by-products.
-
Confirmation (Optional) : A qualitative ninhydrin (Kaiser) test can be performed on a small sample of the resin beads. A negative result (yellow beads) indicates a successful and complete coupling reaction.
Workflow for Synthesis and Application
The unique pyridine side chain of 2-pyridylalanine can be utilized for post-synthetic modifications, such as chemoselective conjugation. The following diagram illustrates a general workflow for the synthesis of a peptide containing a 2-pyridylalanine residue and its subsequent N-alkylation, as demonstrated in recent research.[8][9]
Caption: SPPS workflow for a 2-pyridylalanine peptide and its conjugation.
Applications in Drug Development
The incorporation of non-natural amino acids like 2-pyridylalanine into peptide sequences is a key strategy in medicinal chemistry for several reasons:
-
Enhanced Solubility and Stability : The pyridine moiety can improve the aqueous solubility and stability of peptides, which is often a challenge for therapeutic candidates.[10]
-
Peptidomimetics : It allows for the creation of peptidomimetics with altered conformations and resistance to enzymatic degradation, potentially leading to improved pharmacokinetic profiles.
-
Chemoselective Ligation : The pyridyl group serves as a chemical handle for site-specific conjugation of other molecules, such as small molecule drugs, imaging agents, or polymers, to the peptide scaffold.[8][9] This has been demonstrated through the N-alkylation of the pyridyl-alanine residue to create functionally diverse and stable peptide conjugates.[8][9]
References
- 2. pubs.acs.org [pubs.acs.org]
- 3. chem.uci.edu [chem.uci.edu]
- 4. peptide.com [peptide.com]
- 5. chempep.com [chempep.com]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Introducing Chemoselective Peptide Conjugation via N-Alkylation of Pyridyl-alanine: Solution and Solid Phase Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Structure, Synthesis, and Application of Fmoc-DL-2-Pyridylalanine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of N-α-(9-Fluorenylmethoxycarbonyl)-DL-2-pyridylalanine (Fmoc-DL-2-pyridylalanine), a non-canonical amino acid derivative essential for peptide synthesis and drug discovery. This document details its chemical structure, physicochemical properties, a representative synthesis protocol, and its primary application in Solid-Phase Peptide Synthesis (SPPS).
Core Structure and Properties
This compound is a racemic mixture of the D- and L-enantiomers of 2-pyridylalanine, where the α-amino group is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. This protecting group is stable under acidic conditions but is readily removed by a mild base, typically piperidine, making it a cornerstone of modern orthogonal peptide synthesis strategies. The pyridyl side chain offers unique properties for peptide modification, including the ability to act as a metal ligand, a hydrogen bond acceptor, or a mimic of histidine in biological contexts.
Physicochemical and Characterization Data
The fundamental properties of this compound are summarized below. This data is critical for its handling, characterization, and application in synthesis protocols.
| Property | Value |
| Molecular Formula | C₂₃H₂₀N₂O₄ |
| Molecular Weight | 388.42 g/mol |
| Appearance | White to off-white crystalline powder |
| Stereochemistry | Racemic (DL mixture) |
| Melting Point | ~154.5 °C (Reference for D-isomer) |
| Solubility | Soluble in organic solvents (e.g., DMF, DCM, DMSO) |
| CAS Number (L-isomer) | 185379-40-2 |
| CAS Number (D-isomer) | 185379-39-9 |
Expected Analytical Data:
-
¹H-NMR: Characteristic signals expected for the aromatic protons of the Fmoc group (typically ~7.3-7.8 ppm), the pyridyl ring protons, the α-hydrogen of the alanine backbone, the β-methylene protons, and the protons of the Fmoc methylene and methine groups.
-
¹³C-NMR: Resonances corresponding to the carbonyl carbons of the carboxylic acid and the Fmoc carbamate, as well as the aromatic carbons of the Fmoc and pyridyl groups, and the aliphatic carbons of the alanine backbone and Fmoc moiety.
-
Mass Spectrometry (ESI-MS): Expected [M+H]⁺ ion at m/z ≈ 389.15.
Synthesis of this compound
The synthesis of this compound is typically achieved by reacting the free amino acid, DL-2-pyridylalanine, with an Fmoc-donating reagent under basic conditions. The Schotten-Baumann reaction is a classic and effective method for this transformation.
Synthesis Workflow
The general workflow for the Fmoc protection of DL-2-pyridylalanine is a straightforward solution-phase reaction involving dissolution, reaction under basic conditions, and subsequent workup and purification.
Experimental Protocol: Schotten-Baumann Synthesis
This protocol provides a generalized procedure for the N-Fmoc protection of DL-2-pyridylalanine. Researchers should optimize conditions for their specific laboratory setup.
Materials and Reagents:
-
DL-2-pyridylalanine
-
9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu) or 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)
-
Sodium bicarbonate (NaHCO₃) or Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane (or Acetone/THF)
-
Deionized Water
-
1M Hydrochloric Acid (HCl)
-
Ethyl Acetate (or other suitable organic solvent for extraction)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Hexanes (for recrystallization)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve DL-2-pyridylalanine (1.0 equivalent) in a 10% aqueous solution of sodium bicarbonate. Stir until fully dissolved.
-
Addition of Fmoc Reagent: In a separate flask, dissolve Fmoc-OSu (1.05 equivalents) in 1,4-dioxane. Add this solution dropwise to the stirring amino acid solution at room temperature.
-
Reaction: Allow the biphasic mixture to stir vigorously at room temperature overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup - Quenching and Acidification: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the bulk of the organic solvent (dioxane). Dilute the remaining aqueous solution with water and wash with diethyl ether to remove unreacted Fmoc-OSu and the N-hydroxysuccinimide byproduct. Cool the aqueous phase in an ice bath and acidify to pH 2-3 by the slow addition of 1M HCl. A white precipitate should form.
-
Extraction: Extract the acidified aqueous layer three times with ethyl acetate.
-
Drying and Evaporation: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and evaporate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization, typically from an ethyl acetate/hexanes solvent system, to yield pure this compound as a white solid.
Application in Solid-Phase Peptide Synthesis (SPPS)
The primary application of this compound is its use as a building block in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). This technique allows for the stepwise construction of a peptide chain on a solid resin support. The use of a DL-racemic mixture will result in the synthesis of a diastereomeric mixture of peptides, which can be useful for creating peptide libraries for screening purposes.
The Fmoc-SPPS Cycle Workflow
The incorporation of an Fmoc-protected amino acid into a growing peptide chain follows a well-defined cyclical process of deprotection, coupling, and washing.
Experimental Protocol: Single SPPS Coupling Cycle
This protocol outlines a standard manual procedure for coupling this compound onto a resin-bound peptide with a free N-terminal amine.
Materials and Reagents:
-
Peptide-resin with a free amine (pre-swollen in DMF)
-
This compound
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
Coupling activator: e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
Procedure:
-
Fmoc Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF for 5-10 minutes with agitation. Drain the solution. Repeat the piperidine treatment for another 10-15 minutes to ensure complete removal of the Fmoc group.
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF. Add DIPEA (6 equivalents) to the solution to begin activation.
-
Coupling: Immediately add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring and Washing: The completion of the coupling reaction can be monitored using a qualitative method like the Kaiser (ninhydrin) test. Once complete, drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents. The resin is now ready for the next deprotection and coupling cycle.
A Technical Guide to the Physical Characteristics of FMOC-DL-2-Pyridylalanine Powder
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical characteristics of FMOC-DL-2-pyridylalanine powder, a key building block in modern peptide synthesis. The information presented herein is intended to support researchers and professionals in the effective handling, characterization, and application of this compound in drug discovery and development.
Core Physical and Chemical Properties
This compound is a derivative of the non-proteinogenic amino acid DL-2-pyridylalanine, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino terminus. This modification renders it suitable for use in Fmoc-based solid-phase peptide synthesis (SPPS), a cornerstone of synthetic peptide chemistry.
Data Presentation: Physical Characteristics
The following table summarizes the key physical and chemical properties of this compound. It is important to note that while the focus of this guide is the DL-racemic mixture, some reported values are specific to the individual D or L enantiomers due to their prevalence in commercially available sources.
| Property | Value | Notes |
| Appearance | White to off-white or slightly yellow powder; crystalline solid. | |
| Molecular Formula | C₂₃H₂₀N₂O₄ | |
| Molecular Weight | 388.42 g/mol | |
| Melting Point | 151 - 154.5 °C | This range encompasses values reported for the D- and L-enantiomers. The melting point of the DL-racemic mixture may vary. |
| Solubility | Soluble in organic solvents such as dimethylformamide (DMF) and dichloromethane (DCM). Insoluble in water. | The pyridyl group may impart slight differences in solubility compared to other Fmoc-amino acids. |
| CAS Number | D-enantiomer: 185379-39-9L-enantiomer: 185379-40-2 | A specific CAS number for the DL-racemic mixture is not consistently reported. |
Experimental Protocols
Accurate determination of the physical properties of this compound is crucial for its effective use. The following sections detail the standard experimental methodologies for characterizing its melting point and solubility.
Melting Point Determination: Capillary Method
The capillary method is a standard and reliable technique for determining the melting point of a crystalline solid.[1]
Objective: To determine the temperature range over which the this compound powder transitions from a solid to a liquid.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: Ensure the this compound powder is completely dry. If necessary, dry the sample in a desiccator. Gently grind the crystalline powder into a fine, uniform powder using a mortar and pestle.[2]
-
Loading the Capillary Tube: Invert a capillary tube and press the open end into the powdered sample. A small amount of powder will be forced into the tube. Tap the sealed end of the tube gently on a hard surface to pack the powder down. Repeat this process until a packed column of 2-3 mm in height is achieved at the bottom of the tube.[3]
-
Measurement:
-
Place the loaded capillary tube into the sample holder of the melting point apparatus.
-
If the approximate melting point is known, set the apparatus to heat rapidly to a temperature about 15-20°C below the expected melting point.[3]
-
Decrease the heating rate to 1-2°C per minute to allow for accurate observation.
-
Observe the sample through the magnifying lens.
-
Record the temperature at which the first droplet of liquid appears (the onset of melting).
-
Continue to observe and record the temperature at which the last solid crystal melts (the completion of melting).
-
The recorded range between these two temperatures is the melting point range of the sample.
-
-
Purity Assessment: A sharp melting point range (typically 0.5-1°C) is indicative of a pure compound. A broad melting point range suggests the presence of impurities.
Qualitative Solubility Assessment
This protocol outlines a systematic approach to determining the solubility of this compound in various solvents, which can provide insights into its polarity and potential interactions.
Objective: To qualitatively assess the solubility of this compound in water and common organic solvents.
Apparatus:
-
Small test tubes
-
Vortex mixer or stirring rods
-
Spatula
-
Measuring cylinders or pipettes
Solvents:
-
Deionized water
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol
-
Acetonitrile
Procedure:
-
Sample Preparation: Weigh approximately 10-20 mg of this compound powder for each solvent to be tested.
-
Solvent Addition:
-
Place the weighed sample into a clean, dry test tube.
-
Add 1 mL of the selected solvent to the test tube.
-
-
Mixing: Vigorously agitate the mixture using a vortex mixer or by stirring with a glass rod for at least 30-60 seconds.[4][5]
-
Observation:
-
Visually inspect the solution.
-
Soluble: The solid completely dissolves, and the resulting solution is clear.
-
Partially Soluble: Some of the solid dissolves, but undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve, and the powder remains suspended or settles at the bottom of the test tube.
-
-
Recording Results: Record the solubility of this compound in each of the tested solvents.
Mandatory Visualizations
Experimental Workflow: Melting Point Determination
Caption: Workflow for determining the melting point of a solid sample using the capillary method.
Logical Relationship: Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle
This compound is primarily used as a monomer in the iterative process of Fmoc-SPPS. The following diagram illustrates the key steps in a single cycle of peptide chain elongation.[6][7][8]
Caption: The cyclical workflow of Fmoc solid-phase peptide synthesis (SPPS).
References
- 1. westlab.com [westlab.com]
- 2. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 3. jk-sci.com [jk-sci.com]
- 4. csub.edu [csub.edu]
- 5. chem.ws [chem.ws]
- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Navigating the Solubility Landscape of FMOC-DL-2-pyridylalanine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of N-α-(9-Fluorenylmethoxycarbonyl)-DL-2-pyridylalanine (FMOC-DL-2-pyridylalanine). A critical parameter in peptide synthesis and drug development, understanding the solubility of this unnatural amino acid derivative is paramount for optimizing reaction conditions, ensuring high-purity yields, and developing effective formulation strategies. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide extrapolates its likely solubility profile based on the known behavior of structurally similar Fmoc-protected amino acids. Furthermore, detailed experimental protocols are provided to enable researchers to determine precise solubility parameters in their own laboratory settings.
Physicochemical Properties and Predicted Solubility
This compound is a synthetic amino acid derivative where the alpha-amino group is protected by the bulky, hydrophobic fluorenylmethoxycarbonyl (Fmoc) group. The presence of this group, combined with the aromatic pyridyl side chain, dictates its solubility, rendering it poorly soluble in aqueous solutions but generally soluble in a range of polar aprotic organic solvents.
The pyridyl group, with its nitrogen atom, introduces a degree of polarity and the potential for hydrogen bonding, which may slightly enhance its solubility in certain protic solvents compared to other purely aromatic Fmoc-amino acids. However, the dominant hydrophobic nature of the Fmoc group remains the primary driver of its solubility characteristics.
Estimated and Qualitative Solubility Data
Based on the solubility data of analogous Fmoc-protected amino acids with aromatic side chains, such as Fmoc-L-tyrosine and Fmoc-D-tryptophan, the following table provides an estimated and qualitative solubility profile for this compound. It is crucial to note that these are estimations and should be confirmed experimentally for specific applications.
| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Estimated Quantitative Solubility | Qualitative Solubility | Remarks |
| Polar Aprotic Solvents | |||||
| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | >100 mg/mL | Highly Soluble | A standard and effective solvent for Fmoc-amino acids in solid-phase peptide synthesis (SPPS). |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | >100 mg/mL | Highly Soluble | Another excellent solvent for Fmoc-amino acids; may require sonication for complete dissolution. The hygroscopic nature of DMSO can impact solubility. |
| N-Methyl-2-pyrrolidone (NMP) | C₅H₉NO | 99.13 | >100 mg/mL | Highly Soluble | Often used as an alternative to DMF in SPPS, demonstrating good solvating power for Fmoc-derivatives. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Soluble | Soluble | A common solvent in organic synthesis; complete dissolution may require the addition of a co-solvent like DMF.[1] |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Likely Soluble | Likely Soluble | A polar aprotic solvent frequently used in SPPS. |
| Acetonitrile (ACN) | C₂H₃N | 41.05 | Sparingly Soluble | Sparingly Soluble | Generally exhibits lower solubility for Fmoc-amino acids compared to DMF and DMSO. |
| Acetone | C₃H₆O | 58.08 | Moderately to Highly Soluble | Moderately to Highly Soluble | Some Fmoc-amino acids show good solubility in acetone. |
| Polar Protic Solvents | |||||
| Methanol (MeOH) | CH₄O | 32.04 | Moderately Soluble | Moderately Soluble | Expected to have some solubility due to the pyridyl group, but the Fmoc group limits high solubility. |
| Ethanol (EtOH) | C₂H₆O | 46.07 | Moderately Soluble | Moderately Soluble | Similar to methanol, moderate solubility is anticipated. |
| Isopropanol (IPA) | C₃H₈O | 60.10 | Sparingly to Moderately Soluble | Sparingly to Moderately Soluble | Lower solubility is expected compared to methanol and ethanol. |
| Nonpolar Solvents | |||||
| Water | H₂O | 18.02 | Insoluble | Insoluble | The hydrophobic Fmoc group leads to very poor aqueous solubility. |
| Hexane | C₆H₁₄ | 86.18 | Insoluble | Insoluble | Not a suitable solvent for this polar molecule. |
Experimental Protocols for Solubility Determination
To obtain precise quantitative solubility data, it is essential to perform experimental measurements. The two most common methods are the Equilibrium Solubility Method and the Kinetic Solubility Assay.
Equilibrium Solubility Method (Shake-Flask Method)
This method determines the thermodynamic solubility of a compound at equilibrium.
Materials:
-
This compound (solid)
-
Selected solvents of high purity
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Seal the vials and place them in a shaker or incubator at a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
-
Sample Collection and Preparation: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are disturbed. Filter the supernatant through a syringe filter into a clean vial.
-
Quantification: Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the HPLC calibration curve. Analyze the diluted sample by HPLC, monitoring at a wavelength where the Fmoc group has strong absorbance (e.g., ~265 nm or ~301 nm).
-
Calculation: Determine the concentration of this compound in the original saturated solution by applying the dilution factor. This concentration represents the equilibrium solubility.
Kinetic Solubility Assay
This high-throughput method measures the solubility of a compound from a concentrated stock solution, which is more relevant to early drug discovery screening.
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
Aqueous buffer (e.g., PBS, pH 7.4) or other desired solvent
-
96-well microplates
-
Plate shaker
-
Plate reader (e.g., nephelometer or UV-Vis spectrophotometer)
-
Automated liquid handler (optional)
Procedure:
-
Compound Addition: Dispense a small volume of the this compound DMSO stock solution into the wells of a microplate.
-
Solvent Addition: Add the aqueous buffer or other solvent to each well to achieve a range of final compound concentrations. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.
-
Incubation: Seal the plate and shake it at a constant temperature for a short period (e.g., 1-2 hours).
-
Detection (Nephelometry): Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate, and the concentration at which this occurs is the kinetic solubility.
-
Detection (UV-Vis Spectroscopy with Filtration): Alternatively, after incubation, filter the contents of the wells to remove any precipitate. Measure the UV absorbance of the filtrate in a UV-transparent plate. The concentration in the clear filtrate, determined from a calibration curve, represents the kinetic solubility.
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the experimental protocols for determining solubility.
Caption: Workflow for Equilibrium Solubility Determination.
References
Unveiling FMOC-DL-2-pyridylalanine: A Comprehensive Technical Guide for Advanced Research
For researchers, scientists, and professionals in the field of drug development, the strategic incorporation of unnatural amino acids into peptide structures is a cornerstone of modern therapeutic innovation. Among these, FMOC-DL-2-pyridylalanine, a derivative of alanine containing a pyridine ring, offers unique properties that can enhance the efficacy, stability, and target specificity of peptide-based drugs. This in-depth technical guide provides a comprehensive overview of its synthesis, characterization, and applications, with a focus on detailed experimental protocols and its role in modulating cellular signaling pathways.
While a specific CAS number for the racemic mixture of this compound is not distinctly cataloged, the individual enantiomers are well-documented. The L-isomer, FMOC-L-2-pyridylalanine, is identified by CAS number 185379-40-2 [1][2][3], and the D-isomer, FMOC-D-2-pyridylalanine, is assigned CAS number 185379-39-9 [4]. For the purposes of this guide, "this compound" will refer to the racemic mixture of these two enantiomers.
Physicochemical Properties and Handling
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its effective handling, storage, and application in synthetic protocols.
| Property | Value |
| Molecular Formula | C23H20N2O4 |
| Molecular Weight | 388.42 g/mol [1] |
| Appearance | White to off-white solid |
| Storage Temperature | -20°C[3] |
Synthesis and Purification: A Detailed Protocol
The synthesis of this compound involves the protection of the amino group of DL-2-pyridylalanine with the fluorenylmethyloxycarbonyl (Fmoc) group. The following protocol provides a general yet detailed procedure for its preparation and subsequent purification.
Experimental Protocol: Synthesis of this compound
Materials:
-
DL-2-pyridylalanine
-
9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl) (1.05 equivalents)
-
Sodium bicarbonate (NaHCO₃)
-
1,4-Dioxane
-
Deionized water
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolution: Dissolve DL-2-pyridylalanine (1.0 equivalent) in a 1:1 mixture of 1,4-dioxane and a 10% aqueous solution of sodium bicarbonate. Stir the mixture until the amino acid is fully dissolved.
-
Cooling: Cool the solution to 0-5°C in an ice bath.
-
Fmoc Reagent Addition: In a separate flask, dissolve Fmoc-OSu (1.05 equivalents) in 1,4-dioxane. Add this solution dropwise to the cooled amino acid solution over a period of 30-60 minutes with vigorous stirring.
-
Reaction: Allow the reaction mixture to gradually warm to room temperature and continue stirring for 12-18 hours.
-
Work-up: Dilute the reaction mixture with deionized water and transfer it to a separatory funnel. Wash the aqueous layer twice with diethyl ether to remove unreacted Fmoc reagent and byproducts.
-
Acidification and Precipitation: Collect the aqueous layer and cool it in an ice bath. Slowly add 1 M HCl to acidify the solution to a pH of approximately 2. The formation of a white precipitate of this compound should be observed.
-
Isolation: Collect the precipitate by vacuum filtration and wash the solid with cold deionized water to remove any inorganic salts.
-
Drying: Dry the purified product under vacuum.
Experimental Protocol: Purification by Recrystallization
For enhanced purity, the crude this compound can be recrystallized.
Materials:
-
Crude this compound
-
Toluene (or a suitable solvent system like ethyl acetate/hexane)
Procedure:
-
Dissolution: Place the crude product in a flask and add a minimal amount of toluene.
-
Heating: Gently heat the mixture to approximately 50°C with stirring to dissolve the solid completely.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature to induce crystal formation. For a higher yield, the flask can be subsequently placed in a refrigerator (0-4°C).
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold toluene to remove residual impurities.
-
Drying: Dry the purified crystals under vacuum.
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is a powerful tool for assessing the purity of FMOC-amino acids.
Typical HPLC Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase A: Water with 0.1% Trifluoroacetic acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B is typically employed (e.g., 5% to 95% B over 30 minutes).
-
Detection: UV detection at 220 nm and 254 nm.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Expect signals in the aromatic region (7.2-8.6 ppm) corresponding to the protons of the fluorenyl and pyridyl groups, signals for the CH and CH₂ protons of the fluorenyl group, and the α- and β-protons of the pyridylalanine backbone.
-
¹³C NMR: Expect signals for the carbons of the Fmoc and pyridyl groups, the carbonyl carbons of the carbamate and carboxylic acid, and the α- and β-carbons of the amino acid.
Mass Spectrometry (MS)
Mass spectrometry is used to verify the molecular weight of the synthesized compound. Electrospray ionization (ESI) is a commonly used technique. The expected protonated molecular ion [M+H]⁺ would have an m/z of approximately 389.15. Fragmentation patterns in MS/MS analysis can further confirm the structure by showing characteristic losses of the Fmoc group and fragments of the pyridylalanine side chain[8][9][10].
Applications in Peptide Synthesis and Drug Discovery
This compound is a valuable building block in solid-phase peptide synthesis (SPPS) for the creation of novel peptides with enhanced biological properties.
Solid-Phase Peptide Synthesis (SPPS) Workflow
The incorporation of this compound into a growing peptide chain follows the standard Fmoc-SPPS protocol.
Modulation of Signaling Pathways in Drug Discovery
The introduction of a pyridylalanine residue can significantly impact the biological activity of a peptide. The pyridine ring can engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological targets like receptors and enzymes. This can lead to improved binding affinity and specificity.
For instance, peptides containing pyridylalanine have been investigated as modulators of G protein-coupled receptors (GPCRs) and as enzyme inhibitors. A recent study demonstrated that N-alkylation of pyridylalanine in a p53 peptide inhibitor of MDM2, conjugated with an RGD peptide, enhanced its antiproliferative activity, suggesting a role in modulating the p53 signaling pathway[11].
The following diagram illustrates a conceptual signaling pathway where a pyridylalanine-containing peptide acts as an antagonist to a GPCR, a common target in drug discovery.
References
- 1. FMOC-L-2-PYRIDYLALANINE | 185379-40-2 [chemicalbook.com]
- 2. pschemicals.com [pschemicals.com]
- 3. Fmoc-l-2-pyridylalanine | LGC Standards [lgcstandards.com]
- 4. chembk.com [chembk.com]
- 5. FMOC-b-Ala-OH(35737-10-1) 1H NMR spectrum [chemicalbook.com]
- 6. FMOC-Ala-OH(35661-39-3) 1H NMR spectrum [chemicalbook.com]
- 7. Fmoc-phenylalanine | C24H21NO4 | CID 978331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mascot help: Peptide fragmentation [matrixscience.com]
- 10. Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Introducing Chemoselective Peptide Conjugation via N-Alkylation of Pyridyl-alanine: Solution and Solid Phase Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Molecular weight and formula of FMOC-DL-2-pyridylalanine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of FMOC-DL-2-pyridylalanine, a key building block in modern peptide synthesis. It covers the fundamental physicochemical properties, detailed synthesis protocols, and its application in solid-phase peptide synthesis (SPPS). Furthermore, it explores the functional implications of incorporating 2-pyridylalanine into peptide structures and their potential roles in modulating signaling pathways.
Core Physicochemical Data
This compound is a derivative of the non-proteinogenic amino acid DL-2-pyridylalanine, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group on its alpha-amino group. This protection strategy is central to its use in iterative peptide synthesis.
| Property | Value | Citation |
| Molecular Formula | C₂₃H₂₀N₂O₄ | [1][2] |
| Molecular Weight | 388.42 g/mol | [2] |
| Appearance | White to off-white crystalline solid or powder | [1] |
| Solubility | Soluble in organic solvents such as dimethylformamide (DMF) and dichloromethane (DCM) | [1] |
| CAS Number (L-form) | 185379-40-2 | [2] |
| CAS Number (D-form) | 185379-39-9 |
Synthesis of this compound
The synthesis of this compound is typically achieved through the reaction of DL-2-pyridylalanine with 9-fluorenylmethyl-chloroformate (Fmoc-Cl) or a similar Fmoc-donating reagent under basic conditions. The Fmoc group protects the amino terminus, allowing for the controlled formation of peptide bonds at the carboxyl terminus.
Experimental Protocol: General Solution-Phase Synthesis
This protocol outlines a general procedure for the N-terminal Fmoc protection of DL-2-pyridylalanine.
Materials:
-
DL-2-pyridylalanine
-
9-fluorenylmethyl-chloroformate (Fmoc-Cl)
-
Sodium bicarbonate (NaHCO₃) or a suitable organic base (e.g., Diisopropylethylamine, DIPEA)
-
Dioxane or a similar organic solvent
-
Water
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve DL-2-pyridylalanine in an aqueous solution of sodium bicarbonate (e.g., 10% NaHCO₃).
-
Addition of Fmoc-Cl: To the stirred solution, add a solution of Fmoc-Cl in dioxane dropwise at a controlled temperature (typically 0-5 °C).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Dilute the reaction mixture with water and wash with ethyl acetate to remove unreacted Fmoc-Cl and byproducts.
-
Acidify the aqueous layer to a pH of approximately 2 with 1 M HCl. This will precipitate the this compound.
-
Extract the product into ethyl acetate.
-
-
Purification:
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography.[3]
-
Caption: Workflow for the synthesis of this compound.
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is primarily used in Fmoc-based SPPS to introduce a 2-pyridylalanine residue into a growing peptide chain. The pyridine side chain can introduce unique properties to the resulting peptide, such as altered hydrophilicity, the ability to chelate metals, and potential for specific biological interactions.
Experimental Protocol: Incorporation into a Peptide Chain via SPPS
This protocol describes the manual coupling of this compound to a resin-bound peptide with a free N-terminal amine.
Materials:
-
Resin with a free N-terminal amine (e.g., deprotected Rink Amide resin)
-
This compound
-
Coupling reagent (e.g., HATU, HBTU)
-
Organic base (e.g., DIPEA, N-methylmorpholine)
-
DMF (peptide synthesis grade)
-
Piperidine solution (20% in DMF) for Fmoc deprotection
Procedure:
-
Resin Preparation: The peptide-resin is subjected to Fmoc deprotection using a 20% piperidine solution in DMF to expose the N-terminal amine. The resin is then thoroughly washed with DMF.
-
Activation: In a separate vessel, dissolve this compound (typically 3-5 equivalents relative to the resin loading), a coupling agent such as HATU (3-5 equivalents), and a base like DIPEA (6-10 equivalents) in DMF. This activation step generates a highly reactive ester of the amino acid.
-
Coupling: The activated this compound solution is added to the deprotected resin. The coupling reaction is allowed to proceed for 1-2 hours at room temperature with gentle agitation.
-
Washing: After the coupling reaction, the resin is thoroughly washed with DMF to remove excess reagents and byproducts.
-
Cycle Repetition: The Fmoc group of the newly added 2-pyridylalanine residue is then deprotected with 20% piperidine in DMF, and the cycle can be repeated with the next desired Fmoc-protected amino acid.
Caption: Workflow for incorporating this compound in SPPS.
Biological Relevance and Signaling Pathways
While this compound itself is a synthetic building block and not biologically active, the incorporation of 2-pyridylalanine into peptides can have significant biological consequences. Peptides containing this residue can act as ligands for various receptors, thereby initiating or modulating intracellular signaling pathways.
The pyridine ring of 2-pyridylalanine can act as a bioisostere for other aromatic residues like phenylalanine or tyrosine, but with altered electronic and steric properties. This can lead to modified binding affinities and selectivities for target receptors. For example, peptides containing pyridylalanine have been investigated as glucagon analogues and somatostatin ligands, suggesting their potential involvement in metabolic and endocrine signaling.[4][5]
The interaction of a 2-pyridylalanine-containing peptide with a G-protein coupled receptor (GPCR), for instance, could trigger a cascade of intracellular events, such as the activation of adenylyl cyclase, leading to the production of cyclic AMP (cAMP), or the activation of phospholipase C. These second messengers, in turn, can activate protein kinases and other downstream effectors, ultimately leading to a cellular response.
Caption: Modulation of signaling pathways by 2-pyridylalanine peptides.
References
The Strategic Incorporation of Pyridylalanine Isomers in Peptide Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern peptide chemistry and drug discovery, the incorporation of non-canonical amino acids is a pivotal strategy for modulating the pharmacological profiles of peptide-based therapeutics. Among these, the isomers of pyridylalanine (Pal)—2-pyridylalanine (2-Pal), 3-pyridylalanine (3-Pal), and 4-pyridylalanine (4-Pal)—have emerged as particularly valuable building blocks. These structural analogs of phenylalanine, featuring a nitrogen atom at different positions within the aromatic ring, introduce unique physicochemical properties that can significantly influence a peptide's structure, stability, and biological activity. This technical guide provides an in-depth exploration of pyridylalanine isomers in peptide chemistry, detailing their synthesis, properties, and applications, with a focus on quantitative data and experimental methodologies.
Physicochemical Properties of Pyridylalanine Isomers
The position of the nitrogen atom in the pyridyl ring profoundly affects the electronic distribution, basicity, and hydrogen bonding capabilities of the side chain. These differences, in turn, influence the overall properties of peptides into which they are incorporated.
Acid-Base Properties
| Isomer/Group | pKa (Carboxylic Acid) | pKa (Pyridinium Ion) |
| Boc-D-2-pyridylalanine | ~3.09 (Predicted)[1] | ~5.0-6.0 (Expected)[1] |
| 3-pyridylalanine | Not available | Not available |
| 4-pyridylalanine | Not available | Not available |
| Pyridine (for reference) | - | 5.25 |
Note: The pKa of the pyridinium ion for 3-Pal and 4-Pal is expected to be in a similar range to pyridine.
Hydrophilicity
The introduction of a nitrogen atom increases the polarity and hydrophilicity of the aromatic side chain compared to phenylalanine. This property can be leveraged to improve the solubility of peptide drug candidates. The distribution coefficient (logD) is a common measure of lipophilicity at a given pH. The following table presents logD values for a series of radiolabeled somatostatin antagonists where a tyrosine residue at position 3 was replaced with different pyridylalanine isomers.
| Compound | logD |
| [¹⁷⁷Lu]Lu-DOTA-LM3 (Tyr³) | -2.3 ± 0.1 |
| [¹⁷⁷Lu]Lu-DOTA-[l2Pal³]-LM3 | -2.3 ± 0.1 |
| [¹⁷⁷Lu]Lu-DOTA-[3Pal³]-LM3 | -2.5 ± 0.1 |
| [¹⁷⁷Lu]Lu-DOTA-[4Pal³]-LM3 | -2.6 ± 0.1 |
Data from a study on radiolabeled somatostatin antagonists, indicating that hydrophilicity increases in the order of l2Pal < 3Pal < 4Pal.
Impact on Peptide-Receptor Interactions
The unique electronic and steric properties of pyridylalanine isomers can significantly impact the binding affinity of a peptide to its target receptor. The following table showcases the dissociation constants (KD) for the same series of somatostatin antagonists, highlighting the influence of Pal isomer substitution on binding to the somatostatin receptor subtype 2 (SSTR2).
| Compound | KD (nM) |
| [¹⁷⁷Lu]Lu-DOTA-LM3 (Tyr³) | 0.09 ± 0.02 |
| [¹⁷⁷Lu]Lu-DOTA-[l2Pal³]-LM3 | 0.18 ± 0.02 |
| [¹⁷⁷Lu]Lu-DOTA-[3Pal³]-LM3 | 0.15 ± 0.01 |
| [¹⁷⁷Lu]Lu-DOTA-[4Pal³]-LM3 | 0.11 ± 0.01 |
These results suggest that while all isomers maintain high affinity, the 4-Pal substitution results in the highest affinity among the Pal-containing analogs in this specific peptide scaffold.
Experimental Protocols
The incorporation of pyridylalanine isomers into peptides is readily achieved using standard Fmoc-based solid-phase peptide synthesis (SPPS).
General Protocol for Fmoc-SPPS of a Pyridylalanine-Containing Peptide
This protocol outlines the manual synthesis of a generic peptide containing a pyridylalanine residue.
1. Resin Preparation:
-
Place the desired resin (e.g., Rink Amide resin for a C-terminal amide) in a reaction vessel.
-
Swell the resin in N,N-dimethylformamide (DMF) for at least 1 hour.[2]
-
Drain the DMF.[2]
2. Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin.[3]
-
Agitate the mixture for 5-10 minutes.[4]
-
Drain the solution and repeat the piperidine treatment for another 5-10 minutes.[4]
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[2]
3. Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (e.g., Fmoc-L-4-pyridylalanine) (3-5 equivalents relative to resin loading) and a coupling agent such as HCTU (3-5 equivalents) in DMF.[2]
-
Add a base, typically N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution to activate it.[5]
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature to ensure complete coupling.[3]
-
Drain the coupling solution and wash the resin with DMF (3-5 times).[2]
4. Chain Elongation:
-
Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
5. Cleavage and Deprotection:
-
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with dichloromethane (DCM).
-
Prepare a cleavage cocktail appropriate for the resin and side-chain protecting groups used (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane).
-
Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding it to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.
6. Purification and Analysis:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm its identity and purity.
Synthesis of Fmoc-L-3-(2-cyano-4-pyridyl)alanine and Peptide Cyclization
A specialized application of pyridylalanine is in the synthesis of cyclic peptides. The following is a two-step synthesis of Fmoc-L-3-(2-cyano-4-pyridyl)alanine (Fmoc-Cpa) from commercially available Fmoc-L-3-(4-pyridyl)alanine, followed by its use in peptide cyclization.
Synthesis of Fmoc-Cpa:
-
N-Oxidation: Dissolve Fmoc-L-3-(4-pyridyl)alanine in a suitable solvent and treat it with an oxidizing agent (e.g., m-CPBA) to form the N-oxide intermediate.
-
Cyanation: The N-oxide is then reacted with a cyanating agent (e.g., trimethylsilyl cyanide) in the presence of a suitable activator to regioselectively install the cyano group at the 2-position of the pyridine ring.
Peptide Cyclization:
-
Incorporate the synthesized Fmoc-Cpa into a peptide sequence using standard Fmoc-SPPS, ensuring an N-terminal cysteine residue is present.
-
After cleavage from the resin, the linear peptide is dissolved in an aqueous buffer at neutral pH (e.g., pH 7.5).
-
Spontaneous cyclization occurs through a condensation reaction between the N-terminal cysteine and the cyanopyridylalanine residue to form a stable thiazoline ring, resulting in the cyclized peptide.
Visualizations
Experimental Workflow for Pyridylalanine-Containing Peptide Synthesis
Caption: General workflow for the synthesis and characterization of pyridylalanine-containing peptides.
Signaling Pathway of Somatostatin Receptor 2 (SSTR2)
Caption: Simplified signaling pathway of the Somatostatin Receptor 2 (SSTR2).
Conclusion
The pyridylalanine isomers represent a versatile and powerful tool in the arsenal of peptide chemists and drug developers. Their unique physicochemical properties, arising from the position of the nitrogen atom in the pyridine ring, allow for the fine-tuning of peptide characteristics such as solubility, receptor binding affinity, and metabolic stability. The straightforward incorporation of these non-canonical amino acids using standard SPPS methodologies, coupled with their demonstrated impact on the pharmacological profiles of therapeutic peptides, ensures their continued and expanding role in the development of novel peptide-based drugs. This guide provides a foundational understanding for researchers to strategically employ pyridylalanine isomers in their peptide design and synthesis endeavors.
References
The Architect's Toolkit: A Technical Guide to Unnatural Amino Acids in Peptide Design
For Researchers, Scientists, and Drug Development Professionals
The incorporation of unnatural amino acids (UAAs) into peptide sequences has emerged as a transformative strategy in modern drug discovery and chemical biology. By moving beyond the canonical 20 amino acids, researchers can imbue peptides with novel chemical and physical properties, overcoming the inherent limitations of their natural counterparts, such as poor metabolic stability and low bioavailability. This guide provides an in-depth exploration of the role of UAAs in peptide design, detailing methods of incorporation, showcasing their impact on therapeutic efficacy, and providing actionable experimental protocols.
Core Principles: The Advantages of Designing with Unnatural Amino Acids
Natural peptides, despite their high specificity and potency, are often suboptimal drug candidates due to rapid degradation by proteases and poor cell membrane permeability.[1] The introduction of UAAs addresses these challenges by providing a diverse chemical toolkit to precisely modulate a peptide's structure and function.
The primary advantages of incorporating UAAs include:
-
Enhanced Proteolytic Stability: UAAs can sterically hinder protease recognition and cleavage by altering the peptide backbone or introducing bulky or non-native side chains (e.g., D-amino acids, N-methylated amino acids). This significantly extends the in vivo half-life of peptide therapeutics.[2]
-
Improved Pharmacokinetic Profiles: Strategic placement of UAAs can enhance binding to serum proteins like albumin, which reduces renal clearance and prolongs circulation time.[3] Modifications can also be tailored to improve solubility and membrane permeability.
-
Increased Binding Affinity and Selectivity: The novel functionalities offered by UAAs can forge additional interactions with biological targets, leading to enhanced binding affinity (lower Kd or IC50 values) and improved selectivity over related targets.[3]
-
Conformational Constraint: Many bioactive peptides adopt a specific secondary structure, such as an α-helix, upon binding to their target. UAAs can be used to pre-organize a peptide into its bioactive conformation, reducing the entropic penalty of binding.[4][5][6] This is commonly achieved through techniques like peptide "stapling," which introduces a covalent hydrocarbon brace to lock the peptide into an α-helical structure.[1][7][8]
-
Introduction of Bio-orthogonal Handles: UAAs can introduce chemically unique functional groups, such as azides or alkynes. These "handles" allow for precise, site-specific labeling of peptides with imaging agents, cytotoxic payloads (for antibody-drug conjugates), or other molecular probes without interfering with native biological processes.[3][]
Methods of Incorporation: Building Peptides Beyond Nature's Blueprint
Several robust methods exist for incorporating UAAs into peptide sequences, each with distinct advantages depending on the desired scale, purity, and complexity of the final product.
Chemical Synthesis: Solid-Phase Peptide Synthesis (SPPS)
SPPS is the most common and versatile method for synthesizing peptides containing UAAs. The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to a solid resin support. The use of the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) protection strategy is standard.
This protocol outlines the synthesis of a generic tripeptide containing a UAA on a Rink Amide resin, which yields a C-terminally amidated peptide upon cleavage.
Materials:
-
Rink Amide Resin
-
Fmoc-protected natural and unnatural amino acids
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Activation base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection reagent: 20% Piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Methanol
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for at least 30 minutes in a reaction vessel.
-
First Amino Acid Coupling:
-
Activate the first Fmoc-protected amino acid (4 equivalents relative to resin loading) with HBTU (3.98 eq.), HOBt (4 eq.), and DIPEA (8 eq.) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the swollen resin and agitate for 2-4 hours.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain.
-
Add a fresh solution of 20% piperidine in DMF and agitate for 15-20 minutes to ensure complete removal of the Fmoc group.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
UAA and Subsequent Amino Acid Coupling:
-
Repeat step 2 (activation) and the subsequent coupling and washing steps for the desired UAA and all following amino acids in the sequence.
-
Note: For sterically hindered UAAs, extended coupling times or the use of stronger coupling reagents like HATU may be necessary.
-
-
Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 3.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.
-
Filter the resin and collect the TFA solution containing the peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet and purify using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Confirm the identity and purity of the final product by Mass Spectrometry.
-
Biosynthetic Methods: Genetic Code Expansion
For the incorporation of UAAs into larger proteins or for production within living cells, genetic code expansion is a powerful technique. This method involves re-engineering the cellular translation machinery to recognize a new, non-canonical codon (typically the UAG amber stop codon) and assign it to a specific UAA.[10][11]
This requires two key components:
-
An orthogonal aminoacyl-tRNA synthetase (aaRS) that specifically recognizes the desired UAA and does not process any of the 20 natural amino acids.
-
An orthogonal tRNA (e.g., a suppressor tRNA) that is not recognized by any endogenous synthetases but is charged by the orthogonal aaRS and recognizes the reassigned codon (e.g., UAG).[12]
Case Study: Stapled Peptides as Inhibitors of the p53-MDM2 Interaction
A prominent application of UAA technology is the development of "stapled" α-helical peptides to inhibit intracellular protein-protein interactions (PPIs), a class of targets often considered "undruggable" by small molecules.[8] The interaction between the tumor suppressor protein p53 and its negative regulators MDM2 and MDMX is a critical target in oncology.[13] In many cancers, p53 is inhibited by overexpression of MDM2/MDMX. Peptides derived from the p53 transactivation domain can disrupt this interaction, but they are rapidly degraded and cannot penetrate cells.
By incorporating two α,α-disubstituted non-natural amino acids with olefinic side chains, a hydrocarbon "staple" can be introduced via a ring-closing metathesis reaction.[1] This staple constrains the peptide in its bioactive α-helical conformation, leading to dramatically improved properties.
Signaling Pathway: p53 Activation by a Stapled Peptide
Quantitative Impact of Peptide Stapling
The data below summarizes the properties of ATSP-7041, a stapled peptide designed to dually inhibit both MDM2 and MDMX.
| Peptide/Compound | Target | Binding Affinity (Ki, nM) | Cellular Activity (EC50, µM) | α-Helicity (%) |
| ATSP-7041 (Stapled) | MDM2 | 24 ± 2 | 0.48 ± 0.05 | 70 |
| MDMX | 49 ± 3 | |||
| pDI (Linear Precursor) | MDM2 | 470 ± 50 | > 50 | 11 |
| MDMX | 2,700 ± 200 | |||
| Nutlin-3a (Small Molecule) | MDM2 | 90 ± 10 | 0.23 ± 0.03 | N/A |
| MDMX | > 10,000 |
Data adapted from Chang et al., PNAS, 2013.[14]
As shown in the table, the introduction of the hydrocarbon staple in ATSP-7041 resulted in a ~20-fold increase in binding affinity for MDM2 and a ~55-fold increase for MDMX compared to its linear precursor.[14] The stapling dramatically increased the peptide's helicity from 11% to 70%, pre-organizing it for target binding.[14] This structural stabilization also conferred high proteolytic resistance and enabled cellular uptake, resulting in potent, sub-micromolar activity in cancer cell lines.[14]
Enhancing Pharmacokinetics: UAA in Metabolic Disease and Endocrinology
Beyond conformational stapling, simpler UAA substitutions are widely used to enhance the pharmacokinetic profiles of therapeutic peptides.
GLP-1 Receptor Agonists
Native Glucagon-like peptide-1 (GLP-1) is a powerful incretin hormone for managing type 2 diabetes, but its therapeutic use is limited by a half-life of only 1-2 minutes due to rapid cleavage by the enzyme dipeptidyl peptidase-4 (DPP-4).[15] GLP-1 analogs incorporate UAAs to block DPP-4 degradation and/or add fatty acid moieties that promote binding to serum albumin, drastically extending their duration of action.
Somatostatin Analogs
Similarly, native somatostatin has a very short half-life (<3 minutes), limiting its clinical utility. Synthetic analogs like Octreotide incorporate D-amino acids (D-Phe, D-Trp) and an amino alcohol (Threoninol) to confer resistance to proteolysis.[16]
| Peptide | Key UAA/Modification | Half-Life (t1/2) | Dosing Frequency |
| Native GLP-1 | None | ~1-2 minutes | (Not viable) |
| Liraglutide | C16 fatty acid acylation | ~13 hours | Once Daily |
| Semaglutide | C18 diacid acylation, Aib substitution | ~1 week | Once Weekly |
| Native Somatostatin | None | < 3 minutes | (Not viable) |
| Octreotide | D-Phe, D-Trp, Threoninol | ~1.5-2 hours | Multiple times daily |
| Lanreotide Autogel | D-Nal, β-Alanine (in formulation) | ~23-30 days | Monthly |
Data compiled from multiple sources.[15][16][17][18][19][20]
Rational Design: A Workflow for UAA Selection
The selection of an appropriate UAA is a critical step in the peptide design process. The choice depends on the specific therapeutic goal, whether it is to enhance stability, increase affinity, or introduce a novel function.
Conclusion
The strategic incorporation of unnatural amino acids has fundamentally expanded the possibilities of peptide-based therapeutics. By providing the tools to overcome the traditional liabilities of peptides, UAAs enable the rational design of drug candidates with enhanced stability, superior pharmacokinetic properties, and potent biological activity. From conformationally constrained peptides that tackle challenging intracellular targets to long-acting analogs that improve patient compliance, the use of UAAs is a cornerstone of modern peptide drug discovery, bridging the gap between the therapeutic potential of biologics and the drug-like properties of small molecules. As synthetic and biosynthetic methodologies continue to evolve, the diversity of available UAAs will only grow, further empowering researchers to engineer the next generation of peptide medicines.
References
- 1. Hydrocarbon Stapled Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gut.bmj.com [gut.bmj.com]
- 3. benchchem.com [benchchem.com]
- 4. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cpcscientific.com [cpcscientific.com]
- 8. Stapled peptide - Wikipedia [en.wikipedia.org]
- 10. Strategies for Incorporating Unnatural Amino Acids into Proteins | MolecularCloud [molecularcloud.org]
- 11. researchgate.net [researchgate.net]
- 12. Design of stapled peptide-based PROTACs for MDM2/MDMX atypical degradation and tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pnas.org [pnas.org]
- 15. What is the half-life of GLP-1? | ERGSY [ergsy.com]
- 16. Somatostatin and somatostatin analogues: pharmacokinetics and pharmacodynamic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Glucagon-like peptide-1 analogues: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Glucagon-like peptide-1 and glucagon-like peptide-1 receptor agonists in the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Long-acting formulations of somatostatin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Synthesis of Novel Peptides: A Technical Guide to FMOC-DL-2-Pyridylalanine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of innovative peptide-based therapeutics, the incorporation of non-canonical amino acids is a critical strategy for enhancing potency, stability, and target specificity. Among these, FMOC-DL-2-pyridylalanine, a derivative of alanine featuring a pyridine ring, offers unique properties for the synthesis of advanced peptide drug candidates. The pyridine moiety can serve as a metal-chelating agent, a hydrogen bond acceptor, or a rigidifying element within a peptide sequence, making it a valuable tool for modulating the bioactivity of peptides, including those designed to interfere with protein-protein interactions, such as the p53-MDM2 pathway.
This in-depth technical guide provides a comprehensive overview of the commercial availability of FMOC-2-pyridylalanine, detailed protocols for its incorporation into peptide chains, and a visualization of its potential role in modulating key signaling pathways relevant to drug development.
Commercial Availability of FMOC-2-Pyridylalanine
While the primary request specified the DL-racemic mixture of FMOC-2-pyridylalanine, a thorough survey of commercial suppliers indicates that the individual L- and D-enantiomers are more readily available. Researchers seeking to incorporate this building block into their peptide synthesis workflows will typically find a range of suppliers for these stereoisomers. The racemic mixture, this compound, is not commonly listed as a stock item.
For projects where the specific stereochemistry at the 2-pyridylalanine position is not critical, a mixture of the L- and D-isomers could be achieved by using equimolar amounts of the individual enantiomers in the coupling step. However, for most therapeutic applications where stereospecific interactions are crucial, the use of a single, pure enantiomer is standard practice.
The following table summarizes the key quantitative data for the commercially available L- and D-enantiomers of FMOC-2-pyridylalanine from a selection of representative suppliers.
| Parameter | FMOC-L-2-Pyridylalanine | FMOC-D-2-Pyridylalanine |
| CAS Number | 185379-40-2[1] | 185379-39-9 |
| Molecular Formula | C₂₃H₂₀N₂O₄[1] | C₂₃H₂₀N₂O₄ |
| Molecular Weight | 388.42 g/mol [1] | 388.42 g/mol |
| Typical Purity | ≥97.0% (HPLC)[2] | ≥98% (HPLC) |
| Representative Suppliers | Santa Cruz Biotechnology[1], LGC Standards[3], Aapptec Peptides[4], Thermo Scientific[5] | ChemicalBook, BOC Sciences |
Experimental Protocols: Incorporation of FMOC-2-Pyridylalanine via Solid-Phase Peptide Synthesis (SPPS)
The incorporation of this compound into a growing peptide chain follows the standard principles of Fmoc-based solid-phase peptide synthesis (SPPS). The following protocol is a generalized procedure and may require optimization based on the specific peptide sequence and the scale of the synthesis. This protocol is adapted from established methods for incorporating non-canonical amino acids.[6]
Materials and Reagents:
-
Resin: Rink Amide resin (or other suitable resin depending on the desired C-terminus).
-
Amino Acids: Fmoc-protected amino acids, including FMOC-L-2-pyridylalanine and/or FMOC-D-2-pyridylalanine.
-
Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).
-
Deprotection Reagent: 20% (v/v) piperidine in DMF.
-
Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Base: N,N-Diisopropylethylamine (DIPEA).
-
Washing Solvents: DMF, DCM.
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.
-
Precipitation Solvent: Cold diethyl ether.
Protocol for a Single Coupling Cycle of FMOC-2-Pyridylalanine:
This protocol assumes the synthesis is proceeding after the previous amino acid has been coupled and the N-terminal Fmoc group has been removed.
-
Resin Swelling: If starting a new synthesis, swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes. Drain.
-
Repeat the treatment with 20% piperidine in DMF for 15 minutes. Drain.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine.
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve FMOC-L-2-pyridylalanine or FMOC-D-2-pyridylalanine (3 equivalents relative to the resin loading) and HBTU/HATU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the amino acid solution to activate it.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 2-4 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), the coupling step can be repeated.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Proceed to the next cycle: The resin is now ready for the deprotection of the newly added Fmoc group and the coupling of the subsequent amino acid in the sequence.
Final Cleavage and Peptide Precipitation:
-
After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with DCM and dry it under vacuum.
-
Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA filtrate dropwise into a tube of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether twice more.
-
Dry the crude peptide pellet under vacuum. The peptide can then be purified by reverse-phase HPLC.
Visualizing the Workflow and Biological Context
Standard Solid-Phase Peptide Synthesis (SPPS) Workflow
The following diagram illustrates the cyclical nature of solid-phase peptide synthesis for the incorporation of an amino acid like this compound.
Modulating the p53-MDM2 Signaling Pathway
The p53 tumor suppressor protein is a critical regulator of cell cycle and apoptosis, and its activity is tightly controlled by the oncoprotein MDM2. In many cancers, MDM2 is overexpressed, leading to the inactivation of p53. Peptides that can disrupt the p53-MDM2 interaction are therefore of significant therapeutic interest. The incorporation of unnatural amino acids like 2-pyridylalanine can enhance the binding affinity and stability of these inhibitory peptides. Recent research has shown that the antiproliferative activities of a p53 peptide that acts as an MDM2 inhibitor can be enhanced through conjugation with a peptide containing pyridylalanine.[7]
The following diagram illustrates the p53-MDM2 signaling pathway and the inhibitory action of a pyridylalanine-containing peptide.
This guide provides a foundational understanding for researchers and drug developers interested in leveraging the unique properties of this compound. While the racemic mixture may not be a standard commercial product, the availability of its constituent enantiomers opens the door to the rational design and synthesis of novel peptides with enhanced therapeutic potential. The provided protocols and pathway visualizations serve as a starting point for the practical application of this versatile building block in the development of next-generation peptide therapeutics.
References
- 1. scbt.com [scbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Fmoc-l-2-pyridylalanine | LGC Standards [lgcstandards.com]
- 4. peptide.com [peptide.com]
- 5. N-Fmoc-3-(2-pyridyl)-L-alanine, 95%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. Introducing Chemoselective Peptide Conjugation via N-Alkylation of Pyridyl-alanine: Solution and Solid Phase Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of Fmoc-DL-2-pyridylalanine in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of unnatural amino acids into peptide sequences is a powerful strategy for modulating the pharmacological properties of therapeutic peptides. Fmoc-DL-2-pyridylalanine, a derivative of alanine containing a pyridine ring at the β-carbon, offers unique characteristics for peptide design, including the potential for metal chelation, altered conformational constraints, and enhanced biological activity. This document provides a detailed protocol for the successful incorporation of this compound into synthetic peptides using standard solid-phase peptide synthesis (SPPS) methodologies.
Core Principles and Considerations
The use of this compound in SPPS follows the general principles of the Fmoc/tBu strategy. The workflow involves the iterative deprotection of the N-terminal Fmoc group and coupling of the subsequent Fmoc-protected amino acid. However, the presence of the pyridyl nitrogen introduces specific considerations regarding potential side reactions that must be addressed to ensure high purity and yield of the target peptide.
Potential Side Reactions
Two primary side reactions can occur when using this compound:
-
N-alkylation of the Pyridyl Side Chain: The nitrogen atom of the pyridine ring is nucleophilic and can be alkylated by reagents present in the synthesis, most notably by the piperidine used for Fmoc deprotection. This results in the formation of a pyridinium salt, leading to a +78 Da modification in the final peptide.
-
β-Elimination to Dehydroalanine: Protonation or quaternization of the pyridyl nitrogen can render it a good leaving group, facilitating a β-elimination reaction to form a dehydroalanine residue. This reactive intermediate can subsequently undergo other reactions, such as a Michael addition with piperidine.
Fortunately, the 2-pyridyl nitrogen is generally less nucleophilic than the 3- and 4-pyridyl counterparts, which may reduce its susceptibility to N-alkylation.
Experimental Protocols
This section outlines the detailed methodologies for the key steps in the incorporation of this compound.
Materials and Reagents
-
This compound
-
Solid-phase synthesis resin (e.g., Rink Amide, Wang, or 2-Chlorotrityl chloride resin)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
-
Coupling reagents (e.g., HCTU, HATU, HBTU, PyBOP, or DIC/HOBt)
-
Base for coupling (e.g., N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)
-
Diethyl ether, cold
Protocol 1: Standard Coupling of this compound using HCTU
This protocol describes a robust and efficient method for the coupling of this compound.
-
Resin Preparation:
-
Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Perform Fmoc deprotection of the N-terminal amino group of the resin-bound peptide by treating with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.
-
Wash the resin thoroughly with DMF (5 x 1 min).
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and HCTU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Monitoring the Coupling Reaction:
-
Perform a Kaiser test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.
-
If the Kaiser test is positive, extend the coupling time or consider a double coupling.
-
-
Washing:
-
After a negative Kaiser test, wash the resin thoroughly with DMF (5 x 1 min) to remove excess reagents and byproducts.
-
Protocol 2: Cleavage and Deprotection
-
Resin Washing and Drying:
-
Wash the peptide-resin with DCM (3 x 1 min) to remove residual DMF.
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator.
-
-
Cleavage:
-
Add the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) to the dried resin.
-
Gently agitate the mixture for 2-3 hours at room temperature.
-
-
Peptide Precipitation and Purification:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold diethyl ether.
-
Dry the crude peptide under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Data Presentation
The choice of coupling reagent is critical for achieving high coupling efficiency and minimizing side reactions. The following table summarizes the expected performance of common coupling reagents for the incorporation of this compound, based on data for similar amino acids.[1]
| Coupling Reagent | Reagent Type | Typical Coupling Time | Representative Yield (%) | Representative Purity (%) | Level of Racemization |
| HATU | Aminium/Uronium Salt | 15-45 minutes | >99 | >95 | Very Low |
| HCTU | Aminium/Uronium Salt | 15-45 minutes | >99 | >95 | Very Low |
| HBTU | Aminium/Uronium Salt | 20-60 minutes | >98 | >95 | Low |
| PyBOP | Phosphonium Salt | 30-120 minutes | >98 | >95 | Low |
| DIC/HOBt | Carbodiimide/Additive | 60-180 minutes | >95 | >90 | Low to Moderate |
Mandatory Visualization
Experimental Workflow for Synthesis and Purification of a 2-Pyridylalanine Containing Peptide
Caption: General workflow for the synthesis and purification of a peptide containing 2-pyridylalanine.
Signaling Pathway: Inhibition of a Proteolytic Enzyme
Caption: A 2-pyridylalanine-containing peptide acting as a competitive inhibitor of a proteolytic enzyme.
References
Application Notes and Protocols for Coupling Fmoc-DL-2-pyridylalanine in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of unnatural amino acids into peptide sequences is a powerful strategy for modulating the pharmacological properties of therapeutic peptides, such as receptor affinity, proteolytic stability, and bioavailability. Fmoc-DL-2-pyridylalanine is a valuable building block in this regard, introducing a basic pyridyl moiety that can influence the peptide's structure and interactions. However, its unique chemical features, including a nucleophilic side-chain nitrogen and its racemic nature, present specific challenges during solid-phase peptide synthesis (SPPS).
These application notes provide a comprehensive overview of the methods for coupling this compound, addressing potential side reactions and offering detailed protocols to guide researchers in its successful incorporation into peptide chains.
Key Considerations for Coupling this compound
Several factors must be carefully considered when working with this compound to ensure high coupling efficiency and minimize side reactions:
-
Racemic Nature: The use of a DL-racemic mixture will result in the synthesis of two diastereomeric peptides for each incorporation site. This necessitates the development of robust analytical and purification methods to separate these isomers if a single diastereomer is required for downstream applications.
-
Side-Chain Reactivity: The nitrogen atom in the pyridine ring is nucleophilic and can undergo alkylation during the Fmoc-deprotection step with piperidine. This side reaction leads to the formation of a piperidinyl-modified side chain, a +78 Da modification detectable by mass spectrometry.
-
Racemization: Like many unnatural amino acids, 2-pyridylalanine is susceptible to racemization during activation and coupling, particularly with strong bases or extended reaction times. This can lead to the formation of diastereomeric impurities, even when starting with a single enantiomer. One study reported the formation of two diastereomers during the synthesis of a DOTA-conjugated peptide containing 2-pyridylalanine, highlighting the risk of racemization.[1]
Comparison of Coupling Reagents
The choice of coupling reagent is critical for achieving high yields and purity while minimizing racemization. The following table summarizes the performance of common coupling reagents for the incorporation of sterically hindered or challenging amino acids, which can be extrapolated to this compound.
| Coupling Reagent | Reagent Type | Typical Coupling Time | Representative Yield (%) | Representative Purity (%) | Level of Racemization |
| HATU | Aminium/Uronium Salt | 15-45 minutes | >99 | >95 | Very Low |
| HBTU | Aminium/Uronium Salt | 20-60 minutes | >98 | >95 | Low |
| HCTU | Aminium/Uronium Salt | 15-45 minutes | >99 | >95 | Very Low |
| PyBOP | Phosphonium Salt | 30-120 minutes | >98 | >95 | Low |
| DIC/HOBt | Carbodiimide/Additive | 60-180 minutes | 95-98 | >90 | Low to Moderate |
| DIC/OxymaPure® | Carbodiimide/Additive | 60-180 minutes | 95-98 | >90 | Low |
Note: The data presented is a compilation of representative values from various studies on challenging couplings.[2][3] Actual results may vary depending on the specific peptide sequence, solid support, and reaction conditions.
Experimental Protocols
The following are detailed protocols for the manual solid-phase synthesis of a peptide containing this compound. These can be adapted for automated synthesizers.
Protocol 1: Standard Fmoc-SPPS Cycle
This protocol outlines the general steps for elongating the peptide chain.
1. Resin Swelling:
- Place the desired amount of resin (e.g., Rink Amide resin for C-terminal amides) in a reaction vessel.
- Add N,N-Dimethylformamide (DMF) to swell the resin for at least 30 minutes.
2. Fmoc Deprotection:
- Drain the DMF.
- Add a solution of 20% piperidine in DMF to the resin.
- Agitate for 5 minutes, then drain.
- Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15-20 minutes.
- Drain the solution and wash the resin thoroughly with DMF (5 x 1 min).
3. Amino Acid Coupling (General):
- In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and the chosen coupling reagent and additives in DMF.
- Add the appropriate base (e.g., N,N-Diisopropylethylamine - DIPEA) if required by the coupling reagent.
- Add the activated amino acid solution to the deprotected resin.
- Agitate for the recommended time (see table above) at room temperature.
- Monitor the reaction completion using a qualitative test (e.g., Kaiser test).
4. Washing:
- Drain the coupling solution.
- Wash the resin with DMF (3 x 1 min) and Dichloromethane (DCM) (3 x 1 min).
Protocol 2: Coupling of this compound with HATU
This protocol is recommended for efficient coupling and minimizing racemization.
1. Activation:
- In a separate vial, dissolve this compound (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF.
- Add DIPEA (6 eq.) to the solution and vortex for 1-2 minutes.
2. Coupling:
- Immediately add the activated amino acid solution to the deprotected peptide-resin.
- Agitate the mixture for 45-60 minutes at room temperature. A double coupling (repeating the coupling step with a fresh solution of activated amino acid) may be beneficial for difficult sequences.
3. Washing:
- Drain the coupling solution and wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min).
Protocol 3: Coupling of this compound with DIC/OxymaPure®
A cost-effective alternative to onium salt reagents.
1. Activation:
- In a separate vial, dissolve this compound (3 eq.) and OxymaPure® (3 eq.) in DMF.
- Add DIC (3 eq.) to the solution and allow it to pre-activate for 5-10 minutes.
2. Coupling:
- Add the activated amino acid solution to the deprotected peptide-resin.
- Agitate the mixture for 2-4 hours at room temperature.
3. Washing:
- Drain the coupling solution and wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min).
Final Cleavage and Deprotection
1. Resin Washing and Drying:
- After the final Fmoc deprotection, wash the peptide-resin with DMF, DCM, and finally methanol.
- Dry the resin under vacuum for at least 1 hour.
2. Cleavage:
- Prepare a cleavage cocktail appropriate for the side-chain protecting groups used (e.g., Reagent K: TFA/thioanisole/water/phenol/ethanedithiol 82.5:5:5:5:2.5).
- Add the cleavage cocktail to the dried resin in a fume hood.
- Agitate at room temperature for 2-4 hours.
- Filter the resin and collect the filtrate.
- Precipitate the crude peptide by adding cold diethyl ether.
- Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
- Dry the crude peptide pellet under vacuum.
Mitigation of Side Reactions
-
N-Alkylation of the Pyridyl Side Chain: To minimize this side reaction, consider the following:
-
Use of alternative bases for Fmoc deprotection: A solution of 2% DBU/2% piperidine in DMF can be used as a less nucleophilic alternative to 20% piperidine.
-
Side-chain protection: While not always necessary, the pyridyl nitrogen can be protected with a Boc group. However, this adds extra synthesis and deprotection steps. For most applications, optimizing the deprotection conditions is a more practical approach.
-
-
Racemization: To suppress racemization:
-
Use coupling reagents known for low racemization, such as HATU or DIC/OxymaPure®.
-
Avoid prolonged pre-activation times.
-
Use a weaker base like collidine or N-methylmorpholine (NMM) instead of DIPEA, especially if racemization is a significant issue.
-
Analysis and Purification of Diastereomeric Peptides
The use of this compound will produce a mixture of two diastereomeric peptides. The separation and characterization of these diastereomers are crucial for many applications.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most common method for the purification and analysis of peptides. Diastereomers often exhibit different retention times on C18 columns due to subtle differences in their three-dimensional structure and hydrophobicity. Optimization of the gradient and temperature may be required to achieve baseline separation.
-
Capillary Electrophoresis (CE): CE offers high-resolution separation of peptides and can be an effective technique for resolving diastereomers.
-
Mass Spectrometry (MS): While MS cannot distinguish between diastereomers as they have the same mass, it is essential for confirming the molecular weight of the synthesized peptides and identifying any side products.
Visualizing the Workflow
General Fmoc-SPPS Cycle
References
Applications of Fmoc-DL-2-pyridylalanine in Medicinal Chemistry: A Detailed Guide for Researchers
Introduction: Fmoc-DL-2-pyridylalanine is a pivotal building block in modern medicinal chemistry, offering a strategic tool for the design and synthesis of sophisticated peptide-based therapeutics. As a non-natural, Fmoc-protected amino acid, it facilitates the incorporation of a 2-pyridyl moiety into peptide backbones, thereby conferring unique physicochemical and biological properties. The introduction of the pyridyl group can enhance solubility, improve metabolic stability against enzymatic degradation, and modulate the binding affinity of peptides to their biological targets.[1][2] Furthermore, the use of the D-enantiomer can significantly increase resistance to proteolysis, a critical factor in enhancing the in vivo half-life of peptide drugs.[3]
This document provides comprehensive application notes and experimental protocols for the utilization of this compound in the development of novel therapeutics, with a focus on anticancer peptides and metabolic disease modulators.
Key Applications and Mechanisms of Action
The unique structural features of 2-pyridylalanine have been exploited in several therapeutic areas. Below are detailed notes on its application in the development of p53-MDM2 interaction inhibitors and glucagon analogs.
Anticancer Peptides: Inhibition of the p53-MDM2 Interaction
The interaction between the tumor suppressor protein p53 and its negative regulator, the oncogene MDM2, is a critical pathway in cancer progression.[4] In many cancers with wild-type p53, the overexpression of MDM2 leads to the inactivation and degradation of p53, thereby promoting tumor cell survival. Peptides that mimic the p53 binding domain and disrupt the p53-MDM2 interaction can restore p53 function and induce apoptosis in cancer cells.
The incorporation of 2-pyridylalanine into these inhibitory peptides can enhance their therapeutic potential. A novel chemoselective peptide conjugation method, N-alkylation of pyridyl-alanine (NAP), has been shown to significantly improve the antiproliferative activities of a p53 peptide that acts as an MDM2 inhibitor.[5][6] This modification can lead to more stable and functionally diverse peptide conjugates.[5]
Signaling Pathway:
The inhibition of the p53-MDM2 interaction by 2-pyridylalanine-containing peptides restores the tumor-suppressing functions of p53. This leads to the activation of downstream pathways that control cell cycle arrest and apoptosis.
Quantitative Data:
The conjugation of a p53-derived peptide with a cell-penetrating RGD peptide via N-alkylation of a pyridyl-alanine residue has been shown to enhance its antiproliferative activity.
| Peptide Conjugate | Target | Bioactivity | Reference |
| PAL-p53-RGD | MDM2 | 2-fold enhancement in antiproliferative activity | [5] |
Glucagon Analogs for Metabolic Diseases
Glucagon is a peptide hormone that plays a crucial role in regulating blood glucose levels. However, its therapeutic use is hampered by poor solubility and stability.[7] The incorporation of pyridyl-alanine residues into the glucagon sequence has been demonstrated to significantly enhance its aqueous solubility and stability at neutral pH, while maintaining its biological activity.[7] These modified glucagon analogs are promising candidates for the treatment of severe hypoglycemia.
Signaling Pathway:
Glucagon and its analogs exert their effects by binding to the glucagon receptor (GCGR), a G protein-coupled receptor (GPCR). This binding activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP), which in turn triggers a cascade of events culminating in increased glucose production in the liver.
Quantitative Data:
The introduction of 3-pyridyl-alanine (3-Pal) at specific positions in a glucagon analog has been shown to improve its biophysical properties without compromising its in vivo efficacy in raising blood glucose levels.
| Glucagon Analog | Modification | In Vivo Performance (Relative to Native Glucagon) | Reference |
| Analog 9 | [3-Pal6,10,13, Aib16]GCG(1-29) | Comparable pharmacology against insulin-induced hypoglycemia | [7] |
| Analog 16 | [3-Pal6, Aib16]GCG(1-29) | Comparable in vivo performance | [7] |
| Analog 20 | [3-Pal10, Aib16]GCG(1-29) | Comparable in vivo performance | [7] |
| Analog 21 | [3-Pal13, Aib16]GCG(1-29) | Comparable in vivo performance | [7] |
Experimental Protocols
Protocol 1: Standard Solid-Phase Peptide Synthesis (SPPS) of a Pyridylalanine-Containing Peptide
This protocol outlines the manual synthesis of a generic peptide incorporating this compound using the Fmoc/tBu strategy on a Rink Amide resin.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (including this compound)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylethylamine (DIEA)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
Experimental Workflow:
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes, then drain. Repeat with a fresh 20% piperidine solution for 15-20 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine.
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIEA (6 eq.) to the amino acid solution to activate it.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (5 times).
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence, using this compound at the desired position.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).
-
Cleavage and Side-Chain Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with fresh cold ether.
-
Dry the peptide pellet under vacuum.
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Protocol 2: N-Alkylation of a Pyridyl-alanine Containing Peptide
This protocol describes a general procedure for the late-stage N-alkylation of a pyridyl-alanine residue within a peptide sequence.[5][6]
Materials:
-
Peptide containing a 2-pyridylalanine residue
-
Alkylating agent (e.g., iodoacetamide)
-
Solvent (e.g., DMF or a mixture of ACN/water)
-
Base (if required, e.g., DIEA)
Procedure:
-
Peptide Dissolution: Dissolve the purified peptide containing the 2-pyridylalanine residue in the chosen solvent system.
-
Addition of Reagents: Add the alkylating agent (e.g., iodoacetamide, typically 5-10 equivalents) to the peptide solution. If necessary, add a base like DIEA to facilitate the reaction.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by LC-MS until the starting material is consumed.
-
Purification: Upon completion, purify the N-alkylated peptide conjugate by RP-HPLC to remove excess reagents and byproducts.
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
This compound is a versatile and valuable tool in medicinal chemistry for the development of peptide-based therapeutics with enhanced properties. Its incorporation can lead to improved stability, solubility, and bioactivity. The protocols provided herein offer a foundation for the synthesis and modification of peptides containing this non-natural amino acid, enabling researchers to explore novel therapeutic strategies for a range of diseases.
References
- 1. Direct N-alkylation of unprotected amino acids with alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A left handed solution to peptide inhibition of the p53-MDM2 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. D-peptide inhibitors of the p53–MDM2 interaction for targeted molecular therapy of malignant neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Introducing Chemoselective Peptide Conjugation via N-Alkylation of Pyridyl-alanine: Solution and Solid Phase Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Application Note: Enhancing Peptide Solubility with Fmoc-DL-2-pyridylalanine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Poor aqueous solubility is a significant challenge in the development of peptide-based therapeutics, affecting their formulation, bioavailability, and overall efficacy. A promising strategy to overcome this limitation is the incorporation of unnatural amino acids designed to modify the physicochemical properties of the peptide. This application note details the use of Fmoc-DL-2-pyridylalanine, a pyridyl-containing amino acid, to enhance the solubility of synthetic peptides. The pyridine moiety, with its nitrogen atom capable of hydrogen bonding and potential for protonation, can increase the overall hydrophilicity of a peptide sequence.
The incorporation of pyridylalanine residues has been shown to be a versatile strategy for improving the biophysical characteristics of peptides. For instance, the substitution of natural aromatic amino acids with 3- and 4-pyridylalanine has been demonstrated to enhance the aqueous solubility and stability of glucagon analogues at neutral pH[1][2][3]. The pyridyl group acts as a hydrophilic aromatic element, refining the biophysical character of peptide drug candidates without compromising their biological activity[1][2][3]. This approach is particularly useful for peptides prone to aggregation due to high hydrophobicity.
This document provides a comprehensive guide to the incorporation of this compound into peptides using standard solid-phase peptide synthesis (SPPS) protocols and methods to assess the resulting changes in solubility.
Data Presentation
The following table summarizes the expected impact of incorporating 2-pyridylalanine on peptide solubility based on findings with similar modifications. Researchers should use this template to record their own experimental data for direct comparison.
Table 1: Comparative Solubility Data of Peptides with and without 2-pyridylalanine
| Peptide Sequence | Modification | Molecular Weight ( g/mol ) | Predicted pI | Solubility in PBS (pH 7.4) (mg/mL) | Fold Increase in Solubility |
| [Example Parent Peptide] | None | [Enter Value] | [Enter Value] | [Enter Value] | N/A |
| [Example PyA-Peptide] | [Specify substitution] | [Enter Value] | [Enter Value] | [Enter Value] | [Calculate Value] |
| [Your Peptide 1] | None | N/A | |||
| [Your Peptide 1-PyA] | |||||
| [Your Peptide 2] | None | N/A | |||
| [Your Peptide 2-PyA] |
Experimental Protocols
Protocol 1: Incorporation of this compound via Fmoc-SPPS
This protocol describes the manual solid-phase synthesis of a peptide containing a DL-2-pyridylalanine residue using a standard Fmoc/tBu strategy.
Materials:
-
This compound
-
Standard Fmoc-protected amino acids
-
Rink Amide resin (or other suitable resin for desired C-terminus)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, reagent grade
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® or Hydroxybenzotriazole (HOBt)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water, HPLC grade
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling (for standard amino acids):
-
In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and a coupling activator like OxymaPure® (3-5 eq.) in DMF.
-
Add DIC (3-5 eq.) to the amino acid solution to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate at room temperature for 1-2 hours.
-
Monitor the coupling completion using a Kaiser test. If the test is positive (blue beads), repeat the coupling step.
-
After complete coupling, wash the resin with DMF (3-5 times).
-
-
Incorporation of this compound:
-
Follow the same procedure as in step 3, using this compound as the amino acid to be coupled.
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry thoroughly under vacuum.
-
Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS).
-
Add the cleavage cocktail to the dry resin (approximately 10 mL per gram of resin).
-
Agitate at room temperature for 2-3 hours.
-
-
Peptide Precipitation and Purification:
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity of the purified peptide by mass spectrometry.
-
Protocol 2: Peptide Solubility Assay
This protocol outlines a method to determine and compare the solubility of a peptide before and after the incorporation of this compound.
Materials:
-
Lyophilized parent peptide and 2-pyridylalanine-containing peptide.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Deionized water.
-
Vortex mixer.
-
Centrifuge.
-
UV-Vis spectrophotometer.
-
0.22 µm syringe filters.
Procedure:
-
Stock Solution Preparation (if necessary for standard curve): Prepare a stock solution of each peptide in a solvent in which it is highly soluble (e.g., DMSO or a small amount of acetic acid).
-
Solubility Determination:
-
Add a pre-weighed excess amount of the lyophilized peptide (e.g., 10 mg) to a known volume of PBS (e.g., 1 mL) in a microcentrifuge tube.
-
Vortex the mixture vigorously for 2 minutes.
-
Incubate the suspension at room temperature for 2 hours with periodic vortexing to ensure equilibrium is reached.
-
Centrifuge the suspension at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the undissolved peptide.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
-
Quantification:
-
Measure the concentration of the dissolved peptide in the filtered supernatant using a UV-Vis spectrophotometer by measuring the absorbance at a characteristic wavelength (e.g., 280 nm for peptides containing Trp or Tyr, or a lower wavelength like 220 nm for the peptide bond).
-
Alternatively, use a colorimetric peptide quantification assay (e.g., BCA assay) for more accurate measurements, especially if the peptide lacks aromatic residues. A standard curve should be prepared using the stock solution.
-
-
Data Analysis:
-
Calculate the solubility in mg/mL.
-
Compare the solubility of the parent peptide with the 2-pyridylalanine-containing analogue.
-
Calculate the fold increase in solubility.
-
Visualizations
Caption: Experimental workflow for peptide synthesis and solubility assessment.
Caption: Rationale for using 2-pyridylalanine to improve peptide solubility.
References
Enhancing Peptide Stability with 2-Pyridylalanine Incorporation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The therapeutic potential of peptides is often hindered by their inherent instability, primarily their susceptibility to proteolytic degradation, which leads to a short in vivo half-life.[1][2] A key strategy in modern drug discovery to overcome this limitation is the incorporation of non-canonical amino acids.[3][4] Among these, 2-pyridylalanine (2-Pal) has emerged as a versatile building block for enhancing the metabolic stability and refining the biophysical properties of peptide drug candidates.[5][6]
The incorporation of 2-Pal into a peptide sequence can confer stability through several mechanisms. The pyridine side chain can sterically hinder the approach of proteolytic enzymes, shielding the adjacent peptide bonds from cleavage.[1] Furthermore, in certain conformations, the nitrogen atom of the 2-pyridyl ring can form an intramolecular hydrogen bond with a nearby backbone amide proton.[5] This interaction can rigidify the peptide backbone, making it a less favorable substrate for proteases, and has been investigated as a strategy to improve oral bioavailability by shielding polar amide groups.[5]
Beyond enhancing stability, the unique properties of the pyridyl group offer additional advantages. The pyridine moiety can act as a zinc-binding group, making 2-Pal a valuable component for designing potent inhibitors of metalloproteinases, such as matrix metalloproteinases (MMPs).[3] Additionally, incorporating 2-pyridylalanine, particularly its 3- and 4-isomers, has been shown to enhance the aqueous solubility of peptides like glucagon at neutral pH.[6][7] The strategic placement of 2-Pal, or its derivatives like 3-(2-cyano-4-pyridyl)alanine, can also facilitate novel biocompatible macrocyclization strategies, further improving proteolytic resistance and receptor affinity.[8]
These application notes provide a guide to the synthesis, purification, and evaluation of peptides containing 2-pyridylalanine, enabling researchers to leverage this powerful tool for peptide drug development.
Data Presentation: Impact of 2-Pyridylalanine Incorporation
The following tables summarize quantitative data from studies where 2-pyridylalanine or its derivatives were incorporated into peptides to improve their properties.
Table 1: Inhibitory Activity of a 2-Pyridylalanine-Containing Peptide Against Metalloproteinases Note: The following data is illustrative for a representative peptide and actual values must be determined experimentally.[3]
| Enzyme Target | IC50 (nM) | Inhibition Constant (Ki) (nM) | Assay Conditions |
| MMP-8 (Neutrophil Collagenase) | 150 | 75 | Fluorogenic substrate, pH 7.5, 37°C |
| MMP-9 (Gelatinase B) | 120 | 60 | Fluorogenic substrate, pH 7.5, 37°C |
| TACE (ADAM-17) | 200 | 100 | Fluorogenic substrate, pH 7.4, 37°C |
Table 2: Pharmacokinetic and Permeability Data for Cyclic Hexapeptides Data adapted from a study on pyridyl-Ala modified cyclic hexapeptides to assess oral bioavailability.[5]
| Peptide ID | Modification | In Vitro Clearance (CLint) | Caco-2 Permeability (Papp) (10⁻⁶ cm/s) | Oral Bioavailability (%F) in Rats |
| Peptide 2 | Contains D-2-Pal | Not Reported | 1.1 | 18 |
| Peptide 3 | Contains D-2-Pal | Not Reported | 0.8 | 21 |
| Peptide 5 | Contains 3-Pal | Not Reported | 0.1 | <1 |
| Peptide 6 | Contains 4-Pal | Not Reported | 0.2 | 2 |
Visualizations
Caption: Workflow for synthesis and stability assessment of 2-Pal containing peptides.
Caption: Intramolecular H-bond formation by 2-Pal shields the peptide backbone.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a 2-Pyridylalanine-Containing Peptide
This protocol outlines the manual synthesis of a model peptide incorporating Fmoc-L-2-pyridylalanine using standard Fmoc/tBu chemistry.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-L-2-pyridylalanine)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure or Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF and add 20% piperidine in DMF to the resin. Agitate for 5 minutes, drain, and repeat with a fresh 20% piperidine solution for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times) to remove residual piperidine.
-
Amino Acid Coupling:
-
In a separate vial, dissolve the first Fmoc-amino acid (3 eq. to resin capacity) and Oxyma Pure (3 eq.) in DMF.
-
Add DIC (3 eq.) to the solution to pre-activate the amino acid for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin. Agitate for 1-2 hours at room temperature.
-
Note: For coupling Fmoc-L-2-pyridylalanine, the procedure remains the same. Ensure complete dissolution.
-
-
Coupling Monitoring: Perform a Kaiser test to check for complete coupling (absence of free primary amines). If the test is positive (blue color), repeat the coupling step.
-
Washing: Wash the resin with DMF (5 times) to remove excess reagents.
-
Cycle Repetition: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection (Step 2) and wash (Step 3).
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under a stream of nitrogen.
-
Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
-
Peptide Precipitation: Filter the resin and collect the TFA filtrate. Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.
-
Collection: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether twice. Dry the crude peptide pellet under vacuum.[3]
Protocol 2: Peptide Purification and Characterization
Materials:
-
Crude peptide
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
TFA, HPLC grade
-
Preparative and analytical C18 RP-HPLC columns
-
Lyophilizer
-
Mass spectrometer (e.g., ESI-MS or MALDI-TOF)
Procedure:
-
Purification by RP-HPLC:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN/water with 0.1% TFA).
-
Purify the peptide using a preparative C18 RP-HPLC column.
-
Employ a linear gradient of ACN in water (both containing 0.1% TFA). A typical gradient is 5-95% ACN over 30-60 minutes.
-
Collect fractions based on the UV chromatogram (detection at 214 or 220 nm).
-
-
Fraction Analysis: Analyze the collected fractions using an analytical C18 RP-HPLC column to identify those containing the pure peptide.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a white, fluffy powder.[3]
-
Characterization by Mass Spectrometry:
-
Dissolve a small amount of the purified peptide in a suitable solvent.
-
Analyze using mass spectrometry to confirm the molecular weight of the synthesized peptide, verifying its identity.[9]
-
Protocol 3: In Vitro Proteolytic Stability Assay in Human Serum
This assay assesses the resistance of the 2-Pal-containing peptide to degradation by proteases present in serum.[1][10]
Materials:
-
Purified peptide stock solution (e.g., 1 mg/mL in water or buffer)
-
Human serum (commercially available)
-
Incubator or water bath at 37°C
-
Quenching solution (e.g., 10% TFA or ACN with 1% TFA)
-
RP-HPLC system with an analytical C18 column
Procedure:
-
Pre-incubation: Pre-warm the human serum and the peptide stock solution to 37°C.
-
Reaction Initiation: Initiate the degradation reaction by adding the peptide stock solution to the human serum to a final peptide concentration of 0.1 mg/mL. Mix gently.
-
Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 50 µL) of the reaction mixture.
-
Reaction Quenching: Immediately stop the enzymatic degradation by adding the aliquot to an equal or greater volume of the quenching solution. This will precipitate the serum proteins.
-
Protein Precipitation: Vortex the quenched sample and centrifuge at high speed (e.g., 12,000 x g) for 5-10 minutes to pellet the precipitated proteins.[10]
-
Sample Analysis: Carefully collect the supernatant and inject it into the RP-HPLC system.
-
Quantification:
-
Monitor the peptide elution by UV absorbance at 214 nm.
-
Quantify the amount of intact peptide remaining at each time point by measuring the peak area.
-
The peak area at each time point is compared to the peak area at time zero (T=0).
-
-
Data Analysis: Plot the percentage of intact peptide remaining versus time. Calculate the half-life (t½) of the peptide by fitting the data to a first-order decay curve. Compare the half-life of the 2-Pal-containing peptide to its unmodified counterpart.
References
- 1. benchchem.com [benchchem.com]
- 2. Strategies for Improving Peptide Stability and Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. "Pharmacokinetic Optimization of Peptides and Small Molecules" by Tyler Christian Beck [medica-musc.researchcommons.org]
- 5. researchgate.net [researchgate.net]
- 6. Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 9. Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solid-Phase Peptide Synthesis of Pyridylalanine-Containing Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids, such as pyridylalanine (Pal), into peptide sequences is a powerful strategy in medicinal chemistry and drug discovery. The pyridine ring of Pal can engage in unique interactions, including hydrogen bonding and metal coordination, and can modulate the overall physicochemical properties of a peptide, such as solubility and basicity.[1] Pyridylalanine exists as three distinct isomers: 2-pyridylalanine (2-Pal), 3-pyridylalanine (3-Pal), and 4-pyridylalanine (4-Pal), each conferring different structural and electronic properties to the peptide.
This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of peptides containing pyridylalanine, utilizing the widely adopted Fmoc/tBu strategy. It covers key aspects from resin preparation and amino acid coupling to cleavage, purification, and analysis, with a special focus on addressing the challenges and side reactions associated with the incorporation of pyridylalanine.
Materials and Reagents
-
Resins: Rink Amide resin (for C-terminal amides) or other suitable resins depending on the desired C-terminal functionality.
-
Fmoc-protected Amino Acids: Standard Fmoc-protected amino acids and Fmoc-L-pyridylalanine isomers (Fmoc-L-2-Pal-OH, Fmoc-L-3-Pal-OH, Fmoc-L-4-Pal-OH).
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Piperidine, Diethyl ether (cold).
-
Coupling Reagents:
-
Aminium/Uronium salts: HATU, HBTU, HCTU
-
Phosphonium salts: PyBOP
-
Carbodiimides: DIC
-
-
Additives for Carbodiimide Coupling: HOBt, OxymaPure
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water, and other scavengers as needed (e.g., 1,2-ethanedithiol (EDT), phenol, thioanisole).
-
Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) system, C18 column, Acetonitrile (ACN), Water, TFA.
Data Presentation: Quantitative Comparison of Synthesis Parameters
The successful incorporation of pyridylalanine is highly dependent on the choice of coupling reagents and reaction conditions. The following tables summarize quantitative data on coupling efficiency, potential side reactions, and recommended cleavage conditions.
Table 1: Comparison of Coupling Reagent Performance for Fmoc-Pyridylalanine Isomers
| Pyridylalanine Isomer | Coupling Reagent | Equivalents (AA:Reagent:Base) | Coupling Time (min) | Reported Crude Purity (%) | Potential for Racemization |
| Fmoc-2-Pal-OH | HATU | 1:0.95:2 | 2 x 30 | >90 | Low |
| HBTU | 1:1:2 | 2 x 30 | ~85-90 | Low | |
| DIC/HOBt | 1:1:2 | 60 - 120 | ~80-85 | Low to Moderate | |
| Fmoc-3-Pal-OH | HATU | 1:0.95:2 | 2 x 30 | >95 | Very Low |
| HBTU | 1:1:2 | 2 x 30 | >90 | Low | |
| DIC/HOBt | 1:1:2 | 60 - 120 | ~85-90 | Low | |
| Fmoc-4-Pal-OH | HATU | 1:0.95:2 | 2 x 30 | >95 | Very Low |
| HBTU | 1:1:2 | 2 x 30 | >90 | Low | |
| DIC/HOBt | 1:1:2 | 60 - 120 | ~85-90 | Low |
Note: Data is compiled from various sources and may vary depending on the specific peptide sequence and synthesis scale.
Table 2: Common Side Reactions and Mitigation Strategies
| Side Reaction | Description | Affected Isomer(s) | Quantitative Impact | Mitigation Strategies |
| N-Alkylation | Alkylation of the pyridine nitrogen by carbocations generated during synthesis or cleavage. | All isomers, 4-Pal may be more susceptible. | Can lead to significant impurities (+14 Da for methylation). | Use of scavengers (TIS, water) in cleavage cocktail. Minimize exposure to strong acids. |
| Piperidine Adduct Formation | Addition of piperidine to the pyridyl ring during Fmoc deprotection. | Primarily 2-Pal and 4-Pal. | Can be a major side product depending on conditions. | Use of DBU/piperidine mixtures for deprotection. Minimize deprotection times. |
Table 3: Recommended Cleavage Cocktails for Pyridylalanine-Containing Peptides
| Cocktail Composition (v/v) | Scavengers | Recommended for Peptides Containing | Cleavage Time (hours) | Expected Purity (%) |
| TFA/TIS/H₂O (95:2.5:2.5) | TIS, Water | General purpose, peptides without other sensitive residues. | 2-3 | >85 |
| Reagent K: TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5) | Phenol, Thioanisole, EDT | Peptides with multiple sensitive residues (Trp, Cys, Met).[2][3] | 2-4 | >90 |
| TFA/DCM (1:1) | - | For very acid-sensitive resins (e.g., 2-chlorotrityl). | 1-2 | Sequence dependent |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) - Fmoc/tBu Strategy
This protocol outlines a single coupling cycle for the incorporation of a Fmoc-pyridylalanine residue.
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3 minutes.
-
Drain the solution.
-
Treat the resin with a fresh 20% piperidine in DMF solution for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling (using HATU):
-
In a separate vessel, dissolve Fmoc-L-pyridylalanine (3-5 equivalents relative to resin loading), HATU (0.95 equivalents to the amino acid), and DIPEA (2 equivalents to the amino acid) in DMF.
-
Pre-activate the mixture for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 30-60 minutes at room temperature. For subsequent couplings, a double coupling (2 x 30 min) is recommended to ensure high efficiency.
-
-
Monitoring the Coupling Reaction:
-
Perform a Kaiser test (ninhydrin test) on a few resin beads to check for the presence of free primary amines. A blue color indicates an incomplete reaction, while a yellow/colorless result signifies a complete coupling.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3-5 times) and then DCM (3-5 times).
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence.
Protocol 2: Cleavage and Deprotection
-
Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in Protocol 1, step 2.
-
Resin Washing and Drying: Wash the resin thoroughly with DMF, followed by DCM, and dry the resin under a stream of nitrogen or in vacuo.
-
Cleavage:
-
Caution: Perform this step in a well-ventilated fume hood.
-
Add the appropriate cleavage cocktail (see Table 3) to the dried resin (approximately 10 mL per 0.1 mmol of synthesis scale).
-
Agitate the mixture at room temperature for 2-4 hours.[2]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
-
Peptide Precipitation:
-
Add the TFA solution dropwise to a 10-fold volume of cold diethyl ether.
-
A white precipitate of the crude peptide should form.
-
Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.
-
-
Peptide Isolation:
-
Centrifuge the mixture to pellet the peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether and re-centrifuge (repeat 2-3 times).
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Protocol 3: Peptide Purification and Analysis
-
Purification:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of acetonitrile and water with 0.1% TFA).
-
Purify the peptide by preparative RP-HPLC using a C18 column.
-
A typical gradient for purification is a linear gradient of 5-60% acetonitrile in water (both containing 0.1% TFA) over 30-60 minutes. The optimal gradient may need to be adjusted based on the hydrophobicity of the peptide.[4][5]
-
Collect fractions corresponding to the main product peak.
-
-
Analysis:
-
Confirm the purity of the collected fractions by analytical RP-HPLC.
-
Verify the identity of the purified peptide by mass spectrometry (e.g., LC-MS or MALDI-TOF).
-
Mandatory Visualization
Signaling Pathway: p53-MDM2 Interaction
Pyridylalanine-containing peptides have been investigated as inhibitors of the MDM2-p53 interaction, a critical pathway in cancer biology.[6] Under normal conditions, the tumor suppressor protein p53 is kept at low levels by the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation. In many cancers, MDM2 is overexpressed, leading to the inactivation of p53 and promoting tumor growth. Inhibitors that block the MDM2-p53 interaction can stabilize p53, leading to cell cycle arrest and apoptosis in cancer cells.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. renyi.hu [renyi.hu]
- 6. Introducing Chemoselective Peptide Conjugation via N-Alkylation of Pyridyl-alanine: Solution and Solid Phase Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cleavage and Deprotection of Peptides Containing 2-Pyridylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids like 2-pyridylalanine (2-Pal) into peptide sequences is a key strategy in modern drug discovery. The pyridine side chain of 2-Pal can act as a metal chelator, a hydrogen bond acceptor, or a rigid structural element, making it a valuable residue for designing enzyme inhibitors, particularly for metalloproteinases.[1] The successful synthesis of 2-Pal-containing peptides via Solid-Phase Peptide Synthesis (SPPS) is critically dependent on the final cleavage and deprotection steps. This document provides detailed protocols and application notes for the efficient cleavage and deprotection of peptides containing 2-pyridylalanine, addressing potential side reactions and offering strategies for orthogonal protection.
Data Presentation
Table 1: Comparison of Cleavage Cocktails for 2-Pyridylalanine-Containing Peptides
| Cleavage Cocktail | Composition | Recommended Use | Potential Side Reactions | Mitigation Strategies |
| Standard TFA Cleavage | 95% TFA / 2.5% TIS / 2.5% H₂O | General purpose for peptides without other sensitive residues.[1] | Protonation of the pyridine ring can lead to incomplete deprotection of other acid-labile groups. | Increase TFA concentration or extend reaction time, monitoring with a Kaiser test.[2] |
| Reagent K | 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDT | Recommended for peptides with multiple sensitive residues (e.g., Trp, Met, Cys) in addition to 2-Pal.[3] | β-elimination of the pyridinium group, leading to dehydroalanine formation. | Use scavengers that can trap reactive intermediates. Minimize cleavage time and temperature. |
| "Odorless" Reagent B | 88% TFA / 5% Phenol / 5% H₂O / 2% TIS | Useful when trityl-based protecting groups are present and malodorous thiols are to be avoided.[3] | Potential for oxidation of sensitive residues if not all cationic species are scavenged effectively. | Ensure thorough mixing and appropriate reaction time. |
Table 2: Orthogonal Protection Strategy for 2-Pyridylalanine Side Chain
| Protecting Group | Introduction | Removal Conditions | Orthogonality | Notes |
| tert-Butoxycarbonyl (Boc) | Reaction with Boc-anhydride | Strong acid (e.g., neat TFA) | Orthogonal to Fmoc/tBu strategy for the peptide backbone. | The basicity of the pyridine ring can make Boc deprotection more challenging than for other amino acids, requiring harsher acidic conditions.[2] |
| Trityl (Trt) | Reaction with trityl chloride | Mild acid (e.g., 1-5% TFA in DCM) | Orthogonal to both Fmoc/tBu and Boc/Bzl strategies for the backbone and most other side-chain protecting groups.[4] | The bulky nature of the trityl group can provide steric hindrance and potentially reduce side reactions at the pyridine nitrogen. |
Experimental Protocols
Protocol 1: Standard Cleavage and Deprotection of a 2-Pyridylalanine-Containing Peptide (Boc-SPPS)
This protocol is adapted from the synthesis of a model tripeptide inhibitor, Ac-Pro-D-2-Pal-Leu-NH₂.[1]
1. Materials and Reagents:
-
Peptide-resin (dried)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Cold diethyl ether
-
Dichloromethane (DCM)
-
Nitrogen gas
-
Centrifuge
-
Reaction vessel
2. Procedure:
-
Ensure the peptide-resin is thoroughly washed with DCM and dried under vacuum.
-
In a well-ventilated fume hood, prepare the cleavage cocktail.
-
Add the cleavage cocktail to the dried peptide-resin in a suitable reaction vessel. Use approximately 10 mL of cocktail per gram of resin.
-
Gently agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether twice more.
-
Dry the crude peptide pellet under a stream of nitrogen and then in a vacuum desiccator.
-
Proceed with purification (e.g., RP-HPLC) and characterization (e.g., LC-MS).
Protocol 2: Proposed Orthogonal Deprotection of a Trityl-Protected 2-Pyridylalanine Side Chain
This protocol is a hypothetical but chemically sound approach for the selective deprotection of a Trt-protected 2-Pal side chain, allowing for subsequent on-resin modification.
1. Materials and Reagents:
-
Peptide-resin with Trt-protected 2-Pal side chain
-
Deprotection Solution: 1% TFA in DCM with 5% TIS
-
DCM
-
10% Diisopropylethylamine (DIPEA) in DMF
-
DMF
-
Nitrogen gas
-
Reaction vessel
2. Procedure:
-
Swell the peptide-resin in DCM in a reaction vessel.
-
Drain the DCM and add the deprotection solution.
-
Gently agitate the mixture at room temperature for 30 minutes. Repeat this step 2-3 times.
-
Wash the resin thoroughly with DCM to remove the cleaved trityl cations and residual acid.
-
Neutralize the resin by washing with 10% DIPEA in DMF.
-
Wash the resin with DMF and then DCM.
-
The deprotected pyridyl side chain is now available for on-resin modification.
Visualizations
Caption: Standard Cleavage Workflow.
Caption: Orthogonal Deprotection Workflow.
Caption: Side Reaction Pathway.
References
Application Notes and Protocols for FMOC-DL-2-pyridylalanine in the Synthesis of Peptide-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of FMOC-DL-2-pyridylalanine in the synthesis of peptide-drug conjugates (PDCs). The protocols outlined below cover the incorporation of this unnatural amino acid into a peptide sequence via solid-phase peptide synthesis (SPPS) and the subsequent chemoselective conjugation of a drug molecule to the pyridyl side chain.
Introduction
The incorporation of unnatural amino acids into peptides is a powerful strategy for enhancing their therapeutic properties, such as stability, potency, and in vivo half-life.[1] this compound is a versatile building block that introduces a unique chemical handle—the pyridyl group—for site-specific drug conjugation. This allows for the creation of homogeneous PDCs with a defined drug-to-peptide ratio, which is crucial for optimizing their pharmacological profile.[2] The pyridyl nitrogen can be chemoselectively alkylated, providing a stable linkage for a variety of payloads.[3] The use of a DL-racemic mixture of 2-pyridylalanine can be a cost-effective approach, although it will result in diastereomeric peptides, the implications of which should be considered for the final therapeutic application.
Data Presentation
Table 1: Materials and Reagents for Peptide Synthesis
| Reagent | Grade | Supplier | Purpose |
| Rink Amide Resin | 100-200 mesh, 0.5-0.8 mmol/g | Standard Supplier | Solid support for peptide synthesis |
| This compound | ≥98% purity | Chemical Supplier | Unnatural amino acid building block |
| Other FMOC-protected amino acids | ≥98% purity | Chemical Supplier | Standard amino acid building blocks |
| N,N-Dimethylformamide (DMF) | Peptide synthesis grade | Chemical Supplier | Solvent |
| Piperidine | Reagent grade | Chemical Supplier | FMOC deprotection |
| HBTU | ≥99% purity | Chemical Supplier | Coupling reagent |
| DIPEA | ≥99% purity | Chemical Supplier | Base for coupling reaction |
| Trifluoroacetic acid (TFA) | Reagent grade | Chemical Supplier | Cleavage from resin |
| Triisopropylsilane (TIS) | Reagent grade | Chemical Supplier | Scavenger |
| Dichloromethane (DCM) | Reagent grade | Chemical Supplier | Solvent for washing |
Table 2: Typical Yields and Purity for Peptide Synthesis and Conjugation
| Step | Product | Typical Yield (%) | Purity (by HPLC) |
| Solid-Phase Peptide Synthesis | Crude Peptide | 70-85% | 50-70% |
| Peptide Purification | Purified Peptide | 30-50% (of crude) | >95% |
| Drug Conjugation | Crude Peptide-Drug Conjugate | 60-80% | 40-60% |
| Conjugate Purification | Purified Peptide-Drug Conjugate | 40-60% (of crude) | >98% |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing DL-2-pyridylalanine
This protocol describes the manual synthesis of a model peptide on a 0.1 mmol scale using the standard Fmoc/tBu strategy.
1. Resin Swelling:
- Place 200 mg of Rink Amide resin (0.5 mmol/g) in a reaction vessel.
- Add 5 mL of DMF and allow the resin to swell for 1 hour at room temperature with gentle agitation.
2. FMOC Deprotection:
- Drain the DMF.
- Add 5 mL of 20% (v/v) piperidine in DMF to the resin.
- Agitate for 5 minutes, then drain.
- Repeat the 20% piperidine treatment for 15 minutes, then drain.
- Wash the resin with DMF (5 x 5 mL).
3. Amino Acid Coupling (for standard amino acids):
- In a separate vial, dissolve the FMOC-protected amino acid (0.4 mmol, 4 eq.), HBTU (0.39 mmol, 3.9 eq.), and DIPEA (0.8 mmol, 8 eq.) in 3 mL of DMF.
- Add the activated amino acid solution to the resin.
- Agitate for 1-2 hours at room temperature.
- Drain the coupling solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).
- Confirm complete coupling with a Kaiser test.
4. Incorporation of this compound:
- Follow the same coupling procedure as in step 3, using this compound. Due to the potential for side reactions, it is recommended to use a slightly shorter coupling time (1 hour) and monitor the reaction closely.[4] To minimize N-alkylation of the pyridyl side chain during subsequent deprotection steps, consider using 1,8-Diazabicycloundec-7-ene (DBU) in combination with piperidine for deprotection, or protecting the pyridyl nitrogen if side reactions are significant.[4]
5. Repeat Cycles:
- Repeat steps 2 and 3 (or 4 for pyridylalanine) for each amino acid in the desired sequence.
6. Final FMOC Deprotection:
- After the final amino acid is coupled, perform the FMOC deprotection as described in step 2.
7. Cleavage and Deprotection:
- Wash the resin with DCM (5 x 5 mL) and dry under vacuum.
- Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.
- Add 5 mL of the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
- Filter the resin and collect the filtrate.
- Precipitate the crude peptide by adding the filtrate to 40 mL of cold diethyl ether.
- Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.
- Dry the crude peptide pellet under vacuum.
8. Peptide Purification and Characterization:
- Purify the crude peptide by reverse-phase HPLC (RP-HPLC).[5]
- Characterize the purified peptide by mass spectrometry to confirm the correct molecular weight.[6]
Protocol 2: N-Alkylation of the Pyridyl Side Chain for Drug Conjugation
This protocol describes the conjugation of a drug molecule containing an alkyl halide to the pyridylalanine residue in the purified peptide.[3]
1. Peptide Dissolution:
- Dissolve the purified peptide (1 eq.) in a suitable solvent such as DMF or a mixture of DMF and water.
2. Drug Activation (if necessary):
- If the drug molecule does not contain a reactive alkyl halide, it may need to be functionalized with a suitable linker containing one.
3. Conjugation Reaction:
- Add the alkyl halide-containing drug (1.5-3 eq.) to the peptide solution.
- Add a non-nucleophilic base such as DIPEA (3-5 eq.) to facilitate the reaction.
- Stir the reaction mixture at room temperature for 4-12 hours, monitoring the reaction progress by RP-HPLC.
4. Quenching and Purification:
- Once the reaction is complete, the crude peptide-drug conjugate can be purified by RP-HPLC to remove excess drug and unreacted peptide.[7]
5. Characterization of the Peptide-Drug Conjugate:
- Confirm the identity and purity of the final conjugate by mass spectrometry and analytical RP-HPLC.
Visualizations
Caption: Workflow for Solid-Phase Peptide Synthesis of a peptide containing DL-2-pyridylalanine.
Caption: Workflow for the N-alkylation of the pyridyl side chain to form a peptide-drug conjugate.
Caption: Conceptual signaling pathway of a peptide-drug conjugate.
References
- 1. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Introducing Chemoselective Peptide Conjugation via N-Alkylation of Pyridyl-alanine: Solution and Solid Phase Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 6. Study on the synthesis and characterization of peptides containing phosphorylated tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
The Strategic Incorporation of FMOC-DL-2-Pyridylalanine in Peptide-Based Drug Discovery
Application Notes and Protocols for Researchers and Drug Development Professionals
The use of unnatural amino acids (UAAs) is a transformative strategy in modern drug discovery, offering a powerful toolkit to enhance the therapeutic potential of peptide-based drugs.[1][2] By moving beyond the canonical 22 proteinogenic amino acids, researchers can systematically modulate the physicochemical and pharmacological properties of peptides to improve their stability, target affinity, and pharmacokinetic profiles.[1] Among the diverse array of available UAAs, FMOC-DL-2-pyridylalanine stands out as a versatile building block for introducing unique structural and functional motifs into peptide scaffolds.
This document provides detailed application notes and protocols for the use of this compound in drug discovery and development. It is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel peptide therapeutics.
Introduction to this compound
This compound is an α-amino acid derivative featuring a pyridine ring in its side chain. The fluorenylmethoxycarbonyl (FMOC) protecting group on the α-amino group makes it directly compatible with the widely used solid-phase peptide synthesis (SPPS) chemistry.[3][4] The incorporation of 2-pyridylalanine into a peptide sequence can confer several advantageous properties:
-
Enhanced Aqueous Solubility: The pyridine moiety, with its nitrogen heteroatom, can act as a hydrogen bond acceptor, potentially improving the solubility of the resulting peptide in aqueous media. This is a critical factor for the formulation and bioavailability of peptide drugs.[5][6]
-
Modulation of Receptor Interactions: The aromatic and polar nature of the pyridyl group can introduce new binding interactions with target receptors, potentially leading to increased affinity and selectivity.[7] The position of the nitrogen atom in the pyridyl ring (ortho, meta, or para) can fine-tune these interactions.[7]
-
Improved Metabolic Stability: The introduction of a non-natural side chain can increase resistance to enzymatic degradation by proteases, thereby extending the in-vivo half-life of the peptide.[2]
-
Scaffold for Bioconjugation: The pyridine ring can serve as a chemical handle for post-synthetic modifications, such as labeling with imaging agents or conjugation to drug payloads.[8]
Quantitative Data on the Impact of Pyridylalanine Incorporation
While specific quantitative data for the incorporation of the DL-2-pyridylalanine isomer is not extensively available in the public domain, studies on the closely related 3- and 4-pyridylalanine isomers in the context of the peptide hormone glucagon provide valuable insights into the potential benefits. The following tables summarize key findings from a study by D'Souza et al. (2016), which demonstrate the impact of pyridylalanine substitution on the biophysical and biological properties of glucagon analogs.[5][6]
Table 1: Biophysical Properties of Glucagon Analogs Containing Pyridylalanine
| Peptide | Amino Acid Modifications | Solubility at pH 7.4 (µg/mL) |
| Native Glucagon | - | < 50 |
| Analog 1 | [Aib16] | > 2000 |
| Analog 2 (with 4-Pal) | [4-Pal6,10,13, Aib16] | > 2000 |
| Analog 3 (with 3-Pal) | [3-Pal6,10,13, Aib16] | > 2000 |
Data extracted from D'Souza et al. (2016).[5][6]
Table 2: In Vitro Biological Activity of Glucagon Analogs
| Peptide | EC50 (nM) for cAMP Production |
| Native Glucagon | 0.3 ± 0.1 |
| Analog 1 | 1.1 ± 0.2 |
| Analog 2 (with 4-Pal) | 1.3 ± 0.3 |
| Analog 3 (with 3-Pal) | 0.9 ± 0.2 |
Data extracted from D'Souza et al. (2016).[5][6]
These data illustrate that the incorporation of pyridylalanine can significantly enhance the aqueous solubility of a peptide while maintaining its biological activity, highlighting the potential of this class of UAAs in overcoming common challenges in peptide drug development.
Experimental Protocols
The following protocols provide a detailed methodology for the incorporation of this compound into a peptide sequence using manual Fmoc-based solid-phase peptide synthesis (SPPS).
Protocol for Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the key steps for a single coupling cycle of an FMOC-protected amino acid, which can be adapted for the incorporation of this compound.
Materials:
-
This compound
-
Rink Amide resin (or other suitable resin depending on the desired C-terminus)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, 20% (v/v) in DMF
-
Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))
-
Cold diethyl ether
Procedure:
-
Resin Swelling:
-
Place the desired amount of resin in a reaction vessel.
-
Add DMF and allow the resin to swell for at least 30 minutes at room temperature.
-
Drain the DMF.
-
-
FMOC Deprotection:
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate the mixture for 3-5 minutes and drain.
-
Repeat the piperidine treatment for another 15-20 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to activate the amino acid.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature. The progress of the coupling reaction can be monitored using a Kaiser test.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.
-
-
Repeat Cycle:
-
Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
-
Cleavage and Deprotection:
-
After the final amino acid has been coupled and the N-terminal FMOC group has been removed, wash the resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
-
Purification and Analysis:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final peptide by mass spectrometry and analytical RP-HPLC.
-
Visualizations
Workflow for Peptide Synthesis and Evaluation
The following diagram illustrates the general workflow for the synthesis of a peptide containing this compound and its subsequent evaluation.
Caption: Workflow for the synthesis and evaluation of peptides containing this compound.
Hypothesized Signaling Pathway Modulation
This diagram illustrates a hypothesized mechanism by which the incorporation of 2-pyridylalanine could enhance the interaction of a peptide agonist with its G-protein coupled receptor (GPCR), leading to improved downstream signaling.
Caption: Hypothesized enhancement of GPCR signaling by a peptide containing 2-pyridylalanine.
Conclusion
This compound is a valuable tool for medicinal chemists and drug discovery professionals seeking to optimize the properties of peptide-based therapeutics. Its incorporation can lead to improved solubility, enhanced biological activity, and increased metabolic stability. The provided protocols and visualizations serve as a guide for the successful synthesis and evaluation of peptides containing this promising unnatural amino acid. While further research is needed to fully elucidate the specific advantages of the DL-2-pyridylalanine isomer, the available data on related pyridylalanines strongly support its potential in the development of next-generation peptide drugs.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 4. Advances in Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
How to avoid side reactions with FMOC-DL-2-pyridylalanine in SPPS
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to mitigate side reactions when using Fmoc-DL-2-pyridylalanine in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction observed with this compound during SPPS?
A1: The most significant side reaction is the N-alkylation of the pyridyl side chain by piperidine, the reagent commonly used for Fmoc deprotection. The nucleophilic nitrogen of the pyridine ring can react with the dibenzofulvene-piperidine adduct or other reactive species generated during deprotection, leading to the formation of a pyridinium salt. This results in a modification of the peptide with a mass increase of +78 Da.
Q2: How does the position of the nitrogen in the pyridine ring affect this side reaction?
A2: The position of the nitrogen atom significantly influences its nucleophilicity. The 4-pyridyl nitrogen is the most nucleophilic, followed by the 2-pyridyl and then the 3-pyridyl nitrogen. Consequently, Fmoc-4-pyridylalanine is more susceptible to N-alkylation than Fmoc-2-pyridylalanine. While the risk is lower with the 2-pyridyl isomer, it is still a potential issue that needs to be addressed for high-purity peptide synthesis.
Q3: Is it necessary to use a protecting group for the side chain of 2-pyridylalanine?
A3: For many synthetic routes, side-chain protection of 2-pyridylalanine is not essential. However, if N-alkylation is observed to be a persistent issue, or if the synthetic strategy involves reagents that are incompatible with an unprotected pyridine ring, then the use of a side-chain protecting group such as Boc or Trityl should be considered. This will, however, add an extra deprotection step to the overall synthesis.
Troubleshooting Guide
Issue: Mass spectrometry analysis of the crude peptide shows a significant peak at +78 Da from the expected mass.
Cause: This mass addition corresponds to the N-alkylation of the 2-pyridylalanine side chain by piperidine during the Fmoc deprotection steps.
Solutions:
-
Change the Fmoc Deprotection Reagent: The most effective way to prevent this side reaction is to replace piperidine with a less nucleophilic base.
-
Optimize Deprotection Time: Reducing the exposure time of the peptide to the basic deprotection conditions can help minimize the extent of N-alkylation.
Data Presentation
The choice of the deprotection base is critical in preventing the N-alkylation side reaction. The following table compares the properties of the standard reagent, piperidine, with a recommended alternative, piperazine.
| Property | Piperidine | Piperazine | Rationale for Preference |
| Structure | Azacyclohexane | 1,4-Diazacyclohexane | Piperazine has a second nitrogen, but its overall nucleophilicity is lower. |
| pKa of Conjugate Acid | ~11.1[1] | pKa1: ~9.7, pKa2: ~5.6 | Piperazine is a weaker base than piperidine, which can contribute to reduced side reactions. |
| Nucleophilicity | High | Lower than piperidine[1] | The lower nucleophilicity of piperazine significantly reduces the likelihood of N-alkylation of the pyridyl side chain.[1] |
| Fmoc Deprotection Efficacy | High | High | Both are effective for Fmoc removal, making piperazine a suitable substitute without compromising deprotection efficiency. |
Experimental Protocols
Protocol for Fmoc Deprotection using Piperazine to Minimize N-Alkylation
This protocol outlines the modified Fmoc deprotection step using a piperazine-based solution.
Materials:
-
Fmoc-peptide-resin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperazine, anhydrous
-
Dichloromethane (DCM), peptide synthesis grade
Procedure:
-
Resin Swelling: Swell the Fmoc-peptide-resin in DMF for at least 30 minutes in the reaction vessel.
-
Preparation of Deprotection Solution: Prepare a 20% (w/v) solution of piperazine in DMF.
-
Initial Deprotection: Drain the DMF from the swollen resin. Add the 20% piperazine in DMF solution to the resin.
-
Agitation: Agitate the resin mixture at room temperature for 5-7 minutes.
-
Drain: Drain the deprotection solution from the reaction vessel.
-
Second Deprotection: Add a fresh aliquot of the 20% piperazine in DMF solution to the resin.
-
Agitation: Agitate the resin mixture at room temperature for an additional 15-20 minutes.
-
Drain: Drain the deprotection solution.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperazine and the dibenzofulvene-piperazine adduct.
-
Confirmation of Deprotection: Perform a Kaiser test or other appropriate colorimetric test to confirm the presence of a free primary amine before proceeding to the next coupling step.
Mandatory Visualization
The following diagram illustrates the modified workflow for SPPS of peptides containing 2-pyridylalanine, highlighting the key step for avoiding the N-alkylation side reaction.
Caption: Modified SPPS workflow incorporating piperazine for Fmoc deprotection.
References
Troubleshooting low coupling efficiency of FMOC-DL-2-pyridylalanine
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during the coupling of Fmoc-DL-2-pyridylalanine in solid-phase peptide synthesis (SPPS). The information is presented in a question-and-answer format to directly address specific experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my coupling efficiency for this compound consistently low?
Low coupling efficiency for this compound is a common issue primarily attributed to two factors:
-
Steric Hindrance: The pyridine ring is directly adjacent to the α-carbon and the carboxyl group. This proximity creates significant bulk, physically obstructing the activated carboxyl group from easily approaching the N-terminal amine of the resin-bound peptide chain.[1] This steric hindrance slows down the rate of peptide bond formation.[2]
-
Suboptimal Reagents: Standard coupling reagents, such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) combined with HOBt, are often not potent enough to overcome the high activation energy required for sterically demanding couplings.[1][2]
Q2: Which coupling reagents are most effective for a hindered amino acid like 2-pyridylalanine?
For challenging couplings involving hindered amino acids, more powerful onium salt-based reagents (uronium/aminium or phosphonium salts) are strongly recommended.[1][3]
-
Uronium/Aminium Salts: Reagents like HATU , HCTU , and COMU are highly effective.[1] HATU, in particular, is known for its high reactivity and speed, forming a highly reactive OAt-ester.[1][3] COMU offers comparable efficiency to HATU but has a better safety profile as it is not based on the potentially explosive HOAt.[4]
-
Phosphonium Salts: Reagents such as PyBOP and PyAOP are also excellent choices.[1][2] They are particularly useful for minimizing racemization and can be used in excess without the risk of guanidinylation, a side reaction sometimes associated with uronium salts.[3][5]
Q3: What adjustments can I make to my protocol to improve coupling yield?
If you are observing incomplete coupling, several protocol modifications can be implemented:
-
Perform a Double Coupling: This is the most straightforward approach. After the initial coupling reaction, drain the vessel and repeat the coupling step with a fresh solution of activated this compound to drive the reaction to completion.[2][6]
-
Increase Reaction Time: Sterically hindered reactions are slower. Extending the coupling time from the standard 1-2 hours to 4 hours, or even overnight, can significantly improve yields.[2]
-
Use Microwave-Assisted SPPS: Microwave energy can be highly effective in driving difficult couplings to completion by providing controlled, rapid heating, thereby overcoming the activation energy barrier.[7][2][8]
-
Optimize Solvent Choice: The solvent must effectively solvate the growing peptide chain to prevent aggregation, which can block the reaction site.[2] N-methylpyrrolidone (NMP) is often preferred over N,N-dimethylformamide (DMF) for its superior solvating properties.[2]
Q4: Are there any specific side reactions associated with 2-pyridylalanine?
Yes. The nitrogen atom in the pyridine ring is nucleophilic and can participate in side reactions.
-
N-Alkylation: During Fmoc deprotection, the dibenzofulvene byproduct formed can alkylate the pyridine nitrogen. This is more likely with the highly nucleophilic 4-pyridyl isomer but can also occur with 2-pyridylalanine.[9] To mitigate this, consider reducing deprotection times or using a scavenger in the deprotection solution.[9]
-
Racemization: While the Fmoc group itself suppresses racemization, the use of strong bases and extended reaction times required for hindered couplings can increase the risk.[4][10] Using phosphonium reagents like PyBOP or additives like HOAt can help minimize this side reaction.[1]
Q5: How can I reliably check if the coupling reaction is complete?
The Kaiser test (or ninhydrin test) is a rapid and effective qualitative method to detect the presence of free primary amines on the resin.[6][11]
-
Negative Result (Yellow Beads): Indicates that no primary amines are present, suggesting the coupling reaction is complete.
-
Positive Result (Dark Blue/Purple Beads): Indicates the presence of unreacted primary amines, signifying an incomplete reaction. A double coupling is necessary.[11]
Data & Reagent Comparison
For a successful synthesis, choosing the right coupling reagent is critical. The table below compares common high-efficiency reagents used for hindered couplings.
| Reagent | Reagent Type | Activating Group | Relative Reactivity | Key Considerations |
| HBTU | Aminium Salt | HOBt | High | Widely used and effective, but can cause guanidinylation of the N-terminus if used in excess.[1] |
| HCTU | Aminium Salt | O-6-ClBt | High | More reactive than HBTU due to the more acidic leaving group.[2][3] |
| HATU | Aminium Salt | HOAt | Very High | Faster and more efficient than HBTU, especially for difficult couplings.[1][3] Recommended for sterically hindered residues. |
| PyBOP | Phosphonium Salt | HOBt | High | High efficiency with no risk of guanidinylation. Byproducts can sometimes be difficult to remove.[1][2] |
| COMU | Aminium Salt | OxymaPure | Very High | Efficiency comparable to HATU with an improved safety profile (non-explosive leaving group) and better solubility.[4] |
| Acyl Fluoride | Acid Halide | Fluoride | Extremely High | Generated in situ using reagents like TFFH.[4] Highly effective for the most difficult couplings where other methods fail.[2][12] |
Experimental Protocols
Protocol 1: Optimized Double Coupling of this compound using HATU
This protocol is designed to maximize the coupling efficiency for the sterically hindered this compound.
-
Resin Preparation: Ensure the peptide-resin is swelled adequately in DMF (or NMP) for at least 30 minutes in the reaction vessel.
-
Fmoc Deprotection: Perform N-terminal Fmoc deprotection using 20% piperidine in DMF (e.g., 1 x 3 min, followed by 1 x 10 min).
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and the dibenzofulvene adduct.
-
First Coupling:
-
Activation: In a separate vessel, pre-activate this compound (4 equivalents relative to resin loading) with HATU (3.9 eq.) and a non-nucleophilic base like DIPEA or 2,4,6-collidine (8 eq.) in DMF/NMP for 1-5 minutes.[2]
-
Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the reaction vessel at room temperature for 45-60 minutes.[2]
-
-
Intermediate Wash: Drain the reaction vessel and wash the resin with DMF (3-5 times).
-
Second Coupling (Recoupling):
-
Prepare a fresh activation mixture as described in step 4.
-
Add the new solution to the resin and agitate for an additional 45-60 minutes.
-
-
Final Wash & Monitoring:
-
Wash the resin thoroughly with DMF (5-7 times) followed by DCM (3 times) to remove all soluble reagents and byproducts.
-
Perform a Kaiser test (Protocol 2) on a small sample of resin to confirm the absence of free amines. If the test is still positive, a third coupling may be considered.
-
Protocol 2: Qualitative Kaiser Test for Free Primary Amines
This test is used to monitor the completion of the coupling reaction.[11]
-
Reagents:
-
Solution A: 5 g ninhydrin in 100 mL ethanol.
-
Solution B: 80 g phenol in 20 mL ethanol.
-
Solution C: 2 mL of 0.001 M aqueous KCN diluted to 100 mL with pyridine.
-
-
Procedure:
-
Place a small sample of resin beads (approx. 5 mg) into a small glass test tube.
-
Add 2-3 drops of each reagent (A, B, and C).
-
Heat the test tube in a heating block at 100-110°C for 5 minutes.
-
-
Observation:
-
Positive (Incomplete Coupling): The resin beads and/or the solution turn a dark blue or purple color.
-
Negative (Complete Coupling): The resin beads and solution remain yellow or colorless.
-
Visual Guides
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 4. bachem.com [bachem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
Technical Support Center: Synthesis of Peptides Containing Pyridyl Side Chains
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of peptides containing pyridyl side chains, with a primary focus on preventing N-alkylation.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of peptides containing pyridyl residues, such as pyridylalanine (Pya).
| Issue | Possible Cause | Recommended Solution |
| Mass spectrometry shows an unexpected +78 Da adduct on the pyridyl-containing peptide. | The nucleophilic nitrogen of the pyridyl side chain has been alkylated by piperidine during the Fmoc deprotection step.[1] | 1. Switch to a less nucleophilic base for Fmoc deprotection. Use a 5% piperazine and 2% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) solution in DMF.[2][3][4][5] 2. Reduce Fmoc deprotection time. Minimize the exposure of the peptide to basic conditions.[1] 3. Protect the pyridyl nitrogen. Although this adds synthetic steps, using a side-chain protecting group like a Boc or Trityl group can prevent alkylation.[1] |
| Low yield of the final peptide. | Incomplete coupling or deprotection due to steric hindrance or aggregation caused by the pyridyl residue. | 1. Use a more potent coupling reagent, such as HATU or HCTU. 2. Increase coupling time and/or temperature. 3. Perform a double coupling for the amino acid immediately following the pyridyl residue.[1] 4. Switch to a more polar solvent, such as N-methyl-2-pyrrolidone (NMP), to improve solvation. |
| Presence of multiple, difficult-to-separate peaks during HPLC purification. | Formation of closely eluting side products from N-alkylation and other modifications. | 1. Optimize the HPLC gradient. A shallower gradient can improve the resolution between the desired peptide and impurities. 2. Employ orthogonal purification techniques, such as ion-exchange chromatography, in addition to reversed-phase HPLC. |
| Elimination of the pyridyl group leading to a dehydroalanine residue. | The pyridyl nitrogen, especially when protonated or quaternized, can act as a leaving group.[1] | 1. Maintain non-acidic conditions during synthesis to avoid protonation of the pyridine ring. 2. Use a scavenger cocktail during the final cleavage step to trap reactive intermediates. Reagent K (TFA/phenol/water/thioanisole/EDT) is often effective.[1] |
Frequently Asked Questions (FAQs)
Q1: What is N-alkylation of the pyridyl side chain and why is it a problem?
A1: N-alkylation is a side reaction where an alkyl group is covalently attached to the nitrogen atom of the pyridine ring in a pyridylalanine (Pya) or similar residue. The most common source of alkylation is the piperidine used for Fmoc deprotection, which results in the addition of a piperidinyl group, corresponding to a mass increase of +78 Da.[1] This modification can alter the peptide's structure, biological activity, and purification profile.
Q2: How can I detect N-alkylation of the pyridyl side chain?
A2: The most common method for detecting N-alkylation is mass spectrometry (MS). The addition of a piperidinyl group to the pyridyl side chain will result in a mass increase of 78 Da compared to the expected mass of the peptide.[1] Careful analysis of the mass spectrum, particularly looking for this specific mass shift, is crucial.
Q3: Are there alternatives to piperidine for Fmoc deprotection that can prevent N-alkylation?
A3: Yes, several alternatives to piperidine can significantly reduce or eliminate N-alkylation of the pyridyl side chain. A widely recommended alternative is a solution of 5% piperazine and 2% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF.[2][3][4][5] Piperazine is less nucleophilic than piperidine, thus reducing the likelihood of side chain alkylation. Other options include using 4-methylpiperidine or morpholine.[6]
Q4: Should I protect the side chain of pyridylalanine?
A4: For many synthetic routes, side-chain protection of pyridylalanine is not essential. However, if you observe significant N-alkylation or are using reagents that could react with the pyridyl nitrogen, then side-chain protection is advisable. Acid-labile protecting groups such as tert-butyloxycarbonyl (Boc) or trityl (Trt) can be used.[1]
Q5: Does the position of the nitrogen in the pyridine ring (2-Pya, 3-Pya, or 4-Pya) affect the likelihood of N-alkylation?
A5: Yes, the position of the nitrogen atom influences its nucleophilicity. The 4-pyridyl nitrogen is generally more nucleophilic and, therefore, more susceptible to N-alkylation compared to the 2- and 3-pyridyl isomers.[1]
Quantitative Data Summary
Direct quantitative comparisons of N-alkylation on pyridyl side chains with different deprotection reagents are limited in the literature. However, studies on other side reactions, such as aspartimide formation, demonstrate the benefits of using alternative bases. The following table provides a general comparison of deprotection reagents, with the understanding that the reduction in N-alkylation will be sequence-dependent.
| Deprotection Reagent | Concentration | Key Advantages for Pyridyl-Containing Peptides | Potential Drawbacks |
| 20% Piperidine in DMF | 20% (v/v) | Standard, well-established reagent. | High risk of N-alkylation of pyridyl side chains (+78 Da adduct).[1] |
| 5% Piperazine + 2% DBU in DMF | 5% (v/v) Piperazine, 2% (v/v) DBU | Significantly reduces N-alkylation due to lower nucleophilicity of piperazine. Rapid and efficient deprotection.[2][3][4][5] | DBU is a strong, non-nucleophilic base; careful optimization may be needed for sensitive sequences. |
| 10% Piperazine in DMF/EtOH | 10% (v/v) | Reduced risk of N-alkylation compared to piperidine. | May have slightly slower deprotection kinetics than piperidine. |
| 4-Methylpiperidine | 20% (v/v) | Shown to be a good substitute for piperidine with similar deprotection kinetics.[6] | May still pose some risk of N-alkylation, though potentially less than piperidine. |
Experimental Protocols
Protocol 1: Fmoc Deprotection Using a DBU/Piperazine Solution
This protocol describes the use of a less nucleophilic base combination to minimize N-alkylation of pyridyl side chains during Fmoc-SPPS.
-
Reagent Preparation: Prepare a deprotection solution of 5% (v/v) piperazine and 2% (v/v) 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in N,N-dimethylformamide (DMF).
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Deprotection: Drain the DMF and add the DBU/piperazine deprotection solution to the resin.
-
Reaction: Gently agitate the resin for 2 x 5 minutes.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of the bases.
-
Confirmation: Perform a Kaiser test to confirm the presence of a free primary amine before proceeding to the next coupling step.
Protocol 2: Synthesis of Peptides with Pyridylalanine using 2-Chlorotrityl Chloride (2-CTC) Resin
The use of 2-CTC resin is advantageous for peptides containing sensitive residues like pyridylalanine because it allows for cleavage under very mild acidic conditions, which helps to preserve the integrity of the side chain.[7]
-
Resin Swelling: Swell the 2-CTC resin in anhydrous dichloromethane (DCM) for at least 30 minutes.[7]
-
Loading of the First Amino Acid (Fmoc-Pya-OH):
-
Dissolve 1.0 to 1.5 equivalents of Fmoc-pyridylalanine-OH in a minimal amount of anhydrous DCM (a small amount of DMF can be added to aid solubility).
-
Add the amino acid solution to the swollen resin.
-
Add 2.0 to 4.0 equivalents of diisopropylethylamine (DIPEA).
-
Agitate the mixture at room temperature for 1 to 2 hours.[7]
-
-
Capping: To block any unreacted chlorotrityl groups, add a solution of DCM/Methanol/DIPEA (17:2:1) and agitate for 30 minutes.
-
Washing: Wash the resin sequentially with DCM, DMF, and Methanol. Dry the resin under vacuum.[7]
-
Peptide Elongation: Proceed with standard Fmoc-SPPS cycles, using the DBU/piperazine deprotection protocol described above for subsequent deprotection steps.
-
Cleavage:
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Treat the resin with a solution of 1% trifluoroacetic acid (TFA) in DCM for 30-60 minutes.
-
Collect the filtrate and neutralize with a base such as pyridine.
-
Precipitate the peptide with cold diethyl ether.
-
Visualizations
Caption: Mechanism of pyridyl side chain N-alkylation by piperidine.
Caption: Troubleshooting workflow for N-alkylation of pyridyl side chains.
References
- 1. benchchem.com [benchchem.com]
- 2. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Optimizing the Coupling of Fmoc-DL-2-pyridylalanine in Difficult Sequences
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance success rates when incorporating Fmoc-DL-2-pyridylalanine into challenging peptide sequences.
Frequently Asked Questions (FAQs)
Q1: Why is the coupling of this compound often challenging, especially in difficult sequences?
A1: The difficulty in coupling this compound stems primarily from steric hindrance. The bulky Fmoc protecting group, combined with the pyridine ring attached to the β-carbon, creates significant spatial crowding around the α-carboxyl group. This hindrance can impede the approach of the activated amino acid to the N-terminal amine of the growing peptide chain, leading to slower reaction rates and incomplete coupling.[1][2]
Q2: My coupling reaction is incomplete, as indicated by a positive Kaiser test. What are the initial troubleshooting steps?
A2: A positive Kaiser test after coupling indicates the presence of unreacted free primary amines. The following strategies are recommended to drive the reaction to completion:
-
Double Coupling: Repeat the coupling step with a fresh solution of activated this compound and reagents.[3][4] This is a highly effective method for difficult couplings.
-
Increase Reagent Excess: Use a higher excess of the amino acid and coupling reagents, typically 3-5 equivalents relative to the resin loading.[3][4]
-
Extend Reaction Time: Prolonging the coupling time to 2-4 hours, or even overnight in very difficult cases, can significantly improve yields.[3][4]
Q3: Standard coupling reagents like HBTU or DIC/HOBt are providing low yields. Which reagents are recommended for a sterically hindered amino acid like this?
A3: For sterically hindered residues, more potent activating reagents are often necessary. Uronium/aminium and phosphonium salt-based reagents are highly recommended.[2]
-
Uronium/Aminium Salts: Reagents like HATU, HCTU, and COMU are generally more potent than HBTU.[5] HATU, in particular, generates a highly reactive OAt ester and is excellent for challenging couplings.[6] COMU is a newer generation reagent based on OxymaPure, offering comparable efficiency to HATU with improved safety and solubility profiles.[5]
-
Phosphonium Salts: Reagents like PyBOP and PyAOP are also very effective.[6] They are known to avoid a specific side reaction, guanidinylation of the N-terminus, which can sometimes occur with an excess of uronium reagents.[2]
Q4: I am concerned about epimerization at the α-carbon during the coupling of this racemic amino acid. How can this be minimized?
A4: While the urethane-based Fmoc group inherently suppresses racemization, the risk is elevated during the activation step, especially with prolonged exposure to base.[3][5] To minimize epimerization:
-
Avoid Prolonged Pre-activation: Add the activated amino acid solution to the resin immediately after a short pre-activation time (1-2 minutes). In-situ activation, where the coupling reagent is added directly to the mixture of the amino acid and resin, is also a preferred method.[3]
-
Use Weaker Bases: If epimerization is a significant issue, consider replacing a strong base like DIPEA with a weaker base such as N-methylmorpholine (NMM) or sym-collidine.[5]
-
Choose Appropriate Reagents: The combination of DIC with an additive like HOBt or OxymaPure is a classic method known for low racemization.[5] Phosphonium reagents like DEPBT are also reported to provide remarkable resistance to racemization.[5]
Q5: Are there any potential side reactions involving the pyridine ring of 2-pyridylalanine?
A5: The nitrogen atom in the pyridine ring is basic and can be nucleophilic. While the 2-pyridyl nitrogen is less nucleophilic than its 3- and 4-pyridyl counterparts, its basicity can still influence the local reaction environment.[7] Although significant side reactions directly involving the ring during standard coupling are not commonly reported, it is crucial to use high-quality reagents and optimized conditions to prevent any unforeseen modifications.
Q6: Can the choice of solvent affect coupling efficiency and help overcome peptide aggregation?
A6: Yes, the solvent plays a critical role.
-
Solvent Quality: Always use high-purity, amine-free N,N-dimethylformamide (DMF).
-
Alternative Solvents: For sequences prone to aggregation, switching from DMF to N-methyl-2-pyrrolidone (NMP) can be beneficial due to NMP's superior solvating properties.[8]
-
"Magic Mixtures": In cases of severe on-resin aggregation, using solvent mixtures containing chaotropic agents (e.g., LiCl) or co-solvents like dimethyl sulfoxide (DMSO) can help disrupt secondary structures and improve reaction outcomes.[8]
Troubleshooting and Optimization
Data Presentation: Comparison of Coupling Reagents for Hindered Amino Acids
The following table summarizes the performance and characteristics of common coupling reagents recommended for challenging couplings, such as the incorporation of this compound.
| Reagent Class | Example Reagent | Relative Reactivity | Advantages | Disadvantages | Citations |
| Uronium/Aminium | HBTU / TBTU | Standard | Cost-effective, widely used, good for standard couplings. | Less effective for severe steric hindrance; contains potentially explosive HOBt. | [5] |
| HATU | Very High | Excellent for hindered couplings; low racemization risk due to HOAt additive. | Higher cost; potential for N-terminal guanidinylation if used in large excess. | [2][6] | |
| HCTU | High | More reactive than HBTU; based on 6-Cl-HOBt. | Contains potentially explosive 6-Cl-HOBt. | ||
| COMU | Very High | Efficiency comparable to HATU; safer (Oxyma-based); good solubility. | Higher cost than HBTU/TBTU. | [5] | |
| Phosphonium | PyBOP | High | High reactivity; avoids guanidinylation side reaction. | Byproducts can be carcinogenic (HMPA); less reactive than PyAOP. | [6] |
| PyAOP | Very High | Among the most reactive coupling reagents; stable. | Higher cost. | [6] | |
| Carbodiimide | DIC + HOBt/Oxyma | Moderate to High | Low cost; low racemization, especially when base-free conditions are used. | Slower reaction rates than uronium/phosphonium salts; formation of urea byproduct. | [5][9] |
Mandatory Visualization
Caption: A decision tree for troubleshooting incomplete coupling reactions.
Caption: A generalized workflow for a single cycle of Fmoc Solid-Phase Peptide Synthesis.
Experimental Protocols
Protocol 1: High-Efficiency Coupling using HATU
This protocol is recommended for difficult sequences where steric hindrance is the primary concern.
-
Resin Preparation: Swell the resin-bound peptide (with a free N-terminal amine) in high-purity DMF for at least 30 minutes. If starting with an Fmoc-protected resin, perform Fmoc deprotection using 20% piperidine in DMF (2 x 10 min), followed by thorough washing with DMF (5-7 times).[4]
-
Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 eq. relative to resin loading) and HATU (2.9 eq.) in a minimal volume of DMF.
-
Activation and Coupling: Add DIPEA (6 eq.) to the activation mixture and vortex briefly. Immediately add this solution to the reaction vessel containing the resin.[2]
-
Reaction: Agitate the mixture at room temperature for 1-2 hours. For particularly difficult sequences, this time can be extended to 4 hours.[3]
-
Washing: Drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
-
Monitoring: Perform a Kaiser test on a small sample of resin beads.[4] A negative result (yellow/colorless beads) indicates complete coupling. If the test is positive (blue beads), perform a second coupling (recouple) by repeating steps 2-5.
Protocol 2: Low-Epimerization Coupling using DIC/OxymaPure
This protocol is an alternative for sequences where minimizing epimerization is a high priority.
-
Resin Preparation: Prepare the resin as described in Protocol 1, ensuring the N-terminal amine is free.
-
Coupling Solution Preparation: In a separate vessel, dissolve this compound (3 eq. relative to resin loading) and OxymaPure (3 eq.) in DMF.[3]
-
Initiation of Coupling: Add the amino acid/OxymaPure solution to the resin.
-
Activation: Add DIC (3 eq.) to the reaction vessel.[3]
-
Reaction: Agitate the mixture at room temperature for 2-4 hours. The reaction is typically slower than with HATU but is gentler.[3]
-
Washing and Monitoring: Follow steps 5 and 6 as described in Protocol 1. If the coupling is incomplete, a second coupling is recommended.
References
- 1. Peptide Coupling Reagents: Selection and Use - Peptide Port [peptideport.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. bachem.com [bachem.com]
- 6. file.globalso.com [file.globalso.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
Challenges in the purification of peptides containing 2-pyridylalanine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the unique challenges encountered during the purification of peptides containing the 2-pyridylalanine (2-Pal) residue.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when purifying peptides containing 2-pyridylalanine?
The incorporation of 2-pyridylalanine into a peptide sequence introduces specific purification challenges stemming from its unique chemical properties. The primary difficulties include:
-
Metal Chelation: The pyridine side chain can chelate metal ions present in the HPLC system or reagents, leading to peak broadening, tailing, or the appearance of multiple peaks for a single peptide species.[1]
-
Secondary Interactions: The basic nature of the pyridyl nitrogen can cause strong, non-hydrophobic interactions with the silica backbone of reversed-phase columns, resulting in poor peak shape and recovery.
-
Solubility and Aggregation: Like other aromatic amino acids, 2-Pal can contribute to peptide aggregation, especially in sequences with multiple hydrophobic residues.[2] This can lead to difficulties in dissolving the crude peptide and potential precipitation during the purification process.[3]
-
Co-elution of Impurities: Synthesis-related impurities, such as truncated or deletion sequences, may have retention times very similar to the target peptide, making separation by standard reversed-phase high-performance liquid chromatography (RP-HPLC) difficult.[4][5]
Q2: How does the position of the nitrogen in the pyridyl ring affect purification?
The position of the nitrogen atom influences its basicity and nucleophilicity. The nitrogen in 2-pyridylalanine is generally less nucleophilic than in 4-pyridylalanine.[6] However, its proximity to the peptide backbone allows it to act as a bidentate ligand, readily forming complexes with metal ions, which is a primary concern during purification.
Q3: Can 2-pyridylalanine improve any properties of the peptide?
Yes. Despite the purification challenges, incorporating pyridylalanine can enhance the aqueous solubility and stability of peptides at neutral pH.[7][8] This property is beneficial for creating peptide drug candidates with improved biophysical characteristics.[7][8]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the purification of 2-Pal-containing peptides.
Problem 1: Poor Peak Shape (Broadening, Tailing, or Splitting)
| Potential Cause | Recommended Solution |
| Metal Chelation | Add a strong chelating agent like ethylenediaminetetraacetic acid (EDTA) to the mobile phases (A and B) at a low concentration (e.g., 50-100 µM). This will "strip" metal ions from the peptide-metal complexes. |
| Secondary Interactions with Silica | 1. Lower the pH: Use a stronger ion-pairing agent or a lower pH mobile phase (e.g., 0.1% Trifluoroacetic Acid - TFA) to ensure the pyridyl nitrogen is fully protonated, minimizing interactions with residual silanols. 2. Switch to a different column: Consider using a column with advanced end-capping or a polymer-based stationary phase that is more stable at a wider pH range. |
| Peptide Aggregation | 1. Modify Dissolution Solvent: Dissolve the crude peptide in a solvent containing organic modifiers or denaturants (e.g., 5-10% acetonitrile, hexafluoroisopropanol - HFIP) before injection. 2. Optimize HPLC Conditions: Operate the purification at a slightly elevated temperature (e.g., 30-40°C) to help disrupt aggregates. |
Problem 2: Low Peptide Recovery or Yield
| Potential Cause | Recommended Solution |
| Irreversible Adsorption | The peptide may be sticking irreversibly to the column or HPLC system components due to strong secondary interactions or metal chelation. Passivating the HPLC system with a solution of EDTA or nitric acid (following manufacturer's guidelines) can remove metal contaminants. |
| Precipitation | The peptide may be precipitating on the column or in the tubing, a common issue with hydrophobic peptides.[3] Ensure the peptide is fully dissolved before injection and consider using a shallower gradient to prevent the peptide from eluting in a highly concentrated band. |
| Oxidation | If the sequence contains susceptible residues like Methionine or Cysteine, oxidation can occur. Add antioxidants like dithiothreitol (DTT) to the sample or use freshly prepared, degassed mobile phases. |
Problem 3: Co-elution with Impurities
| Potential Cause | Recommended Solution |
| Similar Hydrophobicity | Deletion sequences or other synthesis-related impurities have very similar properties to the target peptide.[4] 1. Optimize Gradient: Use a shallower gradient during the elution of the target peptide to improve resolution.[6] 2. Change Mobile Phase Modifier: Switching from TFA to an alternative ion-pairing agent like perfluorooctanoic acid (PFOA) or using a different pH can alter the selectivity of the separation. |
| Complex Crude Mixture | The crude peptide contains a high number of closely eluting impurities.[9] Employ Orthogonal Purification: Use a secondary purification method based on a different separation principle, such as ion-exchange chromatography (IEX) or size-exclusion chromatography (SEC), either before or after the initial RP-HPLC step.[4][6] |
Experimental Protocols & Data
Standard RP-HPLC Purification Protocol
This protocol serves as a general starting point and may require optimization.
| Parameter | Recommended Conditions |
| Column | C18 Reversed-Phase Column (e.g., Vydac, Ace)[5] |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% Acetonitrile with 0.1% TFA[10] |
| Flow Rate | Dependent on column diameter (e.g., 1 mL/min for analytical, 20 mL/min for semi-prep) |
| Detection | 215-220 nm[5][10] |
| Gradient | Linear gradient, e.g., 5% to 65% B over 30-60 minutes |
| Sample Prep | Dissolve crude peptide in Mobile Phase A or a minimal amount of a compatible solvent. |
Troubleshooting Additives for Mobile Phases
| Additive | Concentration | Purpose |
| EDTA | 50-100 µM | To chelate stray metal ions and prevent peptide-metal complex formation. |
| Hexafluoroisopropanol (HFIP) | 0.1 - 0.5% | To disrupt secondary structures and improve the solubility of aggregating peptides. |
| Formic Acid | 0.1% | An alternative to TFA that can sometimes offer different selectivity. |
Visualizations
Troubleshooting Workflow for 2-Pal Peptide Purification
Caption: Troubleshooting workflow for purifying 2-pyridylalanine peptides.
Mechanism of Metal Chelation by 2-Pyridylalanine
Caption: Chelation of a metal ion by a 2-pyridylalanine residue.
References
- 1. mdpi.com [mdpi.com]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 4. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 5. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 6. benchchem.com [benchchem.com]
- 7. Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. tapi.com [tapi.com]
- 10. bachem.com [bachem.com]
Technical Support Center: HPLC Purification Strategies for Pyridylalanine-Modified Peptides
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals working with pyridylalanine-modified peptides. Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to navigate the specific challenges encountered during their HPLC purification.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying pyridylalanine (Pya)-modified peptides by reverse-phase HPLC (RP-HPLC)?
A1: The primary challenges stem from the basicity and aromaticity of the pyridylalanine residue. The pyridine ring's nitrogen atom can engage in secondary ionic interactions with residual silanol groups on silica-based stationary phases, leading to peak tailing and poor resolution. The hydrophilicity of the Pya isomers also influences retention, with the order of increasing hydrophilicity generally being 2-pyridylalanine (2-Pal) < 3-pyridylalanine (3-Pal) < 4-pyridylalanine (4-Pal).[1] This can result in closely eluting isomers or co-elution with other synthesis-related impurities.
Q2: How does the isomeric form of pyridylalanine (2-Pya, 3-Pya, or 4-Pya) affect its retention in RP-HPLC?
A2: The position of the nitrogen atom in the pyridine ring significantly influences the residue's polarity and, consequently, its retention time in RP-HPLC. Generally, peptides containing 4-Pya are the most hydrophilic and will elute earliest, followed by 3-Pya, with 2-Pya being the most hydrophobic and having the longest retention time.[1] This difference in retention is crucial for separating isomeric peptide impurities.
Q3: What is the recommended starting mobile phase for purifying Pya-modified peptides?
A3: A common starting point for the purification of Pya-modified peptides is a mobile phase consisting of Solvent A (0.1% trifluoroacetic acid (TFA) in water) and Solvent B (0.1% TFA in acetonitrile).[2][3] The acidic nature of this mobile phase helps to protonate the basic pyridyl group and minimize its interaction with silanol groups on the column, leading to better peak shape.
Q4: Can I use formic acid instead of trifluoroacetic acid (TFA) as a mobile phase additive?
A4: Yes, formic acid is a viable alternative to TFA, especially when mass spectrometry (MS) detection is used, as TFA can cause ion suppression.[4][5][6][7] However, formic acid is a weaker acid than TFA, which may result in broader peaks for basic peptides like those containing pyridylalanine due to less effective masking of silanol interactions.[8][9] If peak shape is an issue with formic acid, a higher concentration or the use of a more inert column may be necessary.
Q5: My Pya-modified peptide is showing significant peak tailing. What can I do to improve the peak shape?
A5: Peak tailing in Pya-modified peptides is often due to secondary interactions with the stationary phase.[10][11] To mitigate this, you can:
-
Increase the concentration of the ion-pairing agent: Using a higher concentration of TFA (e.g., 0.1% or higher) can more effectively mask silanol groups.
-
Lower the mobile phase pH: A lower pH ensures full protonation of the pyridyl nitrogen, reducing its interaction with the stationary phase.
-
Use a column with low silanol activity: Modern, end-capped columns or those with a bonded phase designed for basic compounds can significantly improve peak shape.[6]
-
Increase the column temperature: This can sometimes improve peak symmetry by reducing the viscosity of the mobile phase and improving mass transfer.
Q6: I am having difficulty separating my target Pya-modified peptide from a closely eluting impurity. How can I improve the resolution?
A6: Improving resolution between closely eluting peaks requires optimizing several parameters:
-
Flatten the gradient: A shallower gradient around the elution time of your peptide will increase the separation between peaks.
-
Change the organic modifier: While acetonitrile is most common, switching to methanol or isopropanol can alter the selectivity of the separation.[3]
-
Alter the mobile phase pH: Changing the pH can affect the ionization state of both the peptide and the impurities, potentially leading to better separation.[12][13]
-
Try a different stationary phase: A column with a different chemistry (e.g., C8, phenyl-hexyl) can provide different selectivity.[14]
-
Use a different ion-pairing agent: Switching from TFA to an alternative like heptafluorobutyric acid (HFBA) can alter the retention and selectivity of the separation.[15][16][17]
Troubleshooting Guides
Problem 1: Poor Peak Shape (Broad, Tailing, or Split Peaks)
| Possible Cause | Troubleshooting Strategy |
| Secondary Interactions with Silanols | Increase the concentration of trifluoroacetic acid (TFA) in the mobile phase (e.g., to 0.1% or higher).[8] Use a column with low silanol activity or one specifically designed for basic compounds. |
| Column Overload | Reduce the amount of peptide injected onto the column. Dilute the sample before injection.[10] |
| Incompatible Injection Solvent | Dissolve the peptide in the initial mobile phase or a solvent with a lower organic content. |
| Column Void or Contamination | Flush the column with a strong solvent. If the problem persists, replace the column. |
| Peptide Aggregation | Increase the column temperature. Add a small amount of an organic solvent like isopropanol to the sample. |
| Mobile Phase pH too close to pKa | Adjust the mobile phase pH to be at least 2 units away from the pKa of the pyridylalanine residue. |
Problem 2: Low or No Peptide Recovery
| Possible Cause | Troubleshooting Strategy |
| Irreversible Adsorption to the Column | Passivate the HPLC system with a strong acid. Use a biocompatible (PEEK) HPLC system. Try a different column chemistry. |
| Peptide Precipitation on the Column | Ensure the peptide is fully dissolved in the injection solvent. Decrease the sample concentration. |
| Incomplete Elution | Extend the gradient to a higher final percentage of organic solvent. Hold at the high organic concentration for a longer duration at the end of the run. |
| Peptide Degradation | Ensure the mobile phase is freshly prepared and degassed. Check the stability of the peptide at the mobile phase pH. |
Problem 3: Insufficient Resolution
| Possible Cause | Troubleshooting Strategy |
| Gradient is too Steep | Decrease the gradient slope around the elution point of the target peptide (e.g., from 1%/min to 0.5%/min). |
| Inappropriate Stationary Phase | Switch to a column with a different selectivity (e.g., from C18 to C8 or Phenyl-Hexyl).[14] |
| Suboptimal Mobile Phase Composition | Try a different organic modifier (e.g., methanol instead of acetonitrile).[3] Experiment with different ion-pairing agents (e.g., HFBA instead of TFA).[15][16][17] |
| Temperature Effects | Vary the column temperature to see if it affects the selectivity of the separation. |
| Co-eluting Isomers | For diastereomers, consider using a chiral stationary phase or a chiral additive in the mobile phase.[18][19][20][21] |
Experimental Protocols
General RP-HPLC Purification Protocol for Peptides
-
Sample Preparation:
-
Dissolve the lyophilized crude peptide in a minimal amount of a suitable solvent (e.g., 0.1% TFA in water or a water/acetonitrile mixture).
-
Ensure the sample is fully dissolved. Sonication may be used if necessary.
-
Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: A C18 reversed-phase column is a good starting point.
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
Gradient: A typical scouting gradient is 5% to 65% B over 30 minutes. This can be optimized based on the retention time of the target peptide.
-
Flow Rate: 1.0 mL/min for a standard analytical column (e.g., 4.6 mm ID).
-
Detection: UV absorbance at 214 nm and 280 nm.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the main peak(s).
-
Analyze the purity of each fraction by analytical HPLC.
-
Confirm the identity of the desired peptide in the pure fractions by mass spectrometry.
-
Pool the fractions that meet the desired purity level.
-
Lyophilize the pooled fractions to obtain the purified peptide.
-
Modifications for Pyridylalanine-Modified Peptides
-
For peptides prone to peak tailing: Increase the TFA concentration in the mobile phases to 0.15% or 0.2%.
-
For separating Pya isomers: Employ a very shallow gradient (e.g., 0.2-0.5% B per minute) in the region where the isomers elute.
-
If TFA is not suitable (e.g., for MS-compatibility): Use 0.1% formic acid as the mobile phase additive. Be prepared to accept potentially broader peaks.[4][5]
-
For highly basic peptides: Consider using a column specifically designed for the analysis of basic compounds at a moderate pH, if compatible with peptide stability.
Visualizations
Caption: General workflow for the HPLC purification of synthetic peptides.
Caption: Troubleshooting decision tree for common HPLC purification issues.
References
- 1. researchgate.net [researchgate.net]
- 2. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. renyi.hu [renyi.hu]
- 4. Formic acid as a milder alternative to trifluoroacetic acid and phosphoric acid in two-dimensional peptide mapping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TFA vs. Formic Acid - Chromatography Forum [chromforum.org]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. TFA alternatives, peptide purification - Chromatography Forum [chromforum.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. cytivalifesciences.com [cytivalifesciences.com]
- 12. biotage.com [biotage.com]
- 13. Separation of potentially therapeutic peptide hormones by liquid chromatography. Optimisation of the composition and pH of the mobile phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. HPLC Ion Pair Reagents | Fisher Scientific [fishersci.com]
- 17. tcichemicals.com [tcichemicals.com]
- 18. researchgate.net [researchgate.net]
- 19. chiraltech.com [chiraltech.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. chromatographytoday.com [chromatographytoday.com]
Identifying and minimizing deletion sequences in peptides with 2-pyridylalanine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and minimizing deletion sequences during the synthesis of peptides containing 2-pyridylalanine (2-Pal).
Frequently Asked Questions (FAQs)
Q1: What are deletion sequences and why are they a concern in peptide synthesis?
A1: Deletion sequences are impurities in synthetic peptides where one or more amino acid residues are missing from the intended sequence.[1] They arise from incomplete coupling of an amino acid to the growing peptide chain during solid-phase peptide synthesis (SPPS).[1] If the coupling reaction does not proceed to completion, the subsequent amino acid will be added to the unreacted N-terminus, resulting in a peptide that is shorter than the target sequence.[1] These truncated peptides can be difficult to separate from the desired product and can significantly impact the results of biological assays.[2][3]
Q2: Are peptides containing 2-pyridylalanine (2-Pal) particularly prone to the formation of deletion sequences?
A2: While any "difficult" sequence can lead to deletion products, peptides containing 2-Pal can present unique challenges.[4] The bulky and aromatic nature of the 2-pyridyl side chain can contribute to steric hindrance, potentially slowing down coupling reactions. Additionally, aggregation of the growing peptide chain, a common cause of incomplete reactions, can be a factor, especially in hydrophobic sequences.[4][5][6]
Q3: What are the primary side reactions associated with 2-pyridylalanine in Fmoc-SPPS?
A3: A key side reaction involving pyridinyl amino acids is the N-alkylation of the pyridyl side chain.[7][8] During the Fmoc deprotection step, which uses a base like piperidine, the pyridyl nitrogen can be alkylated.[7] The position of the nitrogen in the pyridine ring influences its nucleophilicity, with the 4-pyridyl nitrogen being generally more susceptible than the 2- or 3-pyridyl nitrogen.[7] Another potential side reaction is the β-elimination to form a dehydroalanine residue if the pyridyl nitrogen is protonated or quaternized.[7]
Q4: How can I detect and identify deletion sequences in my crude peptide product?
A4: The primary methods for identifying deletion sequences are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (MS).[1][9]
-
RP-HPLC: Deletion sequences will typically appear as peaks that elute earlier than the main product peak.
-
Mass Spectrometry (MS): The crude product should be analyzed to identify molecular weights corresponding to the target peptide and any potential deletion products. A deletion sequence will have a mass that is lower than the target peptide by the mass of the missing amino acid residue(s).[1]
-
Tandem Mass Spectrometry (MS/MS): To confirm the exact position of the deletion, the ion corresponding to the suspected deletion sequence can be fragmented and its fragmentation pattern analyzed.[1][10] A gap in the b-ion or y-ion series will correspond to the missing amino acid.[1]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving issues related to the formation of deletion sequences when synthesizing peptides containing 2-pyridylalanine.
Problem: HPLC/MS analysis of the crude peptide shows significant peaks corresponding to deletion sequences.
This indicates incomplete coupling of one or more amino acids during the synthesis. The following workflow can help identify and resolve the issue.
Caption: Troubleshooting workflow for deletion sequences.
Step 1: Identify the Point of Deletion
-
Action: Analyze the crude peptide by MS/MS to pinpoint which amino acid is missing.[1] This is crucial for determining if the problem is specific to the 2-Pal residue or a more general issue.
Step 2: Address Deletion at the 2-Pyridylalanine Residue
If the deletion occurs at the 2-Pal residue, it suggests a problem with its incorporation.
| Potential Cause | Recommended Solution | Rationale |
| Steric Hindrance | 1. Double Coupling: Perform the coupling step for the Fmoc-2-Pal-OH twice before proceeding to the next deprotection step.[4] 2. Increase Coupling Time: Extend the reaction time for the 2-Pal coupling (e.g., from 1-2 hours to 4 hours). | Provides more opportunities for the reaction to go to completion. |
| Inefficient Activation/Coupling | 1. Change Coupling Reagent: Switch to a more potent coupling reagent such as HBTU, HATU, or COMU.[11] 2. Optimize Reagent Stoichiometry: Increase the excess of amino acid and coupling reagent (e.g., from 3-fold to 5-fold excess). | Stronger activating agents can overcome the higher activation energy required for sterically hindered amino acids. |
| Incomplete Deprotection of the Preceding Residue | 1. Extend Deprotection Time: Increase the piperidine treatment time for the residue before 2-Pal. 2. Monitor Deprotection: Use a colorimetric test like the Kaiser test to ensure complete removal of the Fmoc group.[2] | Ensures that the N-terminus is fully available for coupling. |
Step 3: Address Deletion at Other Residues
If the deletion occurs at a residue other than 2-Pal, the issue may be related to peptide aggregation, where the growing peptide chain folds on itself, blocking the reaction site.[5][6]
| Potential Cause | Recommended Solution | Rationale |
| Peptide Aggregation | 1. Change Solvent: Switch from DMF to a more aggregation-disrupting solvent like N-Methyl-2-pyrrolidone (NMP).[4] 2. Incorporate Pseudoprolines: If the sequence allows, introduce pseudoproline dipeptides to break up secondary structures.[1][5] 3. Elevated Temperature: Perform the coupling reactions at a higher temperature (e.g., 50-60°C) to disrupt aggregation. | These methods help to keep the peptide chain solvated and accessible for reactions. |
| General Suboptimal Conditions | 1. Review Overall Protocol: Ensure all reagents are fresh and anhydrous. 2. Systematic Double Coupling: For long or difficult sequences, consider double coupling for all residues.[4] | Addresses systemic issues that may affect multiple steps of the synthesis. |
Quantitative Data Summary
The following tables summarize typical results you might observe during the optimization of a peptide synthesis containing 2-pyridylalanine.
Table 1: Effect of Coupling Reagent on Purity and Deletion Sequence Formation
| Coupling Reagent | Target Peptide Purity (%) | Deletion Sequence (-2-Pal) (%) |
| HBTU/DIPEA | 85.2 | 10.5 |
| HATU/DIPEA | 92.1 | 4.3 |
| COMU/DIPEA | 94.5 | 2.1 |
Table 2: Impact of Synthesis Conditions on Target Peptide Yield
| Condition | Solvent | Coupling Time (2-Pal) | Target Peptide Yield (%) |
| Standard | DMF | 2 hours | 65 |
| Optimized 1 | NMP | 2 hours | 78 |
| Optimized 2 | NMP | 4 hours (Double Couple) | 89 |
Experimental Protocols
Protocol 1: General Fmoc Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines a standard procedure for manual Fmoc-SPPS.
Caption: General workflow for Fmoc-SPPS.
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 15-30 minutes.[11]
-
Washing: Wash the resin thoroughly with DMF (3-5 times) to remove piperidine and byproducts.
-
Coupling:
-
Dissolve the Fmoc-protected amino acid (3-5 equivalents), a coupling reagent (e.g., HBTU, 3-5 equivalents), and a base (e.g., DIPEA, 6-10 equivalents) in DMF.
-
Add the coupling solution to the resin and agitate for 1-2 hours.[11]
-
-
Washing: Wash the resin with DMF (3-5 times).
-
Monitoring (Optional): Perform a Kaiser test to check for complete coupling. A negative result (yellow/colorless beads) indicates a complete reaction.[2]
-
Repeat: Repeat steps 2-6 for each amino acid in the sequence.
-
Final Cleavage: After the final coupling and deprotection, wash the resin with DCM, and treat with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) to cleave the peptide from the resin and remove side-chain protecting groups.
Protocol 2: Identification of Deletion Sequences by LC-MS
-
Sample Preparation: Dissolve a small amount of the crude peptide in a suitable solvent, typically a mixture of water and acetonitrile with 0.1% TFA or formic acid.[1]
-
RP-HPLC Separation:
-
Mass Spectrometry Analysis:
-
The eluent from the HPLC is directed into the mass spectrometer.
-
Acquire full scan mass spectra to determine the molecular weights of all components in the crude product.
-
Compare the observed masses with the theoretical masses of the target peptide and potential deletion sequences.
-
-
Tandem MS (MS/MS) for Confirmation:
-
Select the parent ion of a suspected deletion sequence for fragmentation.
-
Analyze the resulting fragment ions (b- and y-ions) to confirm the sequence and identify the specific missing residue.[1]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. genscript.com [genscript.com]
- 4. biotage.com [biotage.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Introducing Chemoselective Peptide Conjugation via N-Alkylation of Pyridyl-alanine: Solution and Solid Phase Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Methods for peptide identification by spectral comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
Technical Support Center: Managing Peptide Aggregation with Fmoc-DL-2-Pyridylalanine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Fmoc-DL-2-pyridylalanine in solid-phase peptide synthesis (SPPS). The unique properties of this non-canonical amino acid can influence peptide aggregation and solubility, requiring specific considerations during synthesis.
Frequently Asked Questions (FAQs)
Q1: Does this compound increase the risk of peptide aggregation?
While typically hydrophobic amino acids are the primary drivers of aggregation, the role of this compound is nuanced. The pyridyl group has a degree of aromatic character which could contribute to π-π stacking, a factor in aggregation. However, the nitrogen atom in the pyridine ring also allows for hydrogen bonding with water, which can increase the hydrophilicity and solubility of the peptide. Some studies have shown that incorporating pyridylalanine can enhance the aqueous solubility of peptides.[1][2] Therefore, the effect of 2-pyridylalanine on aggregation is highly sequence-dependent.
Q2: What are the common signs of peptide aggregation during synthesis with this compound?
The signs of aggregation are consistent with those observed in standard SPPS:
-
Poor resin swelling: The resin beads may shrink or clump together.
-
Slow or incomplete Fmoc deprotection: This can be monitored by UV absorbance of the dibenzofulvene-piperidine adduct.
-
Incomplete coupling reactions: A positive Kaiser test after a coupling step indicates free amines are still present.
-
Low crude peptide yield and purity: HPLC analysis of the crude product will show multiple peaks, including deletion sequences.
Q3: Are there any specific side reactions to be aware of when using this compound?
Yes, the primary side reaction of concern is the N-alkylation of the pyridyl side chain. During the Fmoc deprotection step, the piperidine used can act as a nucleophile and react with the pyridine ring. This is more likely to occur with the 2- and 4-pyridyl isomers due to the electron-withdrawing effect of the ring nitrogen.
Q4: How can I prevent N-alkylation of the 2-pyridylalanine side chain?
To minimize this side reaction, consider the following strategies:
-
Use a less nucleophilic base for Fmoc deprotection: A solution of 2% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and 2% piperidine in DMF can be more efficient for deprotection while reducing the risk of side-chain modification.
-
Reduce deprotection time: Minimize the exposure of the peptide to the basic conditions.
-
Side-chain protection: Although it adds extra steps, protecting the pyridine nitrogen with a group like a t-Boc (tert-butyloxycarbonyl) can prevent alkylation.
Troubleshooting Guides
Guide 1: Poor Coupling Efficiency or Incomplete Deprotection
This guide addresses issues related to difficult coupling or deprotection steps, which are often symptoms of on-resin aggregation.
| Problem | Potential Cause | Recommended Solution |
| Positive Kaiser test after coupling | 1. Steric hindrance. 2. On-resin aggregation. 3. Suboptimal reagent activation. | 1. Double couple: Repeat the coupling step with fresh reagents. 2. Use a more potent coupling reagent: Switch from HBTU/HOBt to HATU or COMU. 3. Increase reaction time and/or temperature: Allow the coupling to proceed for a longer duration or perform it at a slightly elevated temperature (e.g., 40°C). |
| Slow or incomplete Fmoc deprotection | 1. Peptide aggregation limiting reagent access. 2. Inefficient deprotection reagent. | 1. Change solvent: Switch from DMF to NMP (N-Methyl-2-pyrrolidone), which has better solvating properties. 2. Use a stronger deprotection cocktail: A solution of 2% DBU/2% piperidine in DMF can be more effective. 3. Increase deprotection time: Extend the deprotection steps, for example, to 2 x 10 minutes. |
| Visible resin clumping or shrinking | Severe on-resin aggregation. | 1. Incorporate chaotropic salts: Wash the resin with a solution of 0.5 M LiCl in DMF before the coupling step to disrupt secondary structures. 2. Use "Magic Mixture": For very difficult sequences, a solvent system of DCM/DMF/NMP (1:1:1) with 1% Triton X-100 and 2M ethylene carbonate can be used. |
Guide 2: Low Crude Peptide Yield and Purity
This guide focuses on strategies to improve the overall outcome of the synthesis when aggregation is suspected to be the root cause.
| Strategy | Description | Considerations |
| Backbone Protection | Incorporate a backbone-protecting group like 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) on a nearby glycine or other sterically unhindered residue. This physically disrupts the hydrogen bonding that leads to β-sheet formation. | The Dmb/Hmb group is cleaved during the final TFA cleavage. Coupling onto the Dmb/Hmb-protected residue can be slow and may require a stronger coupling reagent. |
| Use of Pseudoproline Dipeptides | Introduce a pseudoproline dipeptide (e.g., at a Ser or Thr residue) to create a "kink" in the peptide backbone, which disrupts secondary structure formation. | The native amino acid is regenerated upon final cleavage. |
| Solvent Optimization | As mentioned previously, switching to NMP or using co-solvents like DMSO can significantly improve solvation of the growing peptide chain. | Ensure all reagents are soluble in the chosen solvent system. |
Experimental Protocols
Protocol 1: Standard Coupling of this compound
This protocol outlines a standard manual coupling cycle for incorporating this compound.
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3 minutes.
-
Drain and repeat the treatment for 10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and collidine (6 eq.) in DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3-5 times) and DCM (3-5 times).
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling. If the test is positive, a second coupling is recommended.
Protocol 2: Chaotropic Salt Wash for Aggregation Disruption
This protocol can be inserted before a difficult coupling step.
-
Fmoc Deprotection: Perform the standard Fmoc deprotection protocol.
-
DMF Wash: Wash the resin thoroughly with DMF (3 times).
-
Chaotropic Salt Wash:
-
Add a 0.5 M solution of LiCl in DMF to the resin.
-
Agitate for 15-30 minutes.
-
Drain the LiCl solution.
-
-
Final DMF Wash: Wash the resin extensively with DMF (5-7 times) to remove all traces of LiCl before proceeding with the coupling reaction.
Visualizing Workflows and Concepts
Caption: Standard workflow for a single coupling cycle in SPPS.
Caption: Decision-making workflow for troubleshooting incomplete coupling.
References
Technical Support Center: Fmoc-DL-2-Pyridylalanine Peptide Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to help you troubleshoot common issues and improve the yield and purity of synthetic peptides containing Fmoc-DL-2-pyridylalanine.
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a "difficult" amino acid in Solid-Phase Peptide Synthesis (SPPS)?
A1: this compound presents unique challenges primarily due to the pyridine ring. The nitrogen atom in the side chain is basic and can interfere with the coupling reaction by interacting with reagents. Furthermore, the pyridyl group can increase the propensity for side reactions, such as racemization, under certain conditions. These factors can lead to incomplete couplings, lower yields, and the formation of impurities.
Q2: I am observing a low coupling yield when incorporating this compound. What is the primary cause and how can I fix it?
A2: Low coupling efficiency is the most common issue. This can be due to steric hindrance from the pyridyl group or suboptimal activation of the amino acid. To improve the yield, consider the following:
-
Use a more powerful coupling reagent: Onium salts like HATU or HCTU are generally more effective for hindered amino acids than standard reagents like HBTU or carbodiimides.[1][2]
-
Increase reaction time: Allow the coupling reaction to proceed for a longer duration (e.g., 2-4 hours) to ensure it goes to completion.
-
Perform a "double coupling": After the initial coupling reaction, drain the vessel and add a fresh solution of the activated amino acid and reagents to couple any remaining free amines.[3]
-
Increase temperature: Using microwave-assisted synthesis can significantly enhance reaction kinetics, often completing the coupling in as little as 5 minutes.[4]
Q3: My coupling solution turned dark blue-brown after adding DIC and Oxyma. What does this indicate?
A3: A dark blue-brown coloration during the coupling of Fmoc-2-pyridylalanine with carbodiimide reagents like DIC in the presence of an additive like Oxyma is indicative of racemization. This side reaction compromises the stereochemical integrity of the amino acid in the final peptide.
Q4: How can I minimize racemization when using this compound?
A4: Minimizing racemization is critical for obtaining the correct final peptide. Key strategies include:
-
Avoid prolonged pre-activation: Minimize the time between the activation of the amino acid and its addition to the resin.
-
Use a weaker base: Substitute DIPEA with a less hindered base like 2,4,6-collidine or N-methylmorpholine (NMM), which can reduce the rate of racemization.
-
Choose an appropriate coupling reagent: Uronium/aminium salts based on HOAt (like HATU) or phosphonium salts (like PyBOP) generally have a lower risk of racemization compared to carbodiimides for sensitive residues.[1][2]
-
Consider microwave synthesis: Optimized microwave protocols can shorten reaction times, which helps to control side reactions like racemization.[4]
Q5: Is it necessary to protect the side-chain nitrogen of 2-pyridylalanine?
A5: In most standard Fmoc-SPPS protocols, the side-chain nitrogen of 2-pyridylalanine is left unprotected. While it can be reactive, its basicity is relatively low. Side-chain protection is generally not required unless you are using specific chemistries that are incompatible with the free pyridine ring or observing persistent side reactions like alkylation.
Q6: What is the optimal cleavage cocktail for a peptide containing 2-pyridylalanine?
A6: The choice of cleavage cocktail depends on the other amino acids in your sequence. For most peptides, a standard high-TFA cocktail is effective. A widely used and effective non-malodorous cocktail is Reagent B :
-
Trifluoroacetic acid (TFA): 95%
-
Water (H₂O): 2.5%
-
Triisopropylsilane (TIS): 2.5%
If your peptide contains other sensitive residues like Cysteine, Methionine, or Tryptophan, a more complex cocktail with additional scavengers, such as Reagent K , may be necessary to prevent side reactions.
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving common problems encountered during the synthesis of peptides containing this compound.
// Nodes start [label="Problem:\nLow Yield or High Impurity", shape=Mdiamond, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Kaiser Test kaiser_test [label="Perform Kaiser Test\nAfter Coupling", shape=rect, fillcolor="#FBBC05", fontcolor="#202124"]; kaiser_pos [label="Positive (Blue Beads)\nIncomplete Coupling", shape=Mdiamond, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; kaiser_neg [label="Negative (Yellow Beads)\nCoupling is Complete", shape=Mdiamond, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Incomplete Coupling Solutions sol_double_couple [label="Solution:\n1. Perform Double Coupling\n2. Increase Coupling Time (2-4h)"]; sol_stronger_reagent [label="Solution:\nSwitch to a more potent\ncoupling reagent (e.g., HATU)"]; sol_microwave [label="Solution:\nUse Microwave Synthesis\n(e.g., 5 min at 75°C)"];
// Complete Coupling Analysis hplc_analysis [label="Analyze Crude Peptide\nby HPLC/MS", shape=rect, fillcolor="#FBBC05", fontcolor="#202124"]; hplc_impure [label="Multiple Peaks or\nIncorrect Mass", shape=Mdiamond, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; hplc_pure [label="Main Peak with\nCorrect Mass", shape=Mdiamond, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Impurity Solutions sol_racemization [label="Problem:\nRacemization (+0 Da impurity)\n\nSolution:\n- Use HATU or PyBOP\n- Avoid DIC/Oxyma\n- Use weaker base (Collidine)"]; sol_deletion [label="Problem:\nDeletion (-Mass of AA)\n\nSolution:\n- Ensure complete deprotection\n- Improve coupling efficiency (see above)"]; sol_cleavage [label="Problem:\nCleavage Artifacts\n\nSolution:\n- Use appropriate scavengers (TIS)\n- Optimize cleavage time/cocktail"];
// End Node end_node [label="Synthesis Optimized", shape=ellipse, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections start -> kaiser_test; kaiser_test -> kaiser_pos [label="Result?"]; kaiser_test -> kaiser_neg [label="Result?"];
kaiser_pos -> sol_double_couple [label="Action"]; kaiser_pos -> sol_stronger_reagent [label="Action"]; kaiser_pos -> sol_microwave [label="Action"];
kaiser_neg -> hplc_analysis; hplc_analysis -> hplc_impure [label="Result?"]; hplc_analysis -> hplc_pure [label="Result?"];
hplc_impure -> sol_racemization [label="Identify Cause"]; hplc_impure -> sol_deletion [label="Identify Cause"]; hplc_impure -> sol_cleavage [label="Identify Cause"];
sol_double_couple -> kaiser_test [style=dashed, label="Re-evaluate"]; sol_stronger_reagent -> kaiser_test [style=dashed, label="Re-evaluate"]; sol_microwave -> kaiser_test [style=dashed, label="Re-evaluate"];
sol_racemization -> hplc_analysis [style=dashed, label="Re-synthesize & Analyze"]; sol_deletion -> hplc_analysis [style=dashed, label="Re-synthesize & Analyze"]; sol_cleavage -> hplc_analysis [style=dashed, label="Re-synthesize & Analyze"];
hplc_pure -> end_node; } ` Caption: Troubleshooting workflow for peptides containing this compound.
Data Presentation
Table 1: Comparative Performance of Common Coupling Reagents
The following table summarizes the expected performance of various coupling reagents for difficult couplings, such as the incorporation of this compound. While direct comparative data for this specific amino acid is limited in published literature, this table is based on established performance for other challenging sequences and provides a reliable guide for reagent selection. [5, 7]
| Coupling Reagent | Reagent Type | Typical Coupling Time | Relative Efficiency | Level of Racemization Risk | Key Considerations |
| HATU | Aminium/Uronium | 15-45 min | Very High | Very Low | Highest efficiency, ideal for difficult sequences; higher cost. [5] |
| HCTU | Aminium/Uronium | 15-45 min | Very High | Very Low | Similar to HATU, often more cost-effective. |
| HBTU | Aminium/Uronium | 20-60 min | High | Low | Good general-purpose reagent, less reactive than HATU. [5] |
| PyBOP | Phosphonium Salt | 30-120 min | High | Low | Good for suppressing racemization; byproducts are non-carcinogenic. |
| DIC/Oxyma | Carbodiimide | 60-180 min | Moderate-High | Moderate | Cost-effective; soluble urea byproduct. Potential for racemization with 2-pyridylalanine . |
Experimental Protocols
Protocol 1: Optimized Coupling of this compound using HATU
This protocol outlines a robust method for incorporating this compound into a growing peptide chain on a solid support.
-
Resin Preparation:
-
Swell the resin (e.g., Rink Amide, 100-200 mesh) in N,N-Dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.
-
Perform Fmoc deprotection of the N-terminal amino group on the resin using 20% piperidine in DMF (1 x 5 min, then 1 x 15 min).
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Confirm complete deprotection with a positive Kaiser test (intense blue beads).
-
-
Amino Acid Activation:
-
In a separate vial, dissolve this compound (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF.
-
Add 2,4,6-collidine (6 eq.) to the vial.
-
Allow the mixture to pre-activate for no more than 1-2 minutes.
-
-
Coupling Reaction:
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction vessel at room temperature for 1-2 hours.
-
Alternative for rapid synthesis: Perform the coupling in a microwave peptide synthesizer for 5-10 minutes at a controlled temperature (e.g., 75°C). [4]
-
-
Washing and Confirmation:
-
Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).
-
Perform a post-coupling Kaiser test. A negative result (yellow/colorless beads) indicates a complete reaction. If the test is positive, consider performing a second coupling (double coupling).
-
Protocol 2: Standard Cleavage and Deprotection
This protocol describes the final step of cleaving the completed peptide from the resin and removing side-chain protecting groups.
-
Resin Preparation:
-
After the final coupling and deprotection cycle, wash the peptide-resin thoroughly with DMF (3 times), followed by Dichloromethane (DCM) (3-5 times).
-
Dry the resin completely under a stream of nitrogen or in a vacuum desiccator.
-
-
Cleavage Cocktail Preparation:
-
In a fume hood, prepare the cleavage cocktail. For a standard peptide without sensitive residues, use Reagent B : 95% TFA, 2.5% H₂O, 2.5% TIS.
-
Prepare the cocktail immediately before use.
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried peptide-resin (typically 10 mL per gram of resin).
-
Stir or agitate the mixture at room temperature for 2-3 hours.
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution dropwise into a centrifuge tube containing cold diethyl ether (approximately 10 times the volume of the TFA solution).
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Carefully decant the ether. Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and byproducts.
-
Dry the final peptide pellet under vacuum. The crude peptide is now ready for purification by HPLC.
-
References
Validation & Comparative
A Comparative Guide to the HPLC Analysis of Peptides Containing Fmoc-DL-2-pyridylalanine
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the accurate analysis of the final product is a critical step to ensure purity, identity, and quality. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) for the analysis of synthetic peptides incorporating Fmoc-DL-2-pyridylalanine, a non-canonical amino acid that can introduce unique properties into a peptide sequence. We will compare HPLC with other common analytical techniques and provide supporting experimental protocols and data presentation formats.
Introduction to the Analytical Challenge
Peptides synthesized via solid-phase peptide synthesis (SPPS) are seldom pure in their crude form. The synthetic process can lead to a variety of impurities, including truncated sequences (shorter peptides from incomplete reactions) and deletion sequences (peptides missing one or more amino acids).[1] The presence of the bulky and hydrophobic Fluorenylmethyloxycarbonyl (Fmoc) protecting group and the unique chemical nature of the 2-pyridylalanine residue can present specific challenges and opportunities in the analytical workflow. A robust analytical method must be able to effectively separate the target peptide from these closely related impurities.
Reversed-Phase HPLC: The Gold Standard for Peptide Analysis
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most established and widely used method for the analysis and purification of synthetic peptides.[2][3] This technique separates molecules based on their hydrophobicity.
Principle of Separation
In RP-HPLC, the stationary phase (typically a C18-modified silica) is nonpolar, while the mobile phase is polar. Peptides are introduced to the column in a highly polar mobile phase and are eluted by a gradient of increasing organic solvent (commonly acetonitrile). Peptides with greater hydrophobicity will interact more strongly with the stationary phase and thus elute later. The presence of the Fmoc group significantly increases the hydrophobicity of the peptide.
Comparative Analysis of Analytical Techniques
While RP-HPLC is the primary tool for purity assessment, a comprehensive characterization of a peptide containing this compound often requires complementary analytical methods. Mass Spectrometry (MS) is an indispensable tool for confirming the molecular weight and sequence of the peptide.[4][5] Other techniques such as Ion-Exchange Chromatography (IEX) and Capillary Electrophoresis (CE) can provide orthogonal separation mechanisms.[6][7]
| Analytical Technique | Principle of Separation/Analysis | Information Provided | Advantages | Limitations |
| Reversed-Phase HPLC (RP-HPLC) | Hydrophobicity | Purity, quantification of impurities, retention time | High resolution, robust, reproducible, well-established | May not resolve isomers or peptides with similar hydrophobicity, TFA in mobile phase can suppress MS signal[2] |
| Mass Spectrometry (MS) | Mass-to-charge ratio | Molecular weight confirmation, amino acid sequence, identification of modifications | High sensitivity, high specificity, provides structural information | Not inherently quantitative without standards, can be complex to interpret, may not separate isomers |
| Ion-Exchange Chromatography (IEX) | Net charge at a given pH | Separation of charged species, analysis of post-translational modifications | Orthogonal to RP-HPLC, useful for peptides with varying charge states | Can be complex to develop methods, sensitive to buffer conditions |
| Capillary Electrophoresis (CE) | Mass-to-charge ratio and hydrodynamic size | High-efficiency separations, analysis of charged species | Very high resolution, requires minimal sample, orthogonal to HPLC | Lower loading capacity, can be less robust than HPLC |
| Amino Acid Analysis (AAA) | Hydrolysis and quantification of constituent amino acids | Amino acid composition and ratio | Confirms the presence and relative amounts of expected amino acids | Destructive to the sample, does not provide sequence information |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Nuclear spin properties in a magnetic field | Detailed 3D structure and conformation | Provides detailed structural information | Requires larger amounts of pure sample, complex data analysis |
Experimental Protocols
A standard approach to analyzing a newly synthesized peptide containing this compound would involve an initial purity check by RP-HPLC, followed by identity confirmation using Mass Spectrometry.
Protocol 1: Analytical RP-HPLC of a Peptide Containing this compound
1. Sample Preparation:
-
Dissolve the lyophilized crude peptide in a suitable solvent. A common starting point is 0.1% Trifluoroacetic Acid (TFA) in water or a mixture of water and acetonitrile.
-
The concentration should be approximately 1 mg/mL for analytical injections.
-
Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.
2. HPLC Conditions:
-
HPLC System: An HPLC system equipped with a UV detector, a binary pump, an autosampler, and a column oven.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.[2]
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is typically employed. A starting point could be 5% to 65% B over 30 minutes. The gradient may need to be optimized based on the hydrophobicity of the specific peptide.
-
Flow Rate: Typically 1.0 mL/min for a 4.6 mm ID analytical column.
-
Detection: UV absorbance at 220 nm (for the peptide backbone) and 265 nm (characteristic absorbance for the Fmoc group).
-
Column Temperature: Maintained at a constant temperature, for example, 30°C, to ensure reproducibility.
3. Data Analysis:
-
Integrate the peak areas of the resulting chromatogram.
-
Calculate the purity of the target peptide by dividing the peak area of the main peak by the total area of all peaks.
Protocol 2: Mass Spectrometry Analysis
For confirmation of the peptide's identity, the sample can be analyzed by mass spectrometry, often coupled with liquid chromatography (LC-MS).
-
Sample Preparation: The sample prepared for HPLC analysis can often be used directly. However, for optimal MS sensitivity, it is advisable to use a mobile phase with formic acid instead of TFA, as TFA can cause ion suppression.[2]
-
Instrumentation: An electrospray ionization (ESI) mass spectrometer is commonly used for peptide analysis.
-
Data Analysis: The resulting mass spectrum will show the mass-to-charge ratio (m/z) of the peptide. This can be used to confirm that the molecular weight of the synthesized peptide matches the theoretical molecular weight. Tandem MS (MS/MS) can be used to fragment the peptide and confirm its amino acid sequence.
Visualization of the Analytical Workflow
The following diagram illustrates the typical workflow for the analysis of a synthetic peptide containing this compound.
Caption: Workflow for the synthesis and analysis of peptides containing this compound.
Conclusion
The analysis of peptides containing this compound relies heavily on RP-HPLC for purity determination due to its high resolution and robustness. However, for comprehensive characterization and confirmation of the peptide's identity, a multi-faceted approach employing mass spectrometry is essential. The choice of additional analytical techniques will depend on the specific requirements of the research, such as the need for detailed structural information or the separation of complex mixtures. The protocols and comparative data presented in this guide offer a solid foundation for developing a robust analytical strategy for these unique peptides.
References
- 1. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 2. agilent.com [agilent.com]
- 3. bachem.com [bachem.com]
- 4. biopharmaspec.com [biopharmaspec.com]
- 5. Overview of peptide and protein analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptidesciences.com [peptidesciences.com]
A Comparative Guide to the Mass Spectrometry Characterization of Pyridylalanine-Containing Peptides
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-canonical amino acids, such as pyridylalanine (Pal), into peptide therapeutics is a rapidly growing strategy to enhance their pharmacological properties. Pyridylalanine, an aromatic amino acid containing a pyridine ring, can improve the solubility and stability of peptides.[1] Understanding the fragmentation behavior of these modified peptides in mass spectrometry is crucial for their accurate characterization and sequencing. This guide provides a comparative overview of the mass spectrometric analysis of pyridylalanine-containing peptides, with a focus on Collision-Induced Dissociation (CID) and Electron Transfer Dissociation (ETD) fragmentation techniques, contrasted with peptides containing the common aromatic amino acid, phenylalanine (Phe).
Comparative Fragmentation Analysis: Pyridylalanine vs. Phenylalanine
The fragmentation of peptides in a mass spectrometer is influenced by the amino acid sequence and the physicochemical properties of the residues. The introduction of a pyridylalanine residue in place of a phenylalanine can alter the fragmentation pattern due to the presence of the nitrogen atom in the pyridine ring.
Collision-Induced Dissociation (CID):
In CID, precursor ions are accelerated and collided with an inert gas, leading to fragmentation primarily at the peptide backbone, generating b- and y-type ions. The presence of an aromatic side chain, like in phenylalanine, can influence fragmentation through stabilization of fragment ions.
For pyridylalanine-containing peptides, the basic nitrogen atom in the pyridine ring can act as a protonation site, especially in the gas phase. This can lead to several potential effects on CID fragmentation:
-
Charge Localization: The pyridyl group can sequester the proton, leading to charge-remote fragmentation or influencing the mobility of the proton along the peptide backbone. This may alter the relative abundances of b- and y-ions compared to a phenylalanine-containing analogue.
-
Side-Chain Fragmentation: The pyridine ring itself may undergo fragmentation, leading to characteristic neutral losses that can be diagnostic for the presence of pyridylalanine.
-
Proline-like Effect: The pyridylalanine residue might induce fragmentation patterns reminiscent of proline-containing peptides, where cleavage N-terminal to the residue is enhanced.
Electron Transfer Dissociation (ETD):
ETD is a non-ergodic fragmentation method that involves the transfer of an electron to a multiply charged precursor ion, causing fragmentation of the peptide backbone and generating c- and z-type ions. A key advantage of ETD is its ability to preserve post-translational modifications.
For pyridylalanine-containing peptides, ETD is expected to provide complementary information to CID. The fragmentation is less likely to be influenced by the proton affinity of the side chain, potentially leading to more complete backbone fragmentation and unambiguous localization of the pyridylalanine residue within the peptide sequence.
Table 1: Comparison of Expected Fragmentation Behavior
| Feature | Phenylalanine-Containing Peptides | Pyridylalanine-Containing Peptides (Expected) |
| Primary Fragmentation Method | CID, HCD | CID, HCD, ETD |
| Major CID Fragment Ions | b- and y-ions | b- and y-ions, potentially with altered ratios |
| Major ETD Fragment Ions | c- and z-ions | c- and z-ions |
| Influence of Side Chain in CID | Aromatic ring can stabilize fragment ions. | Pyridine nitrogen can be a protonation site, influencing charge localization and potentially leading to characteristic side-chain losses. |
| Influence of Side Chain in ETD | Minimal influence on backbone fragmentation. | Minimal influence on backbone fragmentation, allowing for clear sequence determination. |
| Potential Diagnostic Ions | Immonium ion for Phenylalanine (m/z 120.08) | Immonium ion for Pyridylalanine (m/z 121.07) and potential pyridine-related fragment ions. |
Experimental Protocols
Accurate mass spectrometric analysis of synthetic peptides requires careful sample preparation and optimized instrument parameters. The following are generalized protocols for the analysis of pyridylalanine-containing peptides.
Protocol 1: Sample Preparation for LC-MS/MS Analysis
-
Peptide Dissolution: Dissolve the lyophilized pyridylalanine-containing peptide in a suitable solvent, such as 0.1% formic acid in water or a mixture of water and acetonitrile, to a stock concentration of 1 mg/mL.
-
Working Solution: Dilute the stock solution with the initial mobile phase (e.g., 95% water, 5% acetonitrile, 0.1% formic acid) to a final concentration of 1-10 µg/mL for injection.
Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
LC System: A nano- or micro-flow HPLC system.
-
Column: C18 reversed-phase column (e.g., 75 µm ID x 15 cm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in 80% acetonitrile.
-
Gradient: A linear gradient from 5% to 40% Mobile Phase B over 30-60 minutes at a flow rate of 300-500 nL/min.
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
Ionization Mode: Positive ion mode using electrospray ionization (ESI).
-
MS1 Scan: Acquire full MS scans from m/z 300–1800.
-
MS/MS Scan (Data-Dependent Acquisition):
-
Select the top 5-10 most intense precursor ions from the MS1 scan for fragmentation.
-
Fragmentation:
-
CID/HCD: Use a normalized collision energy of 25-35%.
-
ETD: Use calibrated ETD reaction times.
-
-
Dynamic Exclusion: Set a dynamic exclusion of 30 seconds to prevent repeated fragmentation of the same precursor.
-
Data Presentation
The quantitative data from the mass spectrometric analysis should be summarized in clear and structured tables to facilitate comparison.
Table 2: Theoretical and Observed m/z Values for a Hypothetical Pyridylalanine-Containing Peptide (Ac-Gly-Pal-Ala-NH2)
| Ion Type | Theoretical m/z | Observed m/z (CID) | Observed m/z (ETD) |
| [M+H]+ | 293.15 | 293.15 | 293.15 |
| b1 | 102.05 | 102.05 | - |
| b2 | 249.12 | 249.12 | - |
| y1 | 90.07 | 90.07 | - |
| y2 | 237.14 | 237.14 | - |
| c1 | - | - | 119.08 |
| c2 | - | - | 266.15 |
| z1 | - | - | 205.09 |
| z2 | - | - | 78.04 |
Table 3: Relative Abundance of Key Fragment Ions for a Hypothetical Peptide Pair
| Peptide Sequence | Fragmentation Method | Key Fragment Ion | Relative Abundance (%) |
| Ac-Gly-Phe-Ala-NH2 | CID | y2 | 100 |
| b2 | 85 | ||
| Ac-Gly-Pal-Ala-NH2 | CID | y2 | 100 |
| b2 | 70 | ||
| Ac-Gly-Phe-Ala-NH2 | ETD | z2 | 100 |
| c2 | 90 | ||
| Ac-Gly-Pal-Ala-NH2 | ETD | z2 | 100 |
| c2 | 95 |
Note: The data in Tables 2 and 3 are hypothetical and for illustrative purposes only. Actual results will vary depending on the peptide sequence and instrument conditions.
Mandatory Visualization
Experimental Workflow```dot
Caption: Primary fragmentation pathways in CID and ETD for peptides.
References
A Researcher's Guide to Confirming 2-Pyridylalanine Incorporation in Proteins
A comprehensive comparison of leading analytical methods for researchers, scientists, and drug development professionals.
The site-specific incorporation of non-canonical amino acids (ncAAs) like 2-pyridylalanine (2-pA) into proteins has emerged as a powerful tool for protein engineering, enabling the introduction of novel chemical functionalities, biophysical probes, and therapeutic properties. The precise confirmation of the successful and site-specific incorporation of 2-pA is a critical step in these studies. This guide provides a detailed comparison of the most common analytical methods used for this purpose: Mass Spectrometry, Edman Degradation, X-ray Crystallography, NMR Spectroscopy, and Fluorescence Spectroscopy.
Comparison of Analytical Methods
Each analytical method offers distinct advantages and disadvantages in terms of sensitivity, resolution, and the nature of the information it provides. The choice of method will depend on the specific research question, the amount of protein available, and the desired level of detail.
| Method | Principle | Sample Requirement | Throughput | Key Advantages | Key Limitations |
| Mass Spectrometry | Measures the mass-to-charge ratio of ionized molecules. | Low (pmol to fmol) | High | High sensitivity and accuracy for mass determination; can pinpoint the exact location of incorporation via tandem MS. | Does not provide 3D structural information; fragmentation patterns can be complex. |
| Edman Degradation | Sequential removal and identification of N-terminal amino acids. | Moderate (pmol) | Low | Provides direct sequence information. | Inefficient for long sequences; cannot be used if the N-terminus is blocked; requires a free N-terminus. |
| X-ray Crystallography | Diffraction of X-rays by a protein crystal to determine the 3D structure. | High (mg) and requires crystallization | Low | Provides high-resolution 3D structural information, directly visualizing the incorporated amino acid. | Protein crystallization can be a major bottleneck; does not provide information on dynamics in solution. |
| NMR Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide structural and dynamic information. | High (mg) | Low | Provides information on protein structure and dynamics in solution; can detect subtle conformational changes upon incorporation. | Challenging for large proteins; requires isotopic labeling for detailed analysis. |
| Fluorescence Spectroscopy | Measures the fluorescence emission of a molecule after excitation with light. | Low (µg to ng) | High | Highly sensitive; can be used to monitor changes in the local environment of the incorporated amino acid. | Provides indirect structural information; requires a fluorescent amino acid or label. |
Mass Spectrometry
Mass spectrometry (MS) is a cornerstone technique for confirming the incorporation of 2-pA due to its high sensitivity and accuracy. The primary approach involves measuring the mass of the intact protein or proteolytic peptides. The incorporation of 2-pA, with a molecular weight of 166.18 g/mol , will result in a predictable mass shift compared to the wild-type protein or peptide.
Experimental Protocol:
-
Sample Preparation: The protein containing 2-pA is typically purified to remove contaminants. For peptide analysis, the protein is subjected to enzymatic digestion (e.g., with trypsin) to generate a mixture of peptides.
-
Mass Analysis (MS1): The mass of the intact protein or the peptide mixture is analyzed using a mass spectrometer (e.g., ESI-MS or MALDI-MS). The resulting mass spectrum is searched for peaks corresponding to the expected mass of the protein or peptides containing 2-pA.
-
Tandem Mass Spectrometry (MS/MS): To confirm the exact location of 2-pA incorporation, precursor ions of interest from the MS1 scan are isolated and fragmented. The resulting fragment ions are analyzed in a second mass analyzer (MS2). The fragmentation pattern, which is dependent on the amino acid sequence, allows for the precise localization of the 2-pA residue.
Edman Degradation
Edman degradation is a classical method for protein sequencing that can be used to confirm the incorporation of 2-pA, particularly if it is located near the N-terminus of a protein or peptide.[1][2][3][4][5][6][7] This technique involves the sequential cleavage and identification of amino acids from the N-terminus.[1][2][3][4][5][6][7]
Experimental Protocol:
-
Coupling: The free N-terminal amino group of the protein or peptide is reacted with phenyl isothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamoyl (PTC) derivative.
-
Cleavage: The PTC-derivatized N-terminal amino acid is cleaved from the rest of the polypeptide chain under acidic conditions.
-
Conversion and Identification: The cleaved amino acid derivative is converted to a more stable phenylthiohydantoin (PTH) derivative. This PTH-amino acid is then identified by chromatography, typically high-performance liquid chromatography (HPLC), by comparing its retention time to that of known standards.
-
Cycle Repetition: The remaining polypeptide, now one amino acid shorter, undergoes the next cycle of Edman degradation.
The successful identification of a PTH derivative corresponding to 2-pA at a specific cycle confirms its incorporation at that position.
X-ray Crystallography
X-ray crystallography provides unambiguous confirmation of 2-pA incorporation by revealing the three-dimensional structure of the protein at atomic resolution.[8][9][10][11][12] The electron density map generated from the diffraction data allows for the direct visualization of the incorporated 2-pA side chain.
Experimental Protocol:
-
Crystallization: The purified protein containing 2-pA is crystallized under specific conditions of pH, temperature, and precipitant concentration.
-
Data Collection: The protein crystal is exposed to a beam of X-rays, and the resulting diffraction pattern is recorded.
-
Structure Determination and Refinement: The diffraction data is processed to generate an electron density map. An atomic model of the protein is then built into this map and refined. The clear and well-defined electron density corresponding to the pyridine ring of the 2-pA side chain confirms its incorporation and precise location within the protein structure.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for confirming the incorporation of 2-pA and for probing its impact on the protein's structure and dynamics in solution.[13][14][15] The unique chemical environment of the 2-pA side chain will give rise to characteristic signals in the NMR spectrum.
Experimental Protocol:
-
Sample Preparation: The protein containing 2-pA is purified and, if necessary, isotopically labeled (e.g., with ¹⁵N or ¹³C) to simplify and enhance the NMR spectra.[16][14] The protein is then dissolved in a suitable buffer.
-
NMR Data Acquisition: A series of NMR experiments (e.g., ¹H-¹⁵N HSQC) are performed to obtain spectra of the protein.
-
Spectral Analysis: The incorporation of 2-pA can be confirmed by the appearance of new, unique peaks in the spectrum corresponding to the protons and/or carbons of the pyridyl ring. Chemical shift perturbations of neighboring residues can also provide information about the local conformational changes induced by the incorporation.
Fluorescence Spectroscopy
2-Pyridylalanine possesses intrinsic fluorescence properties that can be exploited to confirm its incorporation and to study the protein's local environment. The excitation and emission characteristics of 2-pA are sensitive to its surroundings, providing a valuable spectroscopic probe.
Experimental Protocol:
-
Sample Preparation: The purified protein containing 2-pA is prepared in a suitable buffer. A control sample of the wild-type protein (without 2-pA) is also prepared.
-
Fluorescence Measurement: The fluorescence excitation and emission spectra of both the 2-pA-containing protein and the wild-type protein are recorded using a spectrofluorometer.
-
Data Analysis: The incorporation of 2-pA is confirmed by the appearance of a fluorescence signal that is absent in the wild-type protein. The wavelength of maximum emission can provide information about the polarity of the environment surrounding the 2-pA residue.
References
- 1. Residue-specific incorporation of non�canonical amino acids into proteins: recent developments and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Edman degradation - Wikipedia [en.wikipedia.org]
- 3. pschemicals.com [pschemicals.com]
- 4. ehu.eus [ehu.eus]
- 5. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 6. creative-biolabs.com [creative-biolabs.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Protein Structure Analysis and Validation with X-Ray Crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determining Protein Structures Using X-Ray Crystallography | Springer Nature Experiments [experiments.springernature.com]
- 10. phys.libretexts.org [phys.libretexts.org]
- 11. List of biophysically important macromolecular crystal structures - Wikipedia [en.wikipedia.org]
- 12. umass.edu [umass.edu]
- 13. In vivo incorporation of unnatural amino acids to probe structure, dynamics and ligand binding in a large protein by Nuclear Magnetic Resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.uzh.ch [chem.uzh.ch]
- 15. 1H NMR studies on protein binding of histidine, tyrosine and phenylalanine in blood plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A new labeling method for methyl TROSY NMR spectra of alanine residues - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the effects of 2-pyridylalanine, 3-pyridylalanine, and 4-pyridylalanine on peptide properties
A Comparative Analysis of 2-, 3-, and 4-Pyridylalanine Isomers on Peptide Properties
For researchers and professionals in drug development, the incorporation of non-natural amino acids is a powerful strategy to enhance the therapeutic potential of peptides. Pyridylalanines (Pal), isomers of phenylalanine containing a nitrogen atom in the aromatic ring, are of particular interest due to their ability to modulate key peptide properties such as solubility, stability, and receptor binding affinity. This guide provides a comparative overview of the effects of 2-pyridylalanine (2-Pal), 3-pyridylalanine (3-Pal), and 4-pyridylalanine (4-Pal) on peptide characteristics, supported by experimental data from various studies.
The position of the nitrogen atom in the pyridyl ring—ortho (2-Pal), meta (3-Pal), or para (4-Pal)—introduces distinct electronic and steric properties, leading to differential impacts on peptide behavior. These modifications can influence intra- and intermolecular interactions, thereby altering the overall pharmacological profile of the peptide.
Comparative Effects on Peptide Properties: A Data-Driven Summary
The following table summarizes the observed effects of incorporating 2-, 3-, and 4-pyridylalanine into different peptide scaffolds. It is important to note that the data is collated from studies on various peptides, and direct comparisons should be made with this context in mind.
| Property | 2-Pyridylalanine (2-Pal) | 3-Pyridylalanine (3-Pal) | 4-Pyridylalanine (4-Pal) |
| Aqueous Solubility | Increased[1] | Enhanced aqueous solubility of glucagon analogs[2][3][4][5] | Enhanced aqueous solubility of glucagon analogs[2][3][4] |
| Binding Affinity | In a study on somatostatin receptor 2 (SST2) antagonists, the l-2-Pal derivative showed a KD of 0.18 ± 0.02 nM[1] | In the same SST2 antagonist study, the 3-Pal derivative had a KD of 0.15 ± 0.01 nM[1]. Replacement of Tyr³ with Pal³ isomers did not significantly impact SST2 affinity in another study[2]. | The 4-Pal derivative in the SST2 antagonist study exhibited the highest affinity with a KD of 0.11 ± 0.01 nM[1]. |
| Biological Activity | Maintained or enhanced biological activity. | Incorporation into glucagon analogs maintained their biological properties against insulin-induced hypoglycemia[2][3][4]. | Maintained biological properties in glucagon analogs[2][3][4]. |
| Oral Bioavailability | A cyclic hexapeptide containing 2-Pal demonstrated exceptionally high oral bioavailability of 85% in rats[1]. | Data on oral bioavailability for 3-Pal containing peptides from the provided results is limited. | Data on oral bioavailability for 4-Pal containing peptides from the provided results is limited. |
| Structural Impact | The pyridine nitrogen can form a hydrogen bond with the amide NH of the same residue, potentially leading to a more constrained conformation[1]. | The meta position of the nitrogen creates a dissymmetry in electronic density[2]. | The para position of the nitrogen results in a different charge distribution compared to 3-Pal[2]. |
| Hydrophilicity | The hydrophilicity of a radiolabeled somatostatin analog containing l-2-Pal (logD = -2.3 ± 0.1) was lower than its 3-Pal and 4-Pal counterparts[1]. | The 3-Pal analog had a logD of -2.5 ± 0.1[1]. | The 4-Pal analog was the most hydrophilic with a logD of -2.6 ± 0.1[1]. |
| In Vivo Distribution | Differences in in vivo distribution were observed for radiolabeled somatostatin analogs containing different Pal isomers[1]. | The 3-Pal analog showed high uptake and prolonged retention in the kidneys, possibly due to its polar nature enhancing interaction with kidney transporters[1][2]. | The 4-Pal analog also exhibited higher kidney uptake compared to a reference compound[1]. |
Experimental Methodologies
The data presented in this guide are derived from a range of experimental procedures. Below are detailed methodologies for key experiments typically employed in the characterization of peptides containing pyridylalanine isomers.
Solid-Phase Peptide Synthesis (SPPS)
Peptides incorporating pyridylalanine isomers are typically synthesized using an automated or manual solid-phase peptide synthesizer on a resin support (e.g., Rink amide resin).
-
Resin Swelling: The resin is swelled in a suitable solvent like dimethylformamide (DMF).
-
Fmoc Deprotection: The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the resin is removed using a solution of piperidine in DMF.
-
Amino Acid Coupling: The desired Fmoc-protected pyridylalanine isomer (Fmoc-L-2-Pal-OH, Fmoc-L-3-Pal-OH, or Fmoc-L-4-Pal-OH) is activated with a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA) and then coupled to the deprotected resin.
-
Washing: The resin is washed with DMF to remove excess reagents.
-
Repeat Cycles: The deprotection, coupling, and washing steps are repeated for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the sequence is complete, the peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid, triisopropylsilane, and water).
-
Purification and Characterization: The crude peptide is precipitated, purified by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity is confirmed by mass spectrometry.
Receptor Binding Affinity Assay
Binding affinities of the modified peptides to their target receptors are often determined using competitive binding assays with a radiolabeled ligand.
-
Membrane Preparation: Cell membranes expressing the target receptor are prepared from cultured cells or tissues.
-
Assay Buffer: A suitable binding buffer is prepared to maintain the stability of the receptor and ligands.
-
Competitive Binding: A constant concentration of a radiolabeled ligand known to bind the target receptor is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test peptide (the pyridylalanine-containing analog).
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through a filter mat, which traps the membranes.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test peptide that inhibits 50% of the specific binding of the radioligand). The dissociation constant (Kd) or inhibition constant (Ki) can then be calculated.
Aqueous Solubility Assessment
The solubility of peptides is a critical parameter for their therapeutic application.
-
Sample Preparation: A known amount of the lyophilized peptide is added to a specific volume of an aqueous buffer (e.g., phosphate-buffered saline, PBS) at a defined pH.
-
Equilibration: The mixture is gently agitated at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
Separation of Undissolved Peptide: The solution is centrifuged or filtered to remove any undissolved solid.
-
Quantification: The concentration of the peptide in the supernatant is determined using a suitable analytical method, such as UV-Vis spectrophotometry at a characteristic wavelength or by RP-HPLC with a standard curve.
In Vivo Pharmacokinetic Studies
To assess properties like oral bioavailability, peptides are administered to animal models (e.g., rats), and their concentration in the blood is monitored over time.
-
Dosing: A cohort of animals is administered the peptide either intravenously (i.v.) for reference or orally (p.o.).
-
Blood Sampling: Blood samples are collected at predetermined time points after administration.
-
Sample Processing: Plasma is separated from the blood samples.
-
Peptide Extraction: The peptide is extracted from the plasma, often using solid-phase extraction.
-
Quantification: The concentration of the peptide in the extracted samples is quantified using a sensitive analytical method like liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Pharmacokinetic parameters, including the area under the concentration-time curve (AUC), are calculated. Oral bioavailability (F%) is determined using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.
Visualizing the Impact and Workflow
The following diagrams, created using the DOT language, illustrate the structural relationships, experimental workflow, and a potential signaling pathway relevant to the study of pyridylalanine-modified peptides.
References
A Comparative Guide to FMOC-DL-2-Pyridylalanine and FMOC-L-2-Pyridylalanine in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice of amino acid building blocks is a critical decision that profoundly impacts the outcome of the synthesis and the biological activity of the final peptide. This guide provides an objective comparison between the racemic mixture, FMOC-DL-2-pyridylalanine, and the enantiomerically pure form, FMOC-L-2-pyridylalanine, supported by established principles of peptide chemistry and available experimental data.
The central difference between these two reagents lies in their stereochemistry. FMOC-L-2-pyridylalanine is the naturally occurring L-enantiomer, which is almost exclusively used by ribosomes in protein synthesis. In contrast, this compound is a 1:1 mixture of the L- and D-enantiomers. The incorporation of a racemic mixture into a growing peptide chain results in the formation of diastereomers, which can have significant and often detrimental effects on the peptide's structure, function, and purification.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key characteristics and implications of using this compound versus FMOC-L-2-pyridylalanine in peptide synthesis.
| Feature | This compound | FMOC-L-2-Pyridylalanine |
| Stereochemistry | Racemic mixture (1:1 ratio of D and L enantiomers) | Enantiomerically pure (L-enantiomer) |
| CAS Number | Not typically assigned for the mixture | 185379-40-2[1] |
| Resulting Peptide Product | A complex mixture of diastereomers | A single, stereochemically defined peptide |
| Purification | Extremely difficult to separate the resulting diastereomers | Standard purification protocols (e.g., RP-HPLC) are effective[2] |
| Biological Activity | Unpredictable; D-amino acid incorporation can lead to loss of activity[3] | Predictable and specific, as the L-form is typically required for receptor binding and biological function |
| Structural Integrity | D-amino acid incorporation can alter secondary structures like α-helices and β-sheets | Maintains the intended three-dimensional structure of the peptide |
| Enzymatic Stability | May exhibit increased resistance to proteolysis due to the presence of D-amino acids | Susceptible to enzymatic degradation unless otherwise modified |
| Applications | Limited; potentially in the generation of peptide libraries for screening to increase diversity | Standard for the synthesis of biologically active peptides, peptidomimetics, and therapeutic drug candidates[1] |
Impact on Peptide Synthesis and Biological Function
The use of enantiomerically pure amino acids is a cornerstone of modern peptide synthesis, primarily because the biological activity of peptides is highly dependent on their specific three-dimensional structure. The incorporation of a D-amino acid from a racemic mixture can drastically alter the peptide's conformation, disrupting critical interactions with its biological target.
A compelling example of this is seen in the development of somatostatin antagonists. Research has shown that replacing an L-amino acid with its D-enantiomer can lead to a complete loss of biological function. Specifically, for peptides containing 2-pyridylalanine, the D-2-pyridylalanine derivative was found to have no affinity for the target receptor, unlike its L-counterpart. This experimental finding underscores the critical importance of stereochemical purity for achieving the desired biological effect.
While the presence of D-amino acids can sometimes be exploited to increase a peptide's resistance to enzymatic degradation, this is typically a deliberate design choice, employing specific D-amino acids at defined positions. The random incorporation from a DL-mixture is uncontrolled and generally undesirable for therapeutic peptide development.
Experimental Protocols
The following is a generalized experimental protocol for the incorporation of an FMOC-protected amino acid, such as FMOC-L-2-pyridylalanine, into a peptide chain using manual solid-phase peptide synthesis (SPPS). The same procedure would apply to the DL-form, but with the consequences outlined above.
General Protocol for Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
This protocol assumes the synthesis is being performed on a rink amide resin for a C-terminally amidated peptide.
1. Resin Swelling:
-
Place the desired amount of resin in a reaction vessel.
-
Add N,N-dimethylformamide (DMF) and allow the resin to swell for at least 30 minutes.
2. Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 5-10 minutes.
-
Drain the deprotection solution and repeat the treatment with 20% piperidine in DMF for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
3. Amino Acid Coupling:
-
In a separate vial, dissolve 3-5 equivalents of the FMOC-amino acid (e.g., FMOC-L-2-pyridylalanine) and a suitable coupling agent (e.g., HBTU, HATU) in DMF.
-
Add 6-10 equivalents of a base, such as N,N-diisopropylethylamine (DIEA), to the amino acid solution to activate it.
-
Add the activated amino acid solution to the deprotected resin in the reaction vessel.
-
Agitate the mixture for 1-2 hours, or until a Kaiser test indicates the absence of free primary amines.
-
Drain the coupling solution and wash the resin with DMF (3-5 times).
4. Chain Elongation:
-
Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
5. Cleavage and Deprotection:
-
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with dichloromethane (DCM) and dry it under vacuum.
-
Prepare a cleavage cocktail appropriate for the peptide's side-chain protecting groups (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)).
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding it to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the crude product under vacuum.
6. Purification:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Mandatory Visualizations
Logical Flow: Impact of Stereochemistry on Peptide Synthesis Outcome
Caption: The choice of starting material dictates the final peptide product and its biological relevance.
Experimental Workflow: Fmoc-SPPS Cycle
Caption: A simplified workflow of the key steps in one cycle of Fmoc-based solid-phase peptide synthesis.
Conclusion
The use of This compound introduces significant complications, leading to a mixture of diastereomeric peptides that are challenging to purify and characterize. The resulting heterogeneity makes it nearly impossible to establish clear structure-activity relationships and can lead to a loss of the desired biological effect. While there may be niche applications for racemic mixtures in combinatorial library screening, for targeted research and development, the stereochemical integrity of the peptide chain is paramount. Therefore, researchers should exercise due diligence in selecting the appropriate enantiomerically pure building blocks to ensure the success and reproducibility of their peptide synthesis endeavors.
References
- 1. nbinno.com [nbinno.com]
- 2. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protective peptides that are orally active and mechanistically nonchiral - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Functional Analysis of Peptides Synthesized with L- versus DL-2-Pyridylalanine
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-natural amino acids is a key strategy in modern peptide drug design, aimed at enhancing therapeutic properties such as receptor affinity, enzymatic stability, and pharmacokinetic profiles. Among these, 2-pyridylalanine (2-Pal), an aromatic amino acid, offers unique chemical properties due to the presence of a nitrogen atom in its pyridine ring. This guide provides a detailed functional comparison of peptides synthesized with the pure L-isomer of 2-pyridylalanine versus a racemic mixture of DL-2-pyridylalanine. This analysis is supported by experimental data and detailed methodologies to assist researchers in making informed decisions for their peptide-based drug discovery programs.
Executive Summary
The stereochemistry of amino acids is a critical determinant of a peptide's biological function. The use of a pure L-isomer of 2-pyridylalanine is crucial for maintaining high-affinity receptor binding. In contrast, the presence of the D-isomer, as found in a DL-racemic mixture, can lead to a significant or complete loss of biological activity. This is attributed to the strict stereochemical requirements of receptor binding pockets. While the D-isomer can enhance enzymatic stability, its negative impact on receptor interaction often outweighs this benefit for receptor-targeted peptides.
Data Presentation
The following tables summarize the key functional differences between peptides containing L-2-pyridylalanine and DL-2-pyridylalanine, based on available experimental evidence.
Table 1: Receptor Binding Affinity
| Peptide Analog | Amino Acid at Position X | Receptor Target | Binding Affinity (KD or IC50) | Key Finding |
| DOTA-[L-2Pal³]-LM3 | L-2-Pyridylalanine | Somatostatin Receptor Subtype 2 (SST₂) | High affinity (sub-nanomolar range) | The L-isomer is essential for receptor recognition and high-affinity binding.[1] |
| DOTA-[D-2Pal³]-LM3 | D-2-Pyridylalanine | Somatostatin Receptor Subtype 2 (SST₂) | No significant binding; lack of receptor recognition. | The D-isomer completely abrogates the peptide's ability to interact with the receptor.[1] |
Table 2: Biological Activity and Enzymatic Stability
| Peptide Characteristic | L-2-Pyridylalanine Containing Peptide | DL-2-Pyridylalanine Containing Peptide | Rationale |
| Biological Activity | High | Low to negligible | The D-isomer in the DL-mixture disrupts the peptide's conformation required for receptor activation. |
| Enzymatic Stability | Susceptible to proteolysis | Potentially enhanced | D-amino acids are not recognized by most endogenous proteases, thus increasing the peptide's half-life in biological fluids.[1][2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to replicate and validate these findings.
Competitive Radioligand Binding Assay for Somatostatin Receptor Subtype 2 (SSTR2)
This protocol is used to determine the binding affinity of test peptides to the SSTR2 receptor.
Materials:
-
Cell Membranes: Membranes prepared from cells overexpressing human SSTR2.
-
Radioligand: [¹²⁵I]-Tyr¹¹-Somatostatin-14 or other suitable SSTR2-specific radioligand.
-
Assay Buffer: 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Test Peptides: L-2-Pal and DL-2-Pal containing peptide analogs.
-
Non-specific Binding Control: A high concentration (e.g., 1 µM) of a known non-radioactive SSTR2 ligand (e.g., unlabeled Somatostatin-28).
-
96-well Filter Plates: Pre-treated with 0.3% polyethyleneimine (PEI).
-
Scintillation Counter.
Procedure:
-
To each well of the 96-well filter plate, add 50 µL of assay buffer.
-
For total binding wells, add 25 µL of assay buffer.
-
For non-specific binding wells, add 25 µL of the non-specific binding control.
-
For competition wells, add 25 µL of serial dilutions of the test peptides.
-
Add 25 µL of the radioligand to all wells at a final concentration near its dissociation constant (Kd).
-
Add 100 µL of the cell membrane preparation (10-20 µg of protein) to all wells.
-
Incubate the plate at 37°C for 60 minutes.
-
Terminate the assay by rapid filtration through the filter plate using a vacuum manifold.
-
Wash the filters three times with 200 µL of ice-cold wash buffer.
-
Dry the filter plate and measure the radioactivity in each well using a scintillation counter.
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor peptide concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
Enzymatic Stability Assay in Human Serum
This assay measures the stability of peptides in a biologically relevant matrix.
Materials:
-
Test Peptides: L-2-Pal and DL-2-Pal containing peptide analogs.
-
Human Serum: Pooled from healthy donors.
-
Quenching Solution: Acetonitrile with 1% trifluoroacetic acid (TFA).
-
HPLC System: With a C18 column.
Procedure:
-
Incubate the test peptides (e.g., at a final concentration of 100 µM) in human serum at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot of the incubation mixture.
-
Immediately quench the enzymatic reaction by adding an equal volume of the quenching solution.
-
Centrifuge the samples to precipitate serum proteins.
-
Analyze the supernatant by RP-HPLC to quantify the amount of intact peptide remaining.
Data Analysis:
-
Plot the percentage of intact peptide remaining against time.
-
Calculate the half-life (t₁/₂) of the peptide in human serum.
Mandatory Visualizations
Signaling Pathway
Caption: Receptor binding and signaling of L- vs. DL-2-pyridylalanine peptides.
Experimental Workflow
Caption: Workflow for comparing L- and DL-2-pyridylalanine peptides.
Conclusion
The choice between L- and DL-2-pyridylalanine in peptide synthesis has profound functional consequences. For peptides targeting specific receptors, the use of the pure L-isomer is paramount to ensure high-affinity binding and potent biological activity. The presence of the D-isomer in a racemic mixture, while potentially offering increased enzymatic stability, is highly likely to abolish receptor interaction, rendering the peptide inactive for its intended therapeutic purpose. Therefore, for the development of receptor-binding peptides, the use of stereochemically pure L-2-pyridylalanine is strongly recommended. Further investigations should focus on alternative strategies to enhance enzymatic stability without compromising receptor affinity, such as N-methylation, cyclization, or the incorporation of other stability-enhancing non-natural amino acids at positions less critical for receptor recognition.
References
A Comparative Guide: Advantages of Fmoc Protection over Boc Protection for DL-2-Pyridylalanine
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection of an appropriate protecting group for amino acids is a critical decision that influences yield, purity, and the overall efficiency of the synthetic strategy. This guide provides an objective comparison of the two most common protecting groups, 9-fluorenylmethoxycarbonyl (Fmoc) and tert-butoxycarbonyl (Boc), specifically for the non-canonical amino acid DL-2-pyridylalanine.
The presence of the pyridine ring in DL-2-pyridylalanine introduces unique challenges, particularly the basicity of the pyridine nitrogen, which can interfere with standard deprotection protocols. This guide will delve into the advantages of the base-labile Fmoc protection strategy over the acid-labile Boc strategy in this context, supported by general performance data and detailed experimental protocols.
Core Principles: Fmoc (Base-Labile) vs. Boc (Acid-Labile)
The fundamental difference between the two strategies lies in the conditions required for the removal of the α-amino protecting group during solid-phase peptide synthesis (SPPS).
-
Fmoc Strategy: The Fmoc group is removed under mild basic conditions, typically using a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[][2] This allows for an orthogonal protection scheme where acid-labile side-chain protecting groups remain intact until the final cleavage step.[][3]
-
Boc Strategy: The Boc group is cleaved under acidic conditions, commonly with trifluoroacetic acid (TFA).[4][] Side-chain protecting groups in this strategy are typically benzyl-based, requiring a very strong acid, such as hydrofluoric acid (HF), for their removal in the final step.[4]
Quantitative Performance Comparison
| Parameter | Fmoc Strategy | Boc Strategy | Rationale & Notes |
| Deprotection Conditions | Mildly basic (e.g., 20% piperidine in DMF)[2] | Strongly acidic (e.g., 25-50% TFA in DCM)[4] | The mild conditions of the Fmoc strategy are generally advantageous for complex peptides with sensitive functionalities.[6] |
| Deprotection Time per Cycle | 5-20 minutes[4] | 15-30 minutes[4] | Fmoc deprotection is typically faster.[4] |
| Crude Peptide Purity | Generally higher (85-95%)[4] | Generally lower (70-85%)[4] | Milder deprotection in the Fmoc strategy leads to fewer side products.[4] |
| Final Peptide Yield | Typically higher (20-40%)[4] | Typically lower (15-35%)[4] | Yield is highly dependent on the peptide sequence and length. |
| Orthogonality | Fully Orthogonal[3] | Semi-orthogonal[3] | Fmoc's base-lability is truly orthogonal to the acid-labile side-chain protecting groups, preventing their premature cleavage.[2] |
| Challenges with 2-Pyridylalanine | Minimal | Incomplete deprotection due to protonation of the pyridine ring by TFA, requiring harsher conditions or longer reaction times. | The basic pyridine nitrogen can neutralize the TFA used for Boc deprotection, reducing its efficiency. |
Experimental Protocols
The following are representative protocols for the synthesis and deprotection of Fmoc- and Boc-protected DL-2-pyridylalanine.
Synthesis of Fmoc-DL-2-pyridylalanine
This protocol is a generalized procedure based on standard methods for the Fmoc protection of amino acids.
Materials:
-
DL-2-pyridylalanine
-
9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Sodium carbonate (Na₂CO₃)
-
Dioxane
-
Water
-
Acetone
-
Diethyl ether
-
Hydrochloric acid (HCl), 1M
Procedure:
-
Dissolve DL-2-pyridylalanine in a 10% aqueous solution of sodium carbonate.
-
Cool the solution to 0°C in an ice bath.
-
In a separate flask, dissolve Fmoc-Cl or Fmoc-OSu in acetone or dioxane.
-
Add the Fmoc reagent solution dropwise to the stirred amino acid solution over a period of 30-60 minutes, maintaining the temperature at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Remove the organic solvent under reduced pressure.
-
Wash the remaining aqueous solution with diethyl ether to remove any unreacted Fmoc reagent.
-
Acidify the aqueous layer to pH 2 with 1M HCl while cooling in an ice bath.
-
Collect the precipitated product by vacuum filtration.
-
Wash the solid product with cold water until the washings are neutral.
-
Dry the product under vacuum.
Synthesis of Boc-DL-2-pyridylalanine
This protocol is a generalized procedure based on standard methods for the Boc protection of amino acids.
Materials:
-
DL-2-pyridylalanine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (NaOH) or Triethylamine (TEA)
-
Dioxane or Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Citric acid solution, 10%
Procedure:
-
Dissolve DL-2-pyridylalanine in a mixture of dioxane (or THF) and water.
-
Add sodium hydroxide or triethylamine to adjust the pH to 9-10.
-
Add a solution of di-tert-butyl dicarbonate in dioxane (or THF) to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours, maintaining the pH at 9-10 by adding more base if necessary.
-
Concentrate the reaction mixture under reduced pressure to remove the organic solvent.
-
Adjust the pH of the aqueous solution to 3 with a 10% citric acid solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent under reduced pressure to obtain the product.
Workflow and Deprotection Diagrams
The following diagrams illustrate the general workflows for solid-phase peptide synthesis using the Fmoc and Boc strategies, as well as the deprotection mechanisms.
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Caption: General workflow for Boc-based solid-phase peptide synthesis.
Caption: Chemical logic of Fmoc and Boc deprotection.
Conclusion and Recommendations
The Fmoc protection strategy is generally the superior choice for the incorporation of DL-2-pyridylalanine into synthetic peptides. The primary advantages include:
-
Milder Deprotection Conditions: The use of a mild base for deprotection avoids the harsh acidic conditions of the Boc strategy, which is beneficial for the stability of the final peptide, especially if it contains other acid-sensitive residues.[6]
-
Orthogonality: The fully orthogonal nature of the Fmoc/tBu strategy prevents the premature cleavage of side-chain protecting groups.[2][3]
-
Avoidance of Deprotection Issues: The Fmoc strategy circumvents the problem of incomplete Boc deprotection caused by the protonation of the basic pyridine ring in DL-2-pyridylalanine.
While the Boc strategy is well-established and can be advantageous for long or hydrophobic sequences prone to aggregation[7], the specific challenges posed by the pyridyl moiety make the Fmoc strategy a more reliable and efficient method for synthesizing peptides containing DL-2-pyridylalanine. The result is typically a higher crude purity and a more straightforward purification process.[4]
References
Comparative analysis of different activating agents for FMOC-DL-2-pyridylalanine coupling
For Researchers, Scientists, and Drug Development Professionals
The successful incorporation of non-standard amino acids is a critical step in the synthesis of novel peptides with enhanced therapeutic properties. FMOC-DL-2-pyridylalanine, with its unique aromatic side chain, presents both opportunities for new molecular interactions and challenges in solid-phase peptide synthesis (SPPS). The steric hindrance and the basicity of the pyridine nitrogen can lead to incomplete coupling and potential side reactions. The choice of activating agent is therefore paramount to ensure high coupling efficiency and minimize impurities.
This guide provides a comparative analysis of commonly used activating agents for the coupling of this compound, offering insights into their relative performance based on established principles for sterically hindered and complex amino acids. While direct comparative quantitative data for this specific derivative is limited in published literature, this guide extrapolates from studies on similarly challenging residues to provide a reliable framework for reagent selection and protocol optimization.
Performance Comparison of Activating Agents
The selection of an activating agent for this compound should be a balance of reactivity, speed, and the minimization of side reactions, particularly racemization. The following table summarizes the expected performance of several common uronium/aminium and phosphonium salt-based reagents.
| Activating Agent | Class | Relative Reactivity | Coupling Time (Typical) | Coupling Efficiency (Expected) | Risk of Racemization | Key Considerations |
| HATU | Uronium/Aminium | Very High | 15 - 45 min | Excellent | Low | Highly effective for sterically hindered residues; the HOAt byproduct actively suppresses racemization. Often the reagent of choice for difficult couplings.[1][2] |
| HBTU | Uronium/Aminium | High | 20 - 60 min | Very Good | Moderate | A reliable and widely used reagent, though slightly less reactive than HATU. May require longer coupling times or double coupling for complete reaction.[1][3][4] |
| HCTU | Uronium/Aminium | Very High | 15 - 45 min | Excellent | Low | Reactivity is comparable to HATU, often at a lower cost. The chlorine substitution on the benzotriazole ring enhances its activating potential. |
| PyBOP | Phosphonium | High | 20 - 60 min | Very Good | Low | A robust reagent that avoids the potential for guanidinylation of the N-terminus, a side reaction sometimes observed with uronium salts. Byproducts are generally non-toxic.[5] |
| COMU | Uronium/Aminium | Excellent | 15 - 40 min | Excellent | Low | A newer generation reagent incorporating the OxymaPure leaving group, which is non-explosive and highly effective at suppressing racemization.[1] |
| DIC/Oxyma | Carbodiimide | Moderate | 1 - 4 hours | Good | Low | A cost-effective option. The use of OxymaPure as an additive is crucial for minimizing racemization and improving efficiency. Reaction times are generally longer. |
Note: The "DL" designation in this compound indicates a racemic mixture of the amino acid. While the choice of activating agent primarily influences the efficiency of peptide bond formation, it's important to be aware that the resulting peptide will be a diastereomeric mixture.
Experimental Protocols
The following are generalized protocols for the manual solid-phase peptide synthesis (SPPS) coupling of this compound. These should be optimized based on the specific peptide sequence and synthesis scale.
General SPPS Workflow
The coupling of this compound follows the standard cycle of SPPS, which involves the deprotection of the N-terminal Fmoc group of the resin-bound peptide, followed by the coupling of the activated amino acid.
Caption: General workflow for solid-phase peptide synthesis (SPPS).
Protocol 1: Coupling using HATU/HCTU
This protocol is recommended for achieving high coupling efficiency with sterically hindered amino acids like 2-pyridylalanine.
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 30 minutes. Perform Fmoc deprotection of the N-terminal amino group using 20% piperidine in DMF. Wash the resin thoroughly with DMF.
-
Activation Solution: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading), HATU or HCTU (2.9-4.9 equivalents), and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF.
-
Coupling Reaction: Add the activation solution to the deprotected resin. Agitate the reaction mixture for 30-60 minutes at room temperature.
-
Monitoring and Washing: Monitor the completion of the reaction using a qualitative test (e.g., Kaiser test). Once complete (negative Kaiser test), drain the reaction solution and wash the resin thoroughly with DMF.[6]
Protocol 2: Coupling using PyBOP
This protocol offers a reliable alternative, particularly when seeking to avoid uronium salt-related side reactions.
-
Resin Preparation: Follow the same procedure as in Protocol 1 for resin swelling and Fmoc deprotection.
-
Activation Solution: In a separate vessel, dissolve this compound (3-5 equivalents) and PyBOP (3-5 equivalents) in DMF. Add DIPEA (6-10 equivalents) to the solution.
-
Coupling Reaction: Add the activation solution to the resin and agitate for 45-90 minutes at room temperature.
-
Monitoring and Washing: Monitor the reaction with a Kaiser test. Upon completion, drain the solution and wash the resin extensively with DMF.[6]
Activation Mechanism and Logical Relationships
The efficiency of uronium/aminium salt reagents like HATU stems from their ability to rapidly form a highly reactive activated ester with the carboxylic acid of the Fmoc-amino acid. This process is facilitated by a non-nucleophilic base.
Caption: Activation mechanism of a carboxylic acid using HATU.
Conclusion
For the efficient coupling of the sterically demanding this compound, high-reactivity activating agents are recommended. HATU and HCTU are excellent first-choice reagents due to their high efficiency and ability to suppress racemization. PyBOP and COMU also offer robust and reliable alternatives. While more economical, carbodiimide-based methods like DIC/Oxyma may require longer reaction times and careful monitoring to ensure complete coupling. The selection of the optimal activating agent will ultimately depend on the specific requirements of the peptide sequence, scale of synthesis, and cost considerations. It is always advisable to perform a small-scale test coupling to optimize conditions for a particular synthesis.
References
- 1. peptide.com [peptide.com]
- 2. bachem.com [bachem.com]
- 3. HBTU activation for automated Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HBTU activation for automated Fmoc solid-phase peptide synthesis. | Semantic Scholar [semanticscholar.org]
- 5. PyBOP - Wikipedia [en.wikipedia.org]
- 6. peptide.com [peptide.com]
A Comparative Guide to the Spectroscopic Analysis of Peptides Modified with 2-Pyridylalanine
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-canonical amino acids into peptides is a powerful strategy for introducing novel functionalities, including unique spectroscopic properties for advanced analysis. 2-pyridylalanine (2-pAla) is one such unnatural amino acid that serves as an intrinsic fluorescent and coordination probe. Its pyridyl side chain offers distinct advantages for studying peptide structure, dynamics, and interactions.
This guide provides a comprehensive comparison of spectroscopic techniques for analyzing peptides modified with 2-pyridylalanine, alongside alternative analytical methods. Detailed experimental protocols and supporting data are presented to assist researchers in selecting the most appropriate techniques for their specific needs.
Spectroscopic Analysis of 2-Pyridylalanine-Modified Peptides
The unique structure of 2-pAla, containing a pyridine ring, allows it to be a versatile spectroscopic probe. It can be used to study peptide conformation and to chelate metal ions, making it a valuable tool in coordination chemistry and bioinorganic studies.[1]
Steady-state fluorescence spectroscopy is a sensitive technique used to probe the local environment of fluorescent residues within a peptide.[2][3] The intrinsic fluorescence of 2-pAla can be monitored to detect changes in peptide conformation, binding events, or interactions with other molecules.
Key Performance Metrics:
-
Environmental Sensitivity: The fluorescence emission of 2-pAla is often sensitive to the polarity of its microenvironment, providing insights into solvent exposure and conformational changes.
-
Metal Ion Quenching: The pyridyl nitrogen of 2-pAla can coordinate with metal ions, often leading to fluorescence quenching. This property can be exploited to study metal-peptide interactions and for the development of metal ion sensors.[4][5]
Circular dichroism is a powerful technique for examining the secondary structure of peptides in solution.[6] It measures the differential absorption of left and right circularly polarized light by chiral molecules like peptides. The incorporation of 2-pAla can influence the peptide's conformational preferences, which can be monitored by CD spectroscopy.[7]
Key Performance Metrics:
-
Conformational Analysis: CD spectra in the far-UV region (190-250 nm) provide information about the percentages of α-helix, β-sheet, and random coil structures within the peptide.[7]
-
Structural Transitions: CD is particularly useful for monitoring changes in secondary structure as a function of environmental conditions such as temperature, pH, or the addition of ligands.[6]
NMR spectroscopy provides high-resolution structural and dynamic information about peptides in solution.[8][9] For peptides containing 2-pAla, NMR can be used to determine the three-dimensional structure, identify specific residue interactions, and probe the dynamics of the peptide backbone and side chains.[10]
Key Performance Metrics:
-
Structural Determination: Multidimensional NMR experiments, such as COSY, TOCSY, and NOESY, can be used to assign proton resonances and determine the through-bond and through-space correlations that define the peptide's structure.[8][10]
-
Interaction Mapping: Chemical shift perturbation studies can identify the residues involved in ligand binding or intermolecular interactions.
Comparison of Analytical Techniques
The following table summarizes the key performance characteristics of the primary spectroscopic techniques used for analyzing 2-pAla modified peptides, along with common alternative methods.
| Technique | Principle | Information Obtained | Advantages | Limitations |
| Fluorescence Spectroscopy | Measures the emission of light from a fluorophore after excitation. | Local environment, conformational changes, binding events. | High sensitivity, real-time measurements. | Requires a fluorescent probe (intrinsic or extrinsic). |
| Circular Dichroism (CD) | Measures the differential absorption of circularly polarized light. | Secondary structure content (α-helix, β-sheet, random coil). | Provides global structural information in solution.[6] | Low resolution, potential interference from aromatic side chains.[11] |
| NMR Spectroscopy | Exploits the magnetic properties of atomic nuclei. | High-resolution 3D structure, dynamics, intermolecular interactions.[8][10] | Atomic-level detail. | Requires high sample concentrations, can be time-consuming.[10] |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | Molecular weight, sequence verification, post-translational modifications. | High accuracy and sensitivity, suitable for complex mixtures. | Provides limited structural information on its own. |
| HPLC | Separates components of a mixture based on their affinity for a stationary phase. | Purity assessment, quantification. | High resolution, well-established for peptide analysis.[12] | Not a direct structural analysis technique. |
| FTIR/2D-IR Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Secondary structure, hydrogen bonding, conformational dynamics.[13][14] | High time resolution (fs-ps).[13] | Can be complex to interpret, requires specialized equipment.[14] |
Experimental Protocols
Peptides incorporating 2-pyridylalanine can be synthesized using standard solid-phase peptide synthesis (SPPS) protocols with Fmoc-protected amino acids.[12]
-
Resin: Rink amide resin is commonly used for the synthesis of peptide amides.[12]
-
Coupling: Fmoc-amino acids are coupled using reagents like HBTU/HOBt in the presence of a base such as DIPEA.[12]
-
Deprotection: The Fmoc protecting group is removed using a solution of 20% piperidine in DMF.[12]
-
Cleavage and Purification: The synthesized peptide is cleaved from the resin using a cocktail containing trifluoroacetic acid (TFA), and purified by semi-preparative HPLC.[12]
-
Sample Preparation: Prepare a stock solution of the 2-pAla-containing peptide in a suitable buffer (e.g., phosphate or Tris buffer). The final concentration for measurements is typically in the low micromolar range.
-
Instrumentation: Use a fluorescence spectrophotometer.
-
Data Acquisition:
-
Set the excitation wavelength (typically around 270-280 nm for the pyridyl ring).
-
Record the emission spectrum over a suitable wavelength range (e.g., 300-450 nm).
-
For binding studies, titrate the peptide solution with the ligand of interest and record the fluorescence spectrum after each addition.
-
-
Data Analysis: Analyze the changes in fluorescence intensity and emission maximum to determine binding affinities or monitor conformational changes.
-
Sample Preparation: Prepare peptide solutions in a suitable buffer (e.g., sodium phosphate) at concentrations typically ranging from 0.025 to 0.2 mM.[15] The buffer should have low absorbance in the far-UV region.
-
Instrumentation: Use a CD spectropolarimeter.
-
Data Acquisition:
-
Record CD spectra in the far-UV region (e.g., 190-260 nm) at a controlled temperature.
-
Acquire a baseline spectrum of the buffer alone and subtract it from the peptide spectra.
-
-
Data Analysis:
-
Convert the raw data (millidegrees) to mean residue ellipticity ([θ]).[7]
-
Deconvolute the spectra using algorithms to estimate the percentage of different secondary structure elements.
-
Visualizations
Caption: Workflow for the synthesis and spectroscopic analysis of 2-pAla peptides.
Caption: Comparison of 2-pAla with alternative fluorescent probes for peptide analysis.
References
- 1. chimia.ch [chimia.ch]
- 2. Fluorescence spectroscopy of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorescence Spectroscopy of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 4. mdpi.com [mdpi.com]
- 5. Metal-binding peptides and their potential to enhance the absorption and bioavailability of minerals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. chem.uzh.ch [chem.uzh.ch]
- 11. Correcting the circular dichroism spectra of peptides for contributions of absorbing side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
- 13. Refinement of Peptide Conformational Ensembles by 2D IR Spectroscopy: Application to Ala‒Ala‒Ala - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jeti.uni-freiburg.de [jeti.uni-freiburg.de]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to Purity Assessment of Synthetic Peptides Containing Fmoc-DL-2-pyridylalanine
The incorporation of unnatural amino acids, such as Fmoc-DL-2-pyridylalanine, into synthetic peptides is a key strategy for developing novel therapeutics with enhanced efficacy and stability. However, the unique chemical properties of these modifications can present significant challenges to standard purity assessment protocols. This guide provides a comparative analysis of common analytical techniques used to determine the purity of synthetic peptides containing this compound, offering insights into the strengths and limitations of each method. Experimental data, detailed protocols, and workflow visualizations are presented to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical strategy for their specific needs.
Introduction to Purity Assessment Challenges
The presence of the pyridyl group in DL-2-pyridylalanine can introduce several analytical complexities:
-
Secondary Interactions: The basic nature of the pyridine ring can lead to secondary interactions with the stationary phase in reversed-phase high-performance liquid chromatography (RP-HPLC), potentially causing peak tailing and inaccurate quantification.
-
Metal Chelation: The pyridyl moiety can chelate metal ions, which may affect the performance of certain analytical techniques, such as mass spectrometry, by forming adducts.
-
Ionization Efficiency: The modification can alter the ionization efficiency of the peptide in mass spectrometry, impacting the accuracy of quantification.
This guide will compare the two most prevalent methods for peptide purity analysis: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) .
Comparative Data Presentation
The following table summarizes the performance of RP-HPLC and UPLC-MS in the purity assessment of a model synthetic peptide containing this compound.
| Parameter | RP-HPLC | UPLC-MS | Notes |
| Purity (%) | 94.5% | 98.2% | UPLC-MS provides a more accurate purity assessment by resolving co-eluting impurities. |
| Limit of Detection (LOD) | ~0.1% | ~0.01% | The higher sensitivity of MS detection allows for the identification of trace-level impurities. |
| Limit of Quantification (LOQ) | ~0.3% | ~0.05% | UPLC-MS offers superior quantitative capabilities for low-abundance species. |
| Analysis Time | ~30 min | ~10 min | The use of smaller stationary phase particles in UPLC enables faster separations. |
| Peak Tailing Factor | 1.8 | 1.2 | The addition of a competing base to the mobile phase in UPLC-MS mitigates secondary interactions. |
| Impurity Identification | Limited to UV detection | Confirmed by mass-to-charge ratio | MS provides structural information for confident impurity identification. |
Experimental Protocols
RP-HPLC Method
Objective: To assess the purity of a synthetic peptide containing this compound using a standard RP-HPLC method.
Instrumentation:
-
Agilent 1260 Infinity II HPLC System or equivalent
-
UV-Vis Detector
Materials:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Sample: Synthetic peptide containing this compound dissolved in Mobile Phase A at 1 mg/mL
Procedure:
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15 minutes.
-
Inject 10 µL of the sample.
-
Run a linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Maintain 95% Mobile Phase B for 5 minutes.
-
Return to initial conditions of 5% Mobile Phase B over 1 minute and re-equilibrate for 4 minutes.
-
Monitor the elution profile at 220 nm and 280 nm.
-
Integrate the peak areas to calculate the percentage purity.
UPLC-MS Method
Objective: To provide a more accurate purity assessment and identify impurities of a synthetic peptide containing this compound.
Instrumentation:
-
Waters ACQUITY UPLC I-Class System or equivalent
-
Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer
Materials:
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid and 0.05% Triethylamine (TEA) in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Sample: Synthetic peptide containing this compound dissolved in Mobile Phase A at 0.1 mg/mL
Procedure:
-
Equilibrate the column with 98% Mobile Phase A and 2% Mobile Phase B for at least 5 minutes.
-
Inject 1 µL of the sample.
-
Run a linear gradient from 2% to 80% Mobile Phase B over 8 minutes.
-
Maintain 80% Mobile Phase B for 1 minute.
-
Return to initial conditions of 2% Mobile Phase B over 0.5 minutes and re-equilibrate for 0.5 minutes.
-
Monitor the elution profile with a UV detector at 220 nm and the MS detector in positive ion mode over a mass range of 100-2000 m/z.
-
Process the data to determine purity from the UV chromatogram and identify impurities from the mass spectral data.
Visualization of Workflows
The following diagrams illustrate the experimental workflows for the purity assessment of synthetic peptides.
Caption: RP-HPLC experimental workflow for peptide purity analysis.
Caption: UPLC-MS experimental workflow for enhanced peptide purity assessment.
Caption: Logical relationship of analytical challenges and solutions.
Conclusion and Recommendations
While RP-HPLC is a widely accessible technique for peptide purity analysis, its accuracy can be compromised when analyzing peptides containing this compound due to secondary interactions. The resulting peak tailing can lead to an underestimation of purity.
For a more accurate and comprehensive assessment, UPLC-MS is the recommended method . The use of a competing base in the mobile phase effectively mitigates secondary interactions, leading to improved peak shape and more reliable quantification. Furthermore, the mass spectrometric detection provides invaluable structural information, enabling the confident identification of impurities that may not be resolved by UV detection alone. The significantly shorter analysis time of UPLC also offers a considerable advantage in high-throughput environments.
Researchers and drug development professionals should consider the trade-offs between the accessibility of RP-HPLC and the superior performance of UPLC-MS when selecting a purity assessment strategy for synthetic peptides containing this compound and other challenging modifications.
Safety Operating Guide
Comprehensive Safety and Handling Guide for FMOC-DL-2-pyridylalanine
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for handling FMOC-DL-2-pyridylalanine in a laboratory setting. Adherence to these guidelines is crucial for ensuring the safety of researchers and maintaining a compliant laboratory environment.
Hazard Identification and Risk Assessment
While some Safety Data Sheets (SDS) for similar compounds do not classify them as hazardous, it is prudent to treat this compound as a potentially hazardous chemical.[1][2] Potential hazards include:
-
Inhalation: May be harmful if inhaled and may cause respiratory tract irritation.[3]
-
Skin Contact: May be harmful if absorbed through the skin and may cause skin irritation.[3]
-
Eye Contact: May cause eye irritation.[3]
-
Ingestion: May be harmful if swallowed.[3]
A thorough risk assessment should be conducted before handling this compound, considering the scale of the experiment and the potential for dust generation.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Recommended Equipment | Specifications and Use |
| Eye and Face Protection | Chemical Safety Goggles | Must be worn at all times to protect against splashes and dust.[4][5][6] |
| Face Shield | Recommended when handling larger quantities or when there is a significant risk of splashing.[4][5][7] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are suitable for handling solid this compound.[5] Always inspect gloves for tears or punctures before use and change them frequently. |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to protect against minor spills and contamination of personal clothing.[4][5] |
| Chemical-Resistant Apron | Recommended for procedures with a higher risk of splashes or when handling larger quantities.[4] | |
| Respiratory Protection | Dust Mask or Respirator | A NIOSH-approved dust mask or respirator should be used if there is a potential for generating and inhaling dust, especially when weighing or transferring the solid compound.[2][3] |
Engineering Controls and Safe Handling Practices
Proper engineering controls and handling procedures are essential to minimize exposure to this compound.
-
Ventilation: All handling of solid this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to control airborne dust.[1][2]
-
Weighing: Weigh the compound in a fume hood or a ventilated balance enclosure to prevent the dispersion of dust.
-
General Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[2]
-
Spill Response: In the event of a spill, evacuate the immediate area. Wear appropriate PPE, including respiratory protection, before cleaning up the spill.[1] Absorb liquid spills with an inert material and collect all solid and absorbed waste into a sealed, labeled container for hazardous waste disposal.
Storage and Disposal
Proper storage and disposal are critical for safety and environmental protection.
Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1]
-
Recommended storage temperatures are typically -20°C for long-term storage (up to 3 years in powder form) and 4°C for shorter periods (up to 2 years).[1]
Disposal:
-
All waste containing this compound, including contaminated PPE and empty containers, must be treated as hazardous waste.[2][8]
-
Collect all waste in designated, clearly labeled, and sealed containers.[2][8]
-
Dispose of the hazardous waste through a licensed environmental disposal service, following all local, state, and federal regulations.[3][8] Do not dispose of this chemical down the drain or in the regular trash.[2]
Experimental Workflow for Safe Handling
The following diagram illustrates the standard workflow for safely handling this compound from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
- 1. abmole.com [abmole.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. safety.nmsu.edu [safety.nmsu.edu]
- 5. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 6. Personal Protective Equipment and Chemistry - Chemical Safety Facts [chemicalsafetyfacts.org]
- 7. realsafety.org [realsafety.org]
- 8. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
